1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSIPQGQQCXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377319 | |
| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368429-72-5 | |
| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Validated Synthesis Pathway for 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: A Guide for Medicinal Chemists
An In-depth Technical Guide:
Executive Summary:
This technical guide provides a comprehensive and validated pathway for the synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a valuable building block in drug discovery and development. The core structure is based on the pyroglutamic acid scaffold, a privileged motif known for conferring metabolic stability and serving as a chiral template.[1][2][3] The terminal carbohydrazide group is a highly versatile functional handle, enabling the construction of diverse heterocyclic systems such as oxadiazoles, thiadiazoles, and triazoles, which are prominent in medicinal chemistry.[4][5][6][7] The presented synthesis is structured as a robust two-stage process, beginning with the formation of a key carboxylic acid precursor, followed by a high-yield conversion to the target hydrazide via an ester intermediate. This guide explains the causal mechanisms behind each procedural step, provides detailed experimental protocols, and includes process flow diagrams to ensure clarity and reproducibility for researchers and scientists in the field.
Introduction and Strategic Rationale
The 1-benzyl-5-oxo-pyrrolidine core, a derivative of pyroglutamic acid, is a foundational structure in the synthesis of conformationally constrained amino acids and peptidomimetics.[3][8] Its incorporation into therapeutic candidates can enhance resistance to degradation by aminopeptidases.[2] The addition of a carbohydrazide functional group at the 3-position transforms this stable scaffold into a powerful synthetic intermediate. Acid hydrazides are well-established precursors for a vast array of heterocyclic compounds, owing to the nucleophilicity of the terminal amine and the propensity for cyclocondensation reactions.[4][5][6]
The synthesis strategy outlined herein is predicated on a foundational principle of organic synthesis: the conversion of a stable carboxylic acid to a more reactive acyl derivative to facilitate nucleophilic substitution. Direct condensation of a carboxylic acid with hydrazine can be inefficient. Therefore, a two-step sequence involving an intermediate ester is the preferred industrial and laboratory-scale method, ensuring higher purity and yield.[9]
Retrosynthetic Analysis and Pathway Overview
A logical retrosynthetic analysis of the target molecule, this compound, dictates the overall synthetic strategy. The carbohydrazide can be disconnected at the C-N bond, tracing back to a carboxylate ester, which is the immediate precursor. This ester, in turn, is derived from its corresponding carboxylic acid, 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid. This key intermediate is synthesized via a conjugate addition and subsequent intramolecular cyclization between benzylamine and itaconic acid.
Caption: Synthesis of the carboxylic acid precursor.
Experimental Protocol: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (1.0 eq) and benzylamine (1.05 eq).
-
Solvent-Free Reaction: The mixture is heated with stirring to 140-150 °C. Causality Note: This temperature is critical to provide the activation energy for the initial Michael addition and to drive the subsequent dehydration and cyclization to form the lactam ring.
-
Reaction Monitoring: The reaction is maintained at this temperature for 2-3 hours. The progress can be monitored by the cessation of water evolution.
-
Work-up and Isolation: The reaction mixture is cooled to approximately 80 °C, and hot water is added to dissolve the crude product. The solution is allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization.
-
Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid as a white solid.
Two-Step Synthesis of this compound
With the key carboxylic acid precursor in hand, the pathway proceeds to the target molecule through a reliable two-step sequence: esterification followed by hydrazinolysis.
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An In-depth Technical Guide to 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. This guide focuses on 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a key intermediate and a molecule of interest in its own right, belonging to the versatile 5-oxopyrrolidine class of compounds. These derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents.[3][4] This document provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and an exploration of the therapeutic relevance of this compound, grounded in the latest scientific research.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[5] Its core structure consists of a pyrrolidinone ring N-substituted with a benzyl group and a carbohydrazide functional group at the 3-position. This combination of a rigid heterocyclic core and a reactive hydrazide moiety makes it a valuable building block for combinatorial chemistry and the synthesis of more complex bioactive molecules.[6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₂ | [5] |
| Molecular Weight | 233.27 g/mol | [5] |
| CAS Number | 35395-51-0 | [5] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not explicitly reported; carbohydrazides typically melt with decomposition.[7][8] | General chemical knowledge |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water and non-polar organic solvents.[9][10][11] | Inferred from carbohydrazide properties |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.[12][13] | General chemical safety |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the hydrazinolysis of its corresponding methyl ester, methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This reaction is a standard procedure for the preparation of carboxylic acid hydrazides.[14]
Caption: Synthesis of this compound.
Experimental Protocol: Hydrazinolysis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
This protocol is adapted from a similar synthesis of a 5-oxopyrrolidine carbohydrazide derivative.[3]
Materials:
-
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
-
Hydrazine monohydrate (a slight excess, e.g., 3 equivalents)
-
Toluene or a suitable alcohol (e.g., isopropanol) as the solvent
-
Standard laboratory glassware for reflux and filtration
-
Recrystallization solvent (e.g., 1,4-dioxane or an alcohol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in a suitable solvent like toluene.
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 16 hours, as in a similar synthesis).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with a suitable solvent (e.g., propan-2-ol) to remove any unreacted starting materials and impurities.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as 1,4-dioxane or an appropriate alcohol to yield the pure carbohydrazide.
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum is expected to show characteristic signals for the benzyl protons (aromatic region), the methylene protons of the benzyl group, and the protons of the pyrrolidinone ring. The protons of the hydrazide group (-CONHNH₂) will likely appear as broad singlets.
-
¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the lactam and the hydrazide, the carbons of the benzyl group, and the carbons of the pyrrolidinone ring.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the hydrazide, C=O stretching of the lactam and hydrazide, and C-H stretching of the aromatic and aliphatic groups. The presence of multiple C=O groups will likely result in strong absorptions in the 1650-1750 cm⁻¹ region.[15]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.27 g/mol ).
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile precursor for the synthesis of novel therapeutic agents. The carbohydrazide moiety serves as a convenient handle for the introduction of various pharmacophores through condensation reactions with aldehydes and ketones, leading to the formation of hydrazones and other heterocyclic systems.[6][16]
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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Abstract
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse array of bioactive molecules. 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a distinct member of this family, presents a compelling subject for mechanistic investigation. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural motifs—a pyrrolidinone ring, a benzyl group, and a carbohydrazide side chain—suggest several plausible biological targets. This in-depth technical guide synthesizes information from related compounds to propose putative mechanisms of action for this compound and provides a comprehensive, step-by-step experimental framework for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrrolidinone derivatives.
Introduction: The Therapeutic Potential of the Pyrrolidinone Core
The pyrrolidone (or 2-oxopyrrolidine) chemical family has been a subject of significant research interest for over three decades[1]. This scaffold is a cornerstone in the development of compounds with a wide spectrum of pharmacological activities, including nootropic, neuroprotective, antiepileptic, and anti-inflammatory effects[1][2]. The versatility of the pyrrolidinone ring, which can be readily functionalized, allows for the fine-tuning of its physicochemical properties and biological activity[3][4].
This compound (BOPC) is a derivative that combines the pyrrolidinone core with a benzyl group at the N1 position and a carbohydrazide group at the C3 position. While the specific biological activities of BOPC are not yet well-defined, the presence of these functional groups allows us to formulate several testable hypotheses regarding its mechanism of action. The carbohydrazide moiety, in particular, is a known precursor for the synthesis of various heterocyclic compounds with potential biological activities, including antibacterial properties[5][6].
This guide will first explore three putative mechanisms of action for BOPC based on the known activities of structurally related compounds. Subsequently, it will provide detailed experimental protocols to systematically investigate these hypotheses.
Putative Mechanisms of Action: Formulating the Hypotheses
Given the chemical structure of BOPC, we propose three primary, plausible mechanisms of action for investigation. These are not mutually exclusive and may act in concert.
Hypothesis 1: Modulation of Neurotransmitter Systems
Many pyrrolidinone derivatives exhibit psychotropic and neuroprotective effects[1][7]. These actions are often mediated through interactions with neurotransmitter receptors and transporters. For instance, certain pyrrolidine-2,5-dione derivatives have been identified as potent ligands for the 5-HT1A receptor and the serotonin transporter (SERT)[8][9].
-
Proposed Mechanism: BOPC may act as a modulator of key neurotransmitter systems in the central nervous system. The benzyl group could facilitate entry into the CNS, while the pyrrolidinone core and carbohydrazide side chain could interact with receptor binding pockets. Potential targets include, but are not limited to, serotonin (5-HT) receptors, dopamine (D) receptors, and their respective transporters.
Hypothesis 2: Anti-inflammatory Activity via Formyl Peptide Receptor 2 (FPR2) Agonism
Recent studies have identified pyrrolidinone-based small molecules as agonists of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in the resolution of inflammation[2]. Agonism of FPR2 can reduce neutrophil adhesion and promote anti-inflammatory and pro-resolving pathways[2].
-
Proposed Mechanism: BOPC may function as an agonist of FPR2. This interaction would likely be mediated by the specific conformation of the pyrrolidinone scaffold, potentially leading to downstream signaling events such as inhibition of adenylyl cyclase and modulation of intracellular calcium levels. This could translate to anti-inflammatory effects in various disease models.
Hypothesis 3: Histone Deacetylase (HDAC) Inhibition
The carbohydrazide moiety is a known zinc-binding group, a key feature of many histone deacetylase (HDAC) inhibitors. Novel pyrrolidinone derivatives have been synthesized and evaluated as HDAC inhibitors, demonstrating in vitro growth inhibitory potency against cancer cell lines[10].
-
Proposed Mechanism: The carbohydrazide group of BOPC could chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This would result in the hyperacetylation of histones and other proteins, leading to changes in gene expression that could induce cell cycle arrest, differentiation, or apoptosis in cancer cells.
Experimental Validation: A Step-by-Step Guide
To systematically evaluate the proposed mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more definitive mechanistic studies.
General Cell-Based Viability and Cytotoxicity Assays
Before embarking on specific mechanistic studies, it is crucial to determine the concentration range over which BOPC exhibits biological activity without causing overt cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells of interest (e.g., neuronal cell lines like SH-SY5Y for neuroactivity, immune cell lines like U937 for inflammation, or cancer cell lines like A549 for HDAC inhibition) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of BOPC (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing BOPC or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Investigating Neurotransmitter System Modulation
Protocol 2: Radioligand Binding Assays
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptors (e.g., 5-HT1A, SERT).
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of BOPC.
-
Incubation: Incubate at the appropriate temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of BOPC to displace the radioligand and calculate its binding affinity (Ki).
Workflow for Neurotransmitter System Investigation
Caption: Workflow for investigating the modulation of neurotransmitter systems by BOPC.
Assessing Anti-inflammatory Potential via FPR2
Protocol 3: Calcium Mobilization Assay
-
Cell Loading: Load FPR2-expressing cells (e.g., transfected HEK293 or neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Compound Addition: Add varying concentrations of BOPC to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the concentration of BOPC to determine the EC₅₀ (half-maximal effective concentration) for agonism.
Signaling Pathway for FPR2 Agonism
Caption: Putative signaling pathway for BOPC-mediated FPR2 agonism.
Determining HDAC Inhibitory Activity
Protocol 4: In Vitro HDAC Activity Assay
-
Assay Principle: Utilize a commercially available HDAC activity assay kit, which typically employs a fluorogenic substrate that becomes fluorescent upon deacetylation by HDACs.
-
Reaction Setup: In a 96-well plate, combine a recombinant human HDAC enzyme (e.g., HDAC1, HDAC6), the fluorogenic substrate, and varying concentrations of BOPC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of BOPC and determine the IC₅₀ value.
Protocol 5: Western Blot for Histone Acetylation
-
Cell Treatment: Treat cancer cells with varying concentrations of BOPC for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in histone acetylation levels.
Data Presentation and Interpretation
For each proposed mechanism, the quantitative data should be summarized in tables for clear comparison.
Table 1: Summary of BOPC Activity at a Putative Neurological Target
| Assay | Target | Metric | BOPC Value (µM) | Positive Control |
|---|---|---|---|---|
| Radioligand Binding | 5-HT1A | Ki | TBD | 8-OH-DPAT |
| cAMP Assay | 5-HT1A | EC₅₀/IC₅₀ | TBD | 8-OH-DPAT |
| Neurotransmitter Uptake | SERT | IC₅₀ | TBD | Fluoxetine |
Table 2: Summary of BOPC Anti-inflammatory Activity
| Assay | Target | Metric | BOPC Value (µM) | Positive Control |
|---|
| Calcium Mobilization | FPR2 | EC₅₀ | TBD | WKYMVm |
Table 3: Summary of BOPC HDAC Inhibitory Activity
| Assay | Target | Metric | BOPC Value (µM) | Positive Control |
|---|---|---|---|---|
| In Vitro HDAC Activity | HDAC1 | IC₅₀ | TBD | SAHA |
| In Vitro HDAC Activity | HDAC6 | IC₅₀ | TBD | SAHA |
| Histone H3 Acetylation| Cellular | EC₅₀ | TBD | SAHA |
Conclusion
This compound is a compound of significant interest due to its unique chemical structure. While its precise mechanism of action remains to be elucidated, this guide provides a robust framework for its investigation. By systematically testing the hypotheses of neurotransmitter modulation, FPR2 agonism, and HDAC inhibition, researchers can uncover the therapeutic potential of this novel pyrrolidinone derivative. The provided protocols and workflows offer a clear and scientifically rigorous path for this exploration, paving the way for potential applications in neuropharmacology, immunology, and oncology.
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The Evolving Landscape of 5-Oxopyrrolidines: A Technical Guide to 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide Analogs in Drug Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide and its structural analogs. This class of compounds, built upon the versatile 5-oxopyrrolidine scaffold, has demonstrated a remarkable breadth of biological activities, positioning it as a fertile ground for the discovery of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising molecules, with a focus on their potential applications in oncology, infectious diseases, and enzyme inhibition.
The 5-Oxopyrrolidine Core: A Privileged Scaffold in Medicinal Chemistry
The 5-oxopyrrolidine ring is a five-membered lactam that is a common structural motif in a variety of natural products and synthetic molecules with significant biological properties. Its conformational flexibility and the presence of multiple points for chemical modification make it an attractive starting point for the design of diverse chemical libraries. The introduction of a carbohydrazide moiety at the 3-position provides a key handle for the facile synthesis of a wide array of derivatives, particularly hydrazones, which are known to possess a broad spectrum of pharmacological activities. The N-benzyl group at the 1-position often contributes to favorable interactions with biological targets and can be modified to fine-tune the physicochemical properties of the analogs.
Synthetic Strategies: From Precursors to Diverse Analogs
The synthesis of this compound and its analogs typically follows a multi-step sequence, beginning with the construction of the core pyrrolidinone ring.
Synthesis of the Core Intermediate: this compound
A common route to the title compound involves the initial synthesis of ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This can be achieved through the reaction of a suitable precursor like itaconic acid with benzylamine to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, followed by esterification. The resulting ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (A representative analog) [1]
This protocol describes the synthesis of a structurally related analog, illustrating the key chemical transformations.
-
Step 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. N-(4-aminophenyl)acetamide is reacted with itaconic acid in refluxing water to yield the carboxylic acid derivative.[1]
-
Step 2: Esterification. The resulting carboxylic acid is treated with methanol in the presence of a catalytic amount of sulfuric acid to afford the methyl ester.[1]
-
Step 3: Hydrazinolysis. The methyl ester is then subjected to hydrazinolysis with hydrazine monohydrate in a suitable solvent like methanol to yield the final carbohydrazide product.[1]
Diagram: General Synthetic Workflow
Caption: General synthetic route to this compound and its hydrazone analogs.
Derivatization of the Carbohydrazide Moiety
The carbohydrazide functional group is a versatile precursor for the synthesis of a wide range of heterocyclic and non-heterocyclic derivatives. Condensation with various aldehydes and ketones is a straightforward method to generate a library of hydrazone analogs.[1][2] Further cyclization reactions can lead to the formation of diverse five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazines.[3][4][5]
Biological Activities and Therapeutic Potential
Structural analogs of this compound have exhibited a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of 5-oxopyrrolidine derivatives. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[6][7]
Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle.[7] Molecular docking studies have suggested that some analogs may act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[8]
Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Carbohydrazide Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | A375 (Melanoma) | 6.4 | [7] |
| Hydrazone derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | MDA-MB-231 (Breast) | 10.9 | [7] |
| Hydrazone derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | PPC-1 (Prostate) | 13.1 | [7] |
| Furan-bearing carbohydrazide derivative | A549 (Lung) | Varies | |
| Thiazole-bearing carbohydrazide derivative | SKOV-3 (Ovarian) | 7.84 | [6] |
| Thiazole-bearing carbohydrazide derivative | HepG2 (Liver) | 13.68 | [6] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Derivatives of this compound have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[9][10][11]
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with essential bacterial processes. Some studies suggest that the hydrazone linkage is crucial for antimicrobial activity.
Table 2: Antimicrobial Activity of Selected this compound Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | Staphylococcus aureus | 0.5 | [10][11] |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | Escherichia coli | 1 | [10][11] |
| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivative | Staphylococcus aureus | 1 | [10][11] |
| 5-nitrothienylhydrazone derivative | Staphylococcus aureus | 3.9 | [9] |
| Benzylidene hydrazone derivative | Staphylococcus aureus | 3.9 | [9] |
Kinase Inhibition
Protein kinases play a central role in cellular signaling and are attractive targets for drug discovery, particularly in oncology. Several pyrrolidinone-based compounds have been identified as potent kinase inhibitors.[12][13][14][15]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors and guiding the design of more potent and selective analogs.[12]
Table 3: Kinase Inhibitory Activity of Selected Pyrrolidinone Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | EGFR | 79 | [12] |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | Her2 | 40 | [12] |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | VEGFR2 | 204 | [12] |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | CDK2 | 110 | [12] |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative (6f) | BTK | 74 | [13] |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative (6f) | PI3Kδ | 170 | [13] |
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity and drug-like properties of lead compounds. For the this compound scaffold, several key structural features have been identified that influence its activity.
-
The N-Benzyl Group: Modifications to the benzyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact potency and selectivity.
-
The Hydrazone Moiety: The nature of the substituent on the imine carbon of the hydrazone is a critical determinant of biological activity. Aromatic and heteroaromatic rings with various substituents have been extensively explored.
-
The Pyrrolidinone Ring: While less frequently modified, alterations to the pyrrolidinone ring can affect the overall conformation and physicochemical properties of the molecule.
Diagram: Key Structural Features for SAR
Caption: Key pharmacophoric features of this compound analogs for SAR studies. (Note: A representative chemical structure image would be embedded here).
ADME/Tox Considerations in Drug Development
For any promising lead compound, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for its progression into clinical development. In silico prediction tools and in vitro assays are valuable for assessing the drug-likeness of novel analogs at an early stage. Studies on related pyrrolidinone derivatives have shown that these compounds can possess favorable pharmacokinetic profiles and low toxicity.[16][17]
Future Perspectives
The this compound scaffold continues to be a rich source of novel bioactive compounds. Future research in this area will likely focus on:
-
Multi-target drug design: Developing single molecules that can modulate multiple biological targets to achieve synergistic therapeutic effects.
-
Optimization of ADMET properties: Fine-tuning the chemical structure to improve oral bioavailability, metabolic stability, and safety profiles.
-
Exploration of new therapeutic areas: Investigating the potential of these analogs for the treatment of other diseases, such as neurodegenerative and inflammatory disorders.
By leveraging the synthetic versatility of this scaffold and a deeper understanding of its SAR, the scientific community is well-positioned to unlock the full therapeutic potential of this compound analogs.
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A Comprehensive Technical Guide to 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review and prospective analysis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, chemical characteristics, and potential therapeutic applications of this compound, with a particular focus on its promising neuroprotective and anticonvulsant activities. The information herein is synthesized from the current scientific literature on structurally related analogs, offering a robust framework for future research and development.
Introduction: The Therapeutic Promise of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, sp3-hybridized structure provides an excellent scaffold for creating three-dimensional diversity, crucial for specific interactions with biological targets. Within this class, molecules featuring a 1-benzyl-5-oxopyrrolidine moiety have emerged as promising candidates for treating neurological disorders. This guide focuses on a specific derivative, this compound, a compound with significant, yet largely unexplored, therapeutic potential.
Synthesis of this compound: A Proposed Pathway
Experimental Protocol: From Carboxylic Acid to Carbohydrazide
This protocol outlines a two-step process to synthesize the title compound from 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid.
Step 1: Esterification of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid
-
Rationale: Conversion of the carboxylic acid to its methyl or ethyl ester is a standard procedure to activate the carboxyl group for subsequent reaction with hydrazine. This is a common strategy in the synthesis of hydrazide derivatives.[3]
-
Procedure:
-
To a solution of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1 equivalent) in methanol or ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester.
-
Step 2: Hydrazinolysis of the Ester to Yield this compound
-
Rationale: The ester is then reacted with hydrazine hydrate to form the desired carbohydrazide. This is a standard and high-yielding method for the synthesis of carbohydrazides.[3]
-
Procedure:
-
Dissolve the ester from Step 1 (1 equivalent) in ethanol (10 volumes).
-
To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford this compound.
-
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Physicochemical Properties and Structural Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₂ | PubChem[4] |
| Molecular Weight | 233.27 g/mol | PubChem[4] |
| CAS Number | 368429-72-5 | ChemicalBook[5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity (Typical) | >95% | AstaTech[6] |
Biological Activities and Therapeutic Potential: An Evidence-Based Perspective
While direct biological data for this compound is limited, a strong case for its potential therapeutic efficacy can be built upon the well-documented activities of its close structural analogs.
Neuroprotective Activity: Targeting the NMDA Receptor
A compelling study on a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which are structurally very similar to the title compound, revealed potent neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced cytotoxicity.[7] The lead compound from this study, 12k , demonstrated superior potency to the reference compound ifenprodil.[7]
Mechanism of Action: The neuroprotective effects of these analogs are attributed to their interaction with the NR2B subunit of the NMDA receptor.[7] Overactivation of NMDA receptors leads to excessive calcium influx, a key event in the excitotoxic cascade that results in neuronal damage. By modulating the NR2B subunit, these compounds can attenuate this calcium influx, thereby protecting neurons from excitotoxic insults.[7]
Proposed Signaling Pathway for Neuroprotection:
Caption: Proposed neuroprotective mechanism via NMDA receptor modulation.
Anticonvulsant Potential: A Promising Avenue
The pyrrolidine core is a well-established pharmacophore in the design of anticonvulsant agents. Numerous studies have demonstrated the efficacy of various pyrrolidine derivatives in preclinical seizure models.[8][9][10]
Evidence from Structurally Related Compounds:
-
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound has shown broad-spectrum anticonvulsant activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models.[10]
-
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides: A series of these compounds demonstrated robust anticonvulsant properties, with the lead compound also showing efficacy in a model of drug-resistant epilepsy.[9]
Proposed Experimental Workflow for Anticonvulsant Screening:
Based on standard preclinical models for anticonvulsant drug discovery, the following workflow is recommended for evaluating this compound.[8][11]
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The Latent Therapeutic Potential of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: A Technical Guide to Unlocking its Biological Activity
Foreword: The Promise of a Versatile Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily functionalized to target a diverse array of biological processes is of paramount importance. The 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide core represents one such promising scaffold. While direct biological data on this specific molecule is nascent, extensive research into its derivatives has revealed a rich tapestry of pharmacological activities, spanning from anticancer and antimicrobial to enzyme inhibition. This technical guide serves as an in-depth exploration of the latent biological potential of this compound, providing researchers, scientists, and drug development professionals with a comprehensive framework for its investigation and exploitation. By synthesizing data from closely related analogues, we will illuminate the pathways to unlocking the therapeutic promise of this versatile chemical entity.
The Strategic Importance of the 5-Oxopyrrolidine Carbohydrazide Core
The 5-oxopyrrolidine ring, a five-membered lactam, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities. The incorporation of a carbohydrazide moiety at the 3-position introduces a highly reactive and versatile functional group. This hydrazide group serves as a linchpin for the synthesis of a wide array of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.[1][2]
The rationale behind this synthetic strategy is twofold:
-
Expansion of Chemical Diversity: The introduction of diverse aromatic and heterocyclic moieties via the hydrazone linkage allows for a systematic exploration of the structure-activity relationship (SAR). This enables the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.
-
Pharmacophoric Significance of the Hydrazone Moiety: The -C(=O)NHN=CH- linker is a well-established pharmacophore known to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This moiety is a common feature in compounds exhibiting a broad spectrum of bioactivities.
Unveiling the Anticancer Potential: A Primary Therapeutic Avenue
Derivatives of the 5-oxopyrrolidine carbohydrazide scaffold have consistently demonstrated significant anticancer activity against various cancer cell lines.[3][4] The primary mechanism often involves the induction of apoptosis and cell cycle arrest.
Mechanistic Insights: Targeting Key Cellular Processes
While the precise molecular targets of this compound itself remain to be elucidated, studies on its close analogues suggest several potential mechanisms of action:
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5] Other related heterocyclic compounds have demonstrated inhibition of Cyclin-Dependent Kinase 1 (CDK1/Cdc2), a critical regulator of the cell cycle.[6]
-
Induction of Apoptosis: Treatment of cancer cells with these derivatives has been shown to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-9, and an increase in the pro-apoptotic Bax/Bcl-2 ratio.[5]
-
Cell Cycle Arrest: Flow cytometric analysis of treated cancer cells has revealed a significant accumulation of cells in the G2/M phase, indicating an arrest of the cell cycle at this checkpoint.[5][6]
The following diagram illustrates a plausible signaling pathway for the anticancer activity of this compound derivatives.
Caption: Putative anticancer mechanism of action.
Experimental Protocol: In Vitro Anticancer Activity Screening
The following protocol outlines a standard methodology for evaluating the cytotoxic effects of synthesized this compound derivatives against human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against selected cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer).[5]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's sensitivity and reproducibility. The consistency of results across replicate wells and experiments ensures the reliability of the data.
Combating Microbial Resistance: A Second Frontier
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Derivatives of 5-oxopyrrolidine carbohydrazide have shown promising activity against a range of bacterial and fungal strains.[1][2]
Spectrum of Antimicrobial Activity
Studies have demonstrated that certain hydrazone derivatives of this scaffold exhibit potent and selective antimicrobial activity. For instance, compounds bearing a 5-nitrothiophene substituent have shown promising results against multidrug-resistant Staphylococcus aureus strains.[3] Preliminary evaluations have also indicated activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1][2]
Experimental Protocol: Antimicrobial Susceptibility Testing
The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Self-Validation: The inclusion of standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls ensures the validity of the assay. The clear distinction between growth and no growth in the control wells confirms the appropriateness of the experimental conditions.
Synthesis of this compound and its Derivatives: A Practical Workflow
The synthesis of the title compound and its subsequent derivatization into biologically active hydrazones is a straightforward process. The following workflow provides a general overview of the synthetic route.
Caption: General synthetic scheme for hydrazone derivatives.
A more detailed, step-by-step synthesis protocol for a representative hydrazone derivative is provided below.
Step-by-Step Synthesis of a Representative Hydrazone Derivative
Step 1: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid. This can be achieved through the reaction of itaconic acid with benzylamine.
Step 2: Esterification. The carboxylic acid is converted to its corresponding methyl or ethyl ester by refluxing with the respective alcohol in the presence of a catalytic amount of sulfuric acid.[3]
Step 3: Hydrazinolysis. The ester is then treated with hydrazine hydrate to yield the key intermediate, this compound.[3]
Step 4: Hydrazone Synthesis. The carbohydrazide is condensed with a selected aromatic or heterocyclic aldehyde in a suitable solvent (e.g., ethanol, 2-propanol) with a catalytic amount of acid (e.g., HCl, acetic acid) to afford the final hydrazone derivative.[1][3]
Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Concluding Remarks and Future Directions
This compound stands as a molecule of significant synthetic and medicinal potential. While its own biological profile awaits detailed characterization, the extensive research on its derivatives strongly suggests that this scaffold is a fertile ground for the discovery of novel therapeutic agents. The ease of its synthesis and derivatization, coupled with the demonstrated anticancer and antimicrobial activities of its analogues, makes it an attractive starting point for drug discovery campaigns.
Future research should focus on:
-
Systematic SAR Studies: A comprehensive library of hydrazone and other derivatives should be synthesized and screened to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets.
-
In Vivo Efficacy and Toxicity: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
By pursuing these avenues of research, the scientific community can fully unlock the therapeutic potential of the this compound scaffold and contribute to the development of the next generation of medicines.
References
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 985. [Link]
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Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). [Link]
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Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. LMA leidykla. [Link]
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de Oliveira, C. S., de Souza, A. M., Coimbra, E. S., da Silva, A. D., & de Souza, M. C. B. V. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(16), 1685–1694. [Link]
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Ewies, E. F., Ali, O. M., El-Gazzar, M. G., & Abdellatif, K. R. A. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(14), 5363. [Link]
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2351236. [Link]
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Aboraia, A. S., Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Gazzar, A. B. A. (2014). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. Chemistry of Heterocyclic Compounds, 50(5), 721–728. [Link]
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Oh, S., Moon, H.-I., Jung, J.-C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304. [Link]
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Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, G., & Kumar, G. B. (2016). Design, synthesis and biological evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides as CDK1/Cdc2 inhibitors. European Journal of Medicinal Chemistry, 123, 363–376. [Link]
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The Rising Therapeutic Potential of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. Among these, derivatives of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide are emerging as a promising class of therapeutic agents, demonstrating significant potential in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of these compounds, offering a comprehensive overview of their synthesis, chemical properties, and biological activities. Tailored for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a foundational resource for the rational design and development of novel therapeutics based on this versatile molecular framework. We will delve into detailed synthetic methodologies, analyze structure-activity relationships, and discuss the putative mechanisms of action that underpin their anticancer and antimicrobial properties.
Introduction: The Strategic Importance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine (also known as pyroglutamic acid) ring system is a recurring motif in a multitude of biologically active molecules. Its conformational flexibility and the presence of multiple points for chemical modification make it an attractive starting point for the design of novel drug candidates. The incorporation of a carbohydrazide moiety at the 3-position introduces a versatile functional group that can be readily derivatized to generate a diverse library of compounds. Furthermore, the N-benzyl group at the 1-position provides a handle for modulating the lipophilicity and steric bulk of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
Recent studies on related 5-oxopyrrolidine derivatives have highlighted their potential as potent anticancer and antimicrobial agents.[1][2] These findings have spurred interest in the systematic investigation of this compound derivatives as a distinct chemical class with the potential for novel therapeutic applications. This guide will provide the necessary technical details to empower researchers to explore this promising area of drug discovery.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound derivatives can be approached in a systematic, multi-step process. The overall synthetic strategy involves the initial construction of the core 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid scaffold, followed by its conversion to the corresponding carbohydrazide, and subsequent derivatization to yield a library of target compounds, primarily hydrazones.
Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid
The foundational precursor, 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, can be synthesized through the reaction of itaconic acid with benzylamine.[1] This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Experimental Protocol: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and benzylamine (1.05 eq) in water.
-
Reflux: Heat the reaction mixture to reflux (100 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the solution with 5% hydrochloric acid to a pH of approximately 2-3.
-
Isolation: The product will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of this compound
The carboxylic acid is then converted to the key carbohydrazide intermediate. This is typically achieved through a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.[1]
Experimental Protocol: Synthesis of this compound
-
Esterification: Suspend 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.
-
Ester Isolation: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (excess, ~5-10 eq). Heat the mixture to reflux for 8-12 hours.
-
Product Isolation: Upon cooling, the carbohydrazide product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain this compound.
-
Characterization: Confirm the structure of the carbohydrazide using appropriate spectroscopic techniques.
Synthesis of this compound Derivatives (Hydrazones)
The carbohydrazide is a versatile intermediate that can be readily converted into a wide range of derivatives. A common and effective strategy is the condensation with various aromatic and heteroaromatic aldehydes or ketones to form the corresponding hydrazones.[3][4]
Experimental Protocol: General Procedure for the Synthesis of Hydrazone Derivatives
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol. Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat for 2-8 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, the hydrazone product often precipitates from the reaction mixture. Collect the solid by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
-
Characterization: Characterize the final hydrazone derivatives by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
Caption: Putative anticancer mechanism of action.
Antimicrobial Activity
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Hydrazide-hydrazone derivatives have been extensively studied for their antimicrobial properties. [5]The 5-oxopyrrolidine carbohydrazide scaffold provides a promising framework for the development of novel antimicrobial agents.
Table 2: Antimicrobial Activity of Representative 5-Oxopyrrolidine Hydrazone Derivatives (Analogous Compounds)
| Compound ID | R Group on Hydrazone | Microorganism | MIC (µg/mL) | Reference |
| F | 5-Nitrothiophen-2-yl | Staphylococcus aureus | 1-8 | [1] |
| G | General Hydrazones | Enterococcus faecalis | 1.96 - 7.82 | |
| H | General Hydrazones | Escherichia coli | 3.91 - 7.81 | |
| I | Thiophene-based hydrazones | Candida tenuis | 0.9 - 1.9 | [1] |
| J | Thiophene-based hydrazones | Aspergillus niger | 0.9 - 1.9 | [1] |
Note: The data presented is for analogous compounds with different N1-substituents on the pyrrolidinone ring. These values indicate the potential of the 1-benzyl series as antimicrobial agents.
The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic character of the N-benzyl group may enhance the ability of these compounds to penetrate the microbial cell membrane.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on this compound derivatives is yet to be published, valuable insights can be gleaned from the existing literature on related compounds.
-
N1-Substituent: The nature of the substituent at the 1-position of the pyrrolidinone ring influences the overall lipophilicity and steric profile of the molecule, which can impact cell permeability and target engagement. The benzyl group offers a balance of lipophilicity and synthetic accessibility.
-
Hydrazone Moiety: The -C=N-NH-C=O pharmacophore is crucial for biological activity. The substituents on the imine carbon of the hydrazone play a significant role in modulating the potency and selectivity of the compounds.
-
Aromatic and Heteroaromatic Rings: The introduction of aromatic or heteroaromatic rings at this position is a common strategy to enhance activity. Electron-withdrawing or donating groups on these rings can fine-tune the electronic properties of the molecule and its interaction with biological targets.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the hydrazone moiety can facilitate interactions with the active sites of target enzymes or receptors.
-
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic routes are well-established and amenable to the generation of large, diverse libraries of compounds for high-throughput screening.
Future research in this area should focus on:
-
Systematic SAR studies: A thorough investigation of the effects of various substituents on the benzyl ring and the hydrazone moiety is needed to optimize the potency and selectivity of these compounds.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development as therapeutic agents.
-
In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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Jasinski, R., & Zarychta, B. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]
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Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). [Link]
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Al-Obaidi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]
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Popiołek, Ł. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(11), 2471-2489. [Link]
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Beilstein Journals. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
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Spectroscopic Characterization of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: A Technical Guide
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The synthesis of novel derivatives, such as 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, is a key step in the discovery of new drugs.[3] A critical component of this process is the unambiguous confirmation of the molecular structure through a suite of spectroscopic techniques. This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the theoretical basis for the expected spectral data and providing field-proven protocols for data acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidinone ring is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. The title compound, this compound, incorporates several key pharmacophoric features: a lactam for hydrogen bonding, a benzyl group for potential hydrophobic interactions, and a carbohydrazide moiety known for its coordinating properties and as a precursor for further chemical modifications.[4][5]
Accurate structural elucidation is paramount to understanding the structure-activity relationship (SAR) of this and related molecules. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that will be interrogated by various spectroscopic methods.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or equivalent, is recommended for obtaining detailed spectra.[6]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to observe exchangeable protons (e.g., NH, NH₂). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing labile protons.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C and its longer relaxation times.[1]
Expected ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound, with justifications based on the electronic environment of the protons.
| Protons | Expected δ (ppm) | Multiplicity | Integration | Justification |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring of the benzyl group. |
| Benzyl CH₂ | ~4.50 | Singlet | 2H | Methylene protons adjacent to the nitrogen of the pyrrolidinone ring. |
| Pyrrolidinone CH | 2.80 - 3.20 | Multiplet | 1H | Methine proton at the 3-position of the pyrrolidinone ring. |
| Pyrrolidinone CH₂ | 2.20 - 2.60 | Multiplet | 2H | Methylene protons at the 4-position of the pyrrolidinone ring. |
| Pyrrolidinone CH₂ | 3.30 - 3.60 | Multiplet | 2H | Methylene protons at the 5-position of the pyrrolidinone ring. |
| NH (Amide) | 8.00 - 8.50 | Broad Singlet | 1H | Amide proton of the carbohydrazide group. Exchangeable with D₂O. |
| NH₂ (Hydrazine) | 4.00 - 4.50 | Broad Singlet | 2H | Primary amine protons of the carbohydrazide group. Exchangeable with D₂O. |
Expected ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented below, highlighting the key carbon environments within the molecule.
| Carbon | Expected δ (ppm) | Justification |
| C=O (Amide) | 170 - 175 | Carbonyl carbon of the lactam in the pyrrolidinone ring. |
| C=O (Hydrazide) | 165 - 170 | Carbonyl carbon of the carbohydrazide group. |
| Aromatic (C₆H₅) | 125 - 140 | Carbons of the phenyl ring. |
| Benzyl CH₂ | 45 - 50 | Methylene carbon of the benzyl group. |
| Pyrrolidinone CH | 35 - 40 | Methine carbon at the 3-position of the pyrrolidinone ring. |
| Pyrrolidinone CH₂ | 25 - 35 | Methylene carbons of the pyrrolidinone ring. |
2D NMR for Unambiguous Assignments
For definitive structural confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[8]
-
COSY: Reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons in the pyrrolidinone ring.
-
HSQC: Correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.
Figure 2: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin-Elmer 1600 series or a Thermo Nicolet AVATAR 330, is commonly used.[1]
Sample Preparation:
-
KBr Pellet Method: The solid sample is finely ground with spectroscopic grade potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.
Data Acquisition:
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A background spectrum (of a pure KBr pellet or the empty ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
The characteristic IR absorption bands for this compound are summarized below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (Amide & Hydrazine) | 3200 - 3400 | Medium-Strong, Broad | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O (Amide, Lactam) | ~1680 | Strong | Stretching |
| C=O (Hydrazide) | ~1650 | Strong | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium | Stretching |
| N-H (Amide) | 1550 - 1640 | Medium | Bending |
| C-N | 1200 - 1350 | Medium | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Experimental Protocol: MS Data Acquisition
Instrumentation: A variety of mass spectrometers can be used, with Electrospray Ionization (ESI) being a common technique for polar molecules like the one .
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
-
The solution is infused directly into the ion source or injected via a liquid chromatography (LC) system.
Data Acquisition:
-
The mass spectrum is acquired in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.
-
High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.
Expected Mass Spectrometric Data
| Ion | Calculated m/z | Significance |
| [M] | 233.27 | Molecular Ion |
| [M+H]⁺ | 234.12 | Protonated Molecular Ion |
| [M+Na]⁺ | 256.10 | Sodium Adduct |
Molecular Formula: C₁₂H₁₅N₃O₂ Molecular Weight: 233.27 g/mol [9]
The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Key expected fragmentations would involve the loss of the benzyl group, cleavage of the carbohydrazide moiety, and opening of the pyrrolidinone ring.
Figure 3: Predicted key fragmentation pathways in ESI-MS/MS.
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the molecule's identity and purity. The protocols and expected data presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel pyrrolidinone derivatives and other small molecules in the field of drug discovery and development.
References
- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.
- Indole-Containing Derivatives of α-Pyrrolidone: Synthesis and Structure.
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In silico modeling of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide interactions
An In-Depth Technical Guide: In Silico Modeling of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide Interactions
Foreword: The Rationale of Predictive Modeling
In modern drug discovery, the journey from a chemical entity to a therapeutic candidate is a complex, multi-stage process. The compound at the heart of this guide, this compound, represents a scaffold with potential pharmacological relevance, similar to other hydrazide derivatives that have been explored for various biological activities.[1][2][3][4][5] Before committing to the significant resources required for chemical synthesis and in vitro screening, in silico modeling provides an indispensable framework for hypothesis generation. By simulating molecular interactions within a computational environment, we can predict binding affinity, elucidate potential mechanisms of action, and refine molecular designs to enhance efficacy and specificity.
This guide is structured not as a rigid set of instructions, but as a logical, field-proven workflow. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" but, more critically, the "why" behind each methodological choice. We will navigate the essential stages of computational analysis—from system preparation and molecular docking to the dynamic validation of interactions through molecular dynamics simulations and advanced energy calculations. Our goal is to equip you with a robust, self-validating protocol to probe the potential of this compound and similar novel compounds.
Foundational Workflow: A Bird's-Eye View
The computational investigation of a protein-ligand interaction is a sequential process where each step builds upon the last. The workflow is designed to first rapidly screen for potential binding modes and then invest significant computational resources to validate and refine the most promising candidates.
Caption: High-level workflow for in silico protein-ligand interaction analysis.
Phase 1: System Preparation - The Digital Test Tube
The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This phase involves preparing both the ligand and its macromolecular target.
Ligand Preparation: this compound
The first step is to obtain an accurate three-dimensional representation of our ligand.
Protocol 1: Ligand Structure Generation
-
Obtain 2D Structure: Source the 2D structure of this compound from a chemical database like PubChem (CID 2764126).[6]
-
Generate 3D Conformation: Use a tool like Avogadro or the Schrödinger Suite's Maestro interface to convert the 2D structure into a 3D conformation.[7][8]
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS). This step is critical to ensure bond lengths, angles, and dihedral angles are in a low-energy, physically realistic state.
-
Protonation and Tautomeric States: Assign the correct protonation state at a physiological pH (typically 7.4). This is a crucial step as the charge and hydrogen bonding capacity of the molecule are pH-dependent. Tools like LigPrep in the Schrödinger Suite or online servers can automate this.[8]
-
Save in Required Format: Save the final structure in a format compatible with docking software, such as .mol2 or .pdbqt. The .pdbqt format, used by AutoDock, includes partial charges and atom type definitions required for its scoring function.[9]
Target Identification and Preparation
For a novel compound, a biological target may not be known. Target identification can be performed using ligand-based methods (e.g., searching for proteins that bind similar molecules) or structure-based virtual screening. For this guide, we will proceed with a hypothetical target, RNA-dependent RNA polymerase (RdRp), which has been identified as a target for other aryl benzoyl hydrazide derivatives.[1]
Protocol 2: Receptor Preparation
-
Obtain Crystal Structure: Download the 3D structure of the target protein from the Worldwide Protein Data Bank (wwPDB).[10][11] Ensure you select a high-resolution structure, preferably one that is co-crystallized with a ligand to help identify the binding site.
-
Pre-processing: The raw PDB file requires cleaning. This involves:
-
Removing Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands not relevant to the study. Water molecules deep within a binding pocket may be structurally important and should be evaluated on a case-by-case basis.
-
Adding Hydrogens: Crystal structures typically lack hydrogen atoms. Add them using software like AutoDock Tools or Maestro, ensuring correct protonation states for amino acid residues (e.g., HIS, ASP, GLU) at physiological pH.[12]
-
Assigning Partial Charges: Assign atomic partial charges using a force field like AMBER or CHARMM.[13][14] This is essential for calculating electrostatic interactions.
-
-
Finalize for Docking: Save the cleaned, prepared receptor in the .pdbqt format for use with AutoDock Vina.[15]
Phase 2: Molecular Docking - Predicting the Handshake
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[12] We will use AutoDock Vina, a widely used and validated open-source docking program.[15]
Caption: Workflow for a typical molecular docking experiment using AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. This is defined by a "grid box".
-
Rationale: Limiting the search to a specific region (e.g., a known active site) increases computational efficiency and accuracy. For a "blind dock," the box can be set to encompass the entire protein surface.
-
Procedure: Using AutoDock Tools or PyMOL, identify the coordinates for the center of the binding pocket and define the dimensions (x, y, z) of the box in Angstroms.[16] The box should be large enough to allow the ligand to rotate freely.
-
-
Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.[16]
-
Execute Vina: Run the docking simulation from the command line:
-
Analyze the Results: Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Interpretation: The more negative the score, the stronger the predicted binding affinity.
-
Validation: The top-ranked pose is not always the correct one. It is crucial to visually inspect the top poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with key residues, hydrophobic contacts, and a good shape complementarity with the binding pocket.
-
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.00 | ASP623, SER759, LYS621 |
| 2 | -8.2 | 1.35 | ASP623, TYR456, LYS621 |
| 3 | -7.9 | 2.11 | CYS645, ARG555 |
Table 1: Example output from a molecular docking run. Data is illustrative.
Phase 3: Molecular Dynamics - Bringing the System to Life
While docking provides a static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex.[13][17][18] GROMACS is a powerful, open-source engine for performing such simulations.[19][20]
Caption: Step-by-step workflow for a protein-ligand MD simulation using GROMACS.
Protocol 4: MD Simulation with GROMACS
-
System Building and Topology Generation:
-
Merge Coordinates: Combine the PDB files of the receptor and the selected ligand pose into a single complex file.
-
Generate Topologies: A topology file describes the interactions between atoms (bonds, angles, charges). Use GROMACS's pdb2gmx tool for the protein, selecting a force field like CHARMM36 or AMBER.[7][19] For the ligand, which is not a standard residue, parameters must be generated using a server like CGenFF (for CHARMM) or antechamber (for AMBER).[19][21] This is a critical step that ensures the ligand is described accurately by the force field.
-
-
Solvation and Ionization:
-
Rationale: Biological interactions occur in water. We must simulate this environment.
-
Procedure: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Then, add ions (e.g., Na+ or Cl-) to neutralize the system's net charge, creating a more realistic electrostatic environment.
-
-
Energy Minimization: Perform a steep descent energy minimization on the entire solvated system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration (NVT and NPT):
-
Rationale: Before the production simulation, the system must be brought to the desired temperature and pressure in a controlled manner. This two-step process ensures stability.
-
NVT Ensemble (Constant Volume, Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[19]
-
NPT Ensemble (Constant Pressure, Temperature): The position restraints are often relaxed, and the system is allowed to equilibrate to the target pressure (e.g., 1 bar). This ensures the correct system density.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a "trajectory" file that represents the dynamic motion of the system.
Phase 4: Analysis and Quantification
The trajectory from the MD simulation is a rich source of data that can validate the initial docking prediction and provide deeper mechanistic insights.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD plot for both the protein and the ligand indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.
-
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue and reveals its flexibility during the simulation. High fluctuations in the binding site residues can indicate induced-fit effects or instability.[13]
-
Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over time. Consistent hydrogen bonds with key residues strongly support the binding mode.
Binding Free Energy Calculations
While docking scores provide a rapid estimate of affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally intensive, calculation of the binding free energy (ΔG_bind).[22][23][24]
Concept: MM/GBSA calculates the free energy by taking snapshots from the stable portion of the MD trajectory and summing the molecular mechanics energies (van der Waals and electrostatic) and solvation free energies (polar and non-polar contributions). The binding free energy is then computed as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
This end-point method provides a quantitative measure that can be used to rank different compounds or binding poses with higher confidence than docking scores alone.[24][25]
Conclusion and Authoritative Grounding
This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative protein target. By integrating molecular docking for initial pose prediction with molecular dynamics for stability assessment and free energy calculations for affinity refinement, researchers can build a robust, data-driven hypothesis about a compound's biological potential.
Every step in this process, from assigning correct protonation states to ensuring proper system equilibration, is critical for the integrity of the final results. The protocols described herein are not merely computational exercises; they are the digital equivalent of careful bench science, demanding rigor, validation, and a deep understanding of the underlying biophysical principles. The insights gained from these simulations can guide lead optimization, prioritize compounds for synthesis, and ultimately accelerate the discovery of novel therapeutics.
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Rossi, A. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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RCSB PDB. RCSB PDB: Homepage. RCSB Protein Data Bank. [Link]
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Gapsys, V., et al. Calculation of binding free energies. Methods in Molecular Biology. [Link]
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wwPDB. Worldwide Protein Data Bank. [Link]
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Sabe, V. T., et al. Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link]
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Shukla, R., & Tripathi, T. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]
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Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.[Link]
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Berman, H. M., et al. The Protein Data Bank. Nucleic Acids Research. [Link]
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NSF. Protein Data Bank: Key to the Molecules of Life. NSF Impacts. [Link]
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BioShack. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. BioShack. [Link]
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Wikipedia. Protein Data Bank. Wikipedia. [Link]
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Mobley, D. L., & Gilson, M. K. Predicting binding free energies: Frontiers and benchmarks. PMC. [Link]
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Nguyen, H., et al. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics. [Link]
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Scripps Research. Tutorial: AutoDock Vina. The Scripps Research Institute. [Link]
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Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.[Link]
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Kaushik, A. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. [Link]
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Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
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AutoDock Vina Documentation. Basic docking. Read the Docs. [Link]
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IntuitionLabs.ai. Schrödinger - Computational chemistry Software. IntuitionLabs.ai. [Link]
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BioExcel. AMBER Protein-ligand complex MD Setup tutorial. BioExcel. [Link]
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Research Computing. Amber Tutorial. University of Florida Research Computing. [Link]
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S, S., & G, S. Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. ResearchGate. [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
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Docswiki. Calculating binding free energy using the FSA method. Docswiki. [Link]
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Gourav, D. AMBER Tutorial: An Introduction to LEaP. YouTube. [Link]
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Rizzo Lab. 2021 AMBER tutorial 1 with PDBID 1HW9. Rizzo Lab. [Link]
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Aldeghi, M., et al. Relative Binding Free Energy Calculations in Drug Discovery. Journal of Chemical Information and Modeling. [Link]
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Roy, K., et al. In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus. PMC. [Link]
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Forli, S. Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
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AMBER-hub. Tutorials. AMBER-hub. [Link]
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Bioinformatics Review. Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
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Schrödinger. Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. [Link]
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ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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SchrödingerTV. An Introduction to the Schrödinger Suites. YouTube. [Link]
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PubChem. This compound. PubChem. [Link]
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Schrödinger. Computational Platform for Molecular Discovery & Design. [Link]
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Al-Ostath, A., et al. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline. MDPI. [Link]
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Wikipedia. Schrödinger, Inc. Wikipedia. [Link]
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Beyzaei, H., et al. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. [Link]
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MolSoft LLC. Ligand Docking in ICM. YouTube. [Link]
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Pathak, R. B., et al. Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). ResearchGate. [Link]
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BAYSAL, M., et al. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities. ACS Omega. [Link]
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Biotecnika. A Beginner's Guide to Molecular Docking! YouTube. [Link]
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Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
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PubChem. 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid. PubChem. [Link]
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PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. PubChem. [Link]
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PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3). PubChem. [Link]
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PubChem. (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. PubChem. [Link]
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Methodological & Application
Application Note & Protocol: A Reliable Two-Step Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis begins with the esterification of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid to its methyl ester, followed by hydrazinolysis to yield the target carbohydrazide. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions, explanations for procedural choices, and safety considerations.
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, making it a desirable feature in modern drug design.[1] The incorporation of a carbohydrazide moiety at the 3-position introduces a versatile functional group known for its role in a wide array of pharmacologically active agents, including antimicrobial, anticonvulsant, and anticancer compounds.[2][3]
This compound combines these key features, making it an attractive intermediate for the synthesis of novel therapeutics. The benzyl group on the nitrogen atom provides a stable protecting group and can influence the molecule's steric and electronic properties. This application note details a robust and reproducible two-step synthesis route, starting from the commercially available 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid.[4][5][6]
Overall Synthetic Scheme
The synthesis is performed in two primary stages: (I) Fischer esterification of the starting carboxylic acid to form the methyl ester intermediate, and (II) subsequent hydrazinolysis to yield the final product.
Sources
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Application Note & Protocol Guide: 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide as a Potential Enzyme Inhibitor
Abstract
Enzyme inhibitors are cornerstone molecules in drug discovery and biochemical research, enabling the modulation of biological pathways implicated in a myriad of diseases.[1][2] This document provides a comprehensive technical guide on the investigation of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a novel heterocyclic compound, as a potential enzyme inhibitor. We present a plausible synthetic pathway, detailed protocols for in vitro screening against a representative enzyme target (α-glucosidase), and a thorough methodology for kinetic analysis to elucidate the mechanism of inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of emerging chemical entities.
Introduction: The Rationale for Investigating Pyrrolidinecarbohydrazides
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[3] When functionalized with a carbohydrazide moiety, these compounds gain additional hydrogen bonding capabilities, making them attractive candidates for interacting with enzyme active sites.[4] Specifically, the this compound structure combines a rigidified pyrrolidinone core with the flexible and interactive carbohydrazide group, suggesting potential for selective and potent enzyme inhibition.
Recent studies have highlighted that various derivatives of pyrrolidines and carbohydrazides exhibit inhibitory activity against a range of enzymes, including those involved in metabolic diseases and microbial pathogenesis.[4][5][6][7] This application note will use α-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs, as a model system to illustrate the process of evaluating the inhibitory potential of this compound.[7]
Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward two-step process starting from the commercially available 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid.[8] The carboxylic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the desired carbohydrazide.
Step 1: Esterification of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid
The carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydrazine.
-
Reaction: 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid + Methanol (in the presence of an acid catalyst like H₂SO₄) → Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
-
Protocol:
-
Suspend 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1 equivalent) in methanol (10 volumes).
-
Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise while stirring.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Step 2: Hydrazinolysis of Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
The methyl ester is then converted to the final carbohydrazide product.
-
Reaction: Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate + Hydrazine hydrate → this compound
-
Protocol:
-
Dissolve the crude methyl ester (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3 equivalents) dropwise to the solution at room temperature.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[9]
-
In Vitro Enzyme Inhibition Assay: α-Glucosidase
This section details the protocol for determining the inhibitory activity of this compound against α-glucosidase. The assay is based on the spectrophotometric detection of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (Test Compound)
-
Acarbose (Positive Control)[10]
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in sodium phosphate buffer. Dilute to the desired working concentration just before use.
-
Substrate Solution: Dissolve pNPG in sodium phosphate buffer to the desired concentration.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the test compound and acarbose in DMSO.
Assay Protocol
-
Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound dilutions (or DMSO for the control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis: Calculating Percent Inhibition and IC50
The percentage of inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (enzyme + substrate + DMSO)
-
A_sample is the absorbance of the sample (enzyme + substrate + test compound)
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11] A sigmoidal dose-response curve is typically generated, and the IC50 can be calculated using non-linear regression analysis.
| Parameter | Description |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.[12] |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of an inhibitor and the observed enzyme inhibition. |
Elucidating the Mechanism of Inhibition: Enzyme Kinetics
To understand how this compound inhibits the enzyme, kinetic studies are performed. These studies help to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[13][14]
Experimental Design
The assay is performed as described in section 3.3, but with varying concentrations of both the substrate (pNPG) and the inhibitor. A typical experiment involves:
-
A fixed concentration of the enzyme.
-
Several fixed concentrations of the inhibitor (including a zero-inhibitor control).
-
A range of substrate concentrations for each inhibitor concentration.
Data Analysis: Lineweaver-Burk Plot
The data is often analyzed using a double reciprocal plot, known as the Lineweaver-Burk plot, where 1/velocity (1/V) is plotted against 1/substrate concentration (1/[S]).[15]
-
Equation: 1/V = (Km/Vmax)(1/[S]) + 1/Vmax
-
Vmax: Maximum reaction velocity.
-
Km: Michaelis constant, the substrate concentration at which the reaction velocity is half of Vmax.
-
The pattern of the lines on the Lineweaver-Burk plot for different inhibitor concentrations reveals the mechanism of inhibition.[16]
| Inhibition Type | Lineweaver-Burk Plot Characteristics | Effect on Vmax and Km |
| Competitive | Lines intersect at the y-axis. | Vmax is unchanged, apparent Km increases. |
| Non-competitive | Lines intersect on the x-axis. | Apparent Vmax decreases, Km is unchanged. |
| Uncompetitive | Lines are parallel. | Both apparent Vmax and apparent Km decrease. |
| Mixed | Lines intersect in the second or third quadrant. | Both apparent Vmax and apparent Km are affected. |
Visualizations
Experimental Workflow
Caption: Workflow for IC50 determination.
Mechanisms of Enzyme Inhibition
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Application Notes & Protocols for Antimicrobial Studies of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide as a potential antimicrobial agent. This application note details the scientific rationale, a proposed synthesis pathway, and a suite of robust protocols for comprehensive antimicrobial and cytotoxicological assessment. The methodologies are grounded in established standards to ensure data integrity and reproducibility, empowering research teams to effectively investigate this promising class of compounds.
Introduction: The Scientific Rationale
The global rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to public health. Consequently, there is a critical need for innovative antimicrobial compounds with novel mechanisms of action. The chemical scaffold of this compound is a strategic amalgamation of two pharmacologically significant moieties: a pyrrolidine ring and a hydrazide group.
-
Pyrrolidine Derivatives: The pyrrolidine ring is a core structure in many natural and synthetic bioactive compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities.[1][2][3][4] The structural rigidity and stereochemical complexity of the pyrrolidine scaffold allow for precise spatial orientation of functional groups, which is crucial for target binding and biological activity.
-
Hydrazide and Hydrazone Analogs: The hydrazide-hydrazone moiety (-CONHNH2) is a key functional group in numerous antimicrobial agents.[5][6][7][8] This group is known to chelate metal ions essential for microbial enzyme function and can interfere with various cellular processes. The versatility of the hydrazide group allows for the synthesis of a diverse library of derivatives with a broad spectrum of biological activities.[9]
The combination of these two pharmacophores in this compound presents a compelling candidate for antimicrobial drug discovery. The benzyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. This application note outlines the necessary experimental framework to rigorously evaluate its antimicrobial potential.
Synthesis and Characterization
While this compound is a novel compound, a plausible synthetic route can be proposed based on established organic chemistry principles, starting from the commercially available 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid.[10]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Esterification: The carboxylic acid is first converted to its methyl ester to create a more reactive intermediate for the subsequent step. This can be achieved using standard esterification methods, such as reaction with thionyl chloride followed by methanol.
Step 2: Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. The hydrazine will displace the methoxy group to form the desired carbohydrazide.
Characterization
Upon synthesis, the structure and purity of this compound must be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the lactam and hydrazide, N-H stretches).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Antimicrobial Susceptibility Testing: Protocols
A tiered approach to antimicrobial screening is recommended, starting with primary screening to determine the spectrum of activity, followed by quantitative assays to establish potency.
Panel of Test Microorganisms
A representative panel of clinically relevant and standard reference strains should be used.
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus niger (ATCC 16404) |
| Methicillin-resistant S. aureus (MRSA) | Klebsiella pneumoniae (ATCC 700603) |
Primary Screening: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening of novel compounds.[11]
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes.
-
Inoculate the surface of the agar plates with a standardized microbial suspension (0.5 McFarland standard).
-
Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Add a specific volume (e.g., 100 µL) into the wells.
-
Use a suitable solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of the antimicrobial agent required to kill the microorganism.
Protocol:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from all wells that show no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (MHA or SDA).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assessment: Ensuring Selective Toxicity
A crucial aspect of drug development is to ensure that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to mammalian cells.
MTT Assay for Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Expose the cells to various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive preliminary profile of this compound.
| Parameter | Interpretation | Desirable Outcome |
| Zone of Inhibition | Qualitative measure of activity | Larger zones indicate higher activity |
| MIC | Potency of the compound | Low µg/mL range |
| MBC/MIC Ratio | Bactericidal vs. Bacteriostatic | Ratio ≤ 4 suggests bactericidal activity |
| IC₅₀ (Mammalian Cells) | Cytotoxicity | High µg/mL range |
| Selectivity Index (SI) | Therapeutic window (IC₅₀ / MIC) | SI > 10 is generally considered promising |
A promising compound will exhibit low MIC values against a broad spectrum of microbes, a low MBC/MIC ratio, and a high IC₅₀ value against mammalian cells, resulting in a high Selectivity Index.
Caption: Decision-making workflow based on initial screening results.
Conclusion
This application note provides a structured and scientifically rigorous framework for the initial antimicrobial evaluation of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to assess the compound's potential as a novel antimicrobial agent. The combination of the pyrrolidine and hydrazide scaffolds holds significant promise, and a systematic investigation as outlined herein is the critical next step in exploring its therapeutic potential.[12][13][14]
References
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter
- Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a P
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives.Biointerface Research in Applied Chemistry.
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.MDPI.
- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.MDPI.
- Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action.PubMed.
- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
- Synthesis and antibacterial activity of new hydrazide-hydrazones derived
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.PMC - NIH.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.MDPI.
- Antimicrobial Potential of Hydrazide-Hydrazone Deriv
- Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a p
- Screening Strategies to Identify New Antibiotics.Bentham Science Publishers.
- Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.PubMed Central.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide deriv
- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv
- Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
- (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one.Acta Crystallographica Section E.
- Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Deriv
- 1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid.BLDpharm.
- 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLIC ACID.Sigma-Aldrich.
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Application Notes & Protocols: A Framework for Efficacy Testing of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide as a Novel Neurotherapeutic Agent
Introduction
The pyrrolidone chemical scaffold is a cornerstone in the development of neuroactive compounds, with derivatives demonstrating a range of activities from nootropic to anticonvulsant and neuroprotective effects.[1] The compound 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, integrating a pyrrolidone core with a hydrazide functional group, presents a compelling candidate for investigation as a novel neurotherapeutic agent. Hydrazide and hydrazone derivatives have been noted for their diverse biological activities, including anticonvulsant properties.[2][3][4][5][6] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. The protocols outlined herein follow a logical, tiered approach, beginning with broad in vitro screening and progressing to more complex in vivo models, while integrating critical early-stage safety and pharmacokinetic assessments.
The experimental design is guided by the hypothesis that this compound may exhibit both neuroprotective and anticonvulsant properties, a dual-action profile highly sought after in the treatment of neurological disorders where excitotoxicity and neuronal damage are key pathological features.
Part 1: Foundational In Vitro Evaluation
The initial phase of testing is designed to establish a basic profile of the compound's bioactivity and potential liabilities. This stage prioritizes high-throughput compatible assays to rapidly assess cytotoxicity and fundamental neuroprotective capacity.
Initial Cytotoxicity and Neurotoxicity Assessment
Rationale: Before assessing efficacy, it is crucial to determine the concentration range at which this compound is non-toxic to neuronal and non-neuronal cells. This establishes the therapeutic window for subsequent in vitro experiments.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate SH-SY5Y (human neuroblastoma) or primary cortical neurons in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration).
Primary Neuroprotection Screening
Rationale: This step aims to provide the first indication of the compound's ability to protect neurons from common pathological insults, such as oxidative stress and glutamate-induced excitotoxicity.[7]
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Use primary cortical neurons or a suitable neuronal cell line (e.g., HT-22) plated in 96-well plates.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induction of Excitotoxicity: Add a toxic concentration of glutamate (e.g., 5 mM for HT-22 cells) to the wells (excluding the negative control wells).
-
Incubation: Co-incubate the cells with the compound and glutamate for 12-24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described above or a lactate dehydrogenase (LDH) release assay.
-
Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone. A known neuroprotectant (e.g., MK-801) should be used as a positive control.
Table 1: Expected Data from In Vitro Neuroprotection Assay
| Treatment Group | Glutamate (5mM) | Compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 0 | 100 ± 5 |
| Glutamate Only | + | 0 | 45 ± 7 |
| Compound | + | 1 | 55 ± 6 |
| Compound | + | 10 | 75 ± 8 |
| Compound | + | 50 | 85 ± 5 |
| Positive Control (MK-801) | + | 10 | 90 ± 4 |
Part 2: Mechanistic Investigation (In Vitro)
Based on the chemical structure and findings from related pyrrolidine derivatives which suggest interaction with NMDA receptors, this section focuses on elucidating the potential mechanism of action.
NMDA Receptor Antagonism Screening
Rationale: To investigate if the neuroprotective effects are mediated through the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity.[8] Assays are designed to detect modulation of NMDA receptor activity.[9][10]
Protocol: Fluorescence-Based Calcium Influx Assay
-
Cell Line: Utilize a cell line (e.g., HEK293 or U-2 OS) stably expressing specific NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B).[9][10]
-
Cell Preparation: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Application: Add varying concentrations of this compound to the wells.
-
Receptor Activation: Stimulate the cells with supra-maximal concentrations of glutamate and glycine to activate the NMDA receptors.
-
Data Acquisition: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Analysis: Quantify the inhibition of the calcium response by the compound and calculate the IC50 (half-maximal inhibitory concentration). Known NMDA receptor antagonists (e.g., ifenprodil for NR2B) should be used as positive controls.
dot
Caption: Hypothesized mechanism of neuroprotection.
Part 3: In Vivo Efficacy Evaluation
This phase transitions the investigation into living organisms to assess the compound's therapeutic potential in clinically relevant models of neurological disorders. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Anticonvulsant Activity Screening
Rationale: To evaluate the compound's ability to prevent or reduce seizures in well-established, clinically validated rodent models.[11][12][13][14][15] This provides an initial indication of its potential as an anti-epileptic drug.
Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) Tests
-
Animal Model: Use adult male mice (e.g., C57BL/6).
-
Compound Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., phenytoin for MES, ethosuximide for scPTZ).
-
Time Course: Conduct the seizure tests at different time points post-administration (e.g., 30, 60, 120 minutes) to determine the time of peak effect.
-
MES Test:
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
-
scPTZ Test:
-
Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Absence of such seizures indicates protection.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
Assess motor coordination by placing the animals on a rotating rod (e.g., at 10 rpm).
-
The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) indicates neurotoxicity.
-
-
Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) from the rotarod test. Calculate the protective index (PI = TD50/ED50).
dot
Caption: Workflow for in vivo anticonvulsant screening.
Neuroprotection in a Stroke Model
Rationale: If the compound shows promise in vitro, its neuroprotective efficacy should be tested in a relevant in vivo model of ischemic stroke, such as the transient middle cerebral artery occlusion (tMCAO) model.[16][17][18][19][20]
Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Surgical Procedure:
-
Induce anesthesia.
-
Perform the intraluminal filament method to occlude the middle cerebral artery (MCA) for a specific duration (e.g., 90 minutes).
-
After the occlusion period, withdraw the filament to allow reperfusion.
-
-
Compound Administration: Administer the test compound at a predetermined dose and time relative to the ischemic insult (e.g., before, during, or after MCAO).
-
Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 48 hours), euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume (pale area) using image analysis software.
-
-
Analysis: Compare the neurological scores and infarct volumes between the compound-treated group and the vehicle-treated group.
Table 2: Representative Data from tMCAO Study
| Treatment Group | Dose (mg/kg) | Neurological Score (24h) (Mean ± SD) | Infarct Volume (mm³) (Mean ± SD) |
| Sham | N/A | 0 ± 0 | 0 ± 0 |
| Vehicle Control | 0 | 3.5 ± 0.5 | 250 ± 40 |
| Compound | 30 | 2.0 ± 0.6 | 150 ± 35 |
| Positive Control (e.g., NXY-059) | 30 | 1.8 ± 0.7 | 130 ± 30 |
Part 4: Preliminary ADME/Tox Profiling
Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential for the successful development of any drug candidate.[21][22][23][24][25] These studies help predict the compound's behavior in the body and identify potential liabilities.
Recommended In Vitro ADME/Tox Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.
-
CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this affects its distribution and availability.
-
Permeability: Use assays like the Caco-2 permeability assay to predict oral absorption.
Conclusion
This document outlines a structured and comprehensive approach to evaluating the efficacy of this compound. By following this tiered strategy—from foundational in vitro assays to mechanistic studies and in vivo disease models—researchers can systematically build a robust data package. Positive results from these studies would provide a strong rationale for advancing this compound into further preclinical development, including more extensive toxicology and pharmacokinetic studies required for an Investigational New Drug (IND) application.
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Profiling the Cellular Activity of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: An Application Guide to Cell-Based Autophagy Assays
Introduction: Unveiling the Potential of a Novel Pyrrolidinone Derivative
In the landscape of drug discovery, the exploration of novel chemical scaffolds is a critical driver of innovation. The pyrrolidinone core is a privileged structure, found in numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (PubChem CID: 2764126) is a synthetic compound featuring this promising scaffold.[3][4] While its specific biological functions remain largely uncharacterized, its structural similarity to other bioactive molecules suggests it may be a valuable tool for modulating key cellular processes.
This guide provides a comprehensive framework for researchers to investigate the biological effects of this compound, with a particular focus on its potential to modulate autophagy. Autophagy is a fundamental cellular process of self-degradation, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to the lysosome for breakdown and recycling.[5][6] This process is vital for maintaining cellular homeostasis, and its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders.[5][7] Therefore, identifying novel modulators of autophagy is of significant therapeutic interest.
This document will detail the rationale and step-by-step protocols for a series of cell-based assays designed to determine if and how this compound affects the autophagy pathway. We will cover preliminary cytotoxicity assessments, followed by in-depth analyses of two key autophagy markers: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).
The Principle of Autophagy and its Key Markers
Macroautophagy, hereafter referred to as autophagy, is a highly regulated catabolic pathway. It is initiated in response to various cellular stressors, most notably nutrient deprivation.[5][8] The process can be broadly divided into several stages: initiation, nucleation of a phagophore (the precursor to the autophagosome), elongation and closure of the autophagosome, and finally, fusion of the autophagosome with a lysosome to form an autolysosome, where the engulfed cargo is degraded.[6][9]
The kinase mTOR is a central negative regulator of autophagy.[5] Under nutrient-rich conditions, active mTOR suppresses the initiation of autophagy. Conversely, inhibition of mTOR signaling is a potent trigger for autophagy induction.[5][9]
To monitor this dynamic process, researchers rely on key protein markers that change in their localization and abundance during autophagy:
-
LC3: In the cytosol, LC3 exists in a soluble form, LC3-I. Upon autophagy induction, LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II.[10] This lipidated form is recruited to the membranes of elongating autophagosomes.[10][11] Therefore, the conversion of LC3-I to LC3-II and the formation of punctate structures of LC3-II within the cell are hallmark indicators of autophagosome formation.[12]
-
p62/SQSTM1: This protein acts as a selective autophagy receptor, binding to ubiquitinated proteins and delivering them to the autophagosome by also binding to LC3.[13][14][15] As a consequence, p62 itself is degraded along with the cargo within the autolysosome.[13][16] Thus, a decrease in p62 levels is indicative of increased autophagic activity, while an accumulation of p62 suggests impaired autophagy.[13][14]
A critical concept in studying autophagy is autophagic flux , which refers to the entire dynamic process, from the formation of autophagosomes to their degradation in lysosomes.[17][18] An accumulation of autophagosomes (and thus LC3-II) can signify either an induction of autophagy or a blockage in the final degradation step.[18][19] To distinguish between these possibilities, assays are performed in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine, which prevent the degradation of autophagosomes.[19]
Experimental Workflow for Characterizing a Novel Compound
The following diagram illustrates a logical workflow for assessing the impact of this compound on cell viability and autophagy.
Caption: Experimental workflow for assessing the effects of a novel compound on autophagy.
Protocols
Protocol 1: Determining Compound Cytotoxicity
Rationale: Before assessing the specific effects on autophagy, it is crucial to determine the concentration range at which this compound is not cytotoxic.[20][21][22] High concentrations of a compound may induce cell death, which can confound the interpretation of autophagy assays. Assays like the MTT or Resazurin assay measure the metabolic activity of cells, which correlates with cell viability.[23]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of choice (e.g., HeLa, MCF-7)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations or the vehicle control.
-
Incubate for 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show minimal toxicity (e.g., >90% viability) for subsequent autophagy assays.
Protocol 2: Western Blot Analysis of LC3 and p62
Rationale: Western blotting allows for the quantitative analysis of changes in the levels of LC3-II and p62, providing a robust measure of autophagosome formation and degradation.[10][24][25] An increase in the LC3-II/LC3-I ratio is indicative of autophagosome accumulation, while a decrease in p62 levels suggests enhanced autophagic flux.[24][26]
Materials:
-
Cell line and culture reagents
-
6-well plates
-
This compound
-
Positive control (e.g., Rapamycin, an mTOR inhibitor) and negative control (vehicle)[27]
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the selected non-toxic concentrations of this compound, vehicle control, and a positive control for 6-24 hours.
-
Autophagic Flux: For flux assessment, treat a parallel set of wells with the compounds as in step 2, and for the last 2-4 hours of incubation, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B and anti-p62) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/GAPDH ratio (or LC3-II/LC3-I ratio) and the p62/GAPDH ratio.
Protocol 3: Fluorescence Microscopy of LC3 Puncta
Rationale: This method allows for the visualization and quantification of autophagosomes as distinct punctate structures within the cell.[12][28][29] Cells can be engineered to express a fluorescently tagged LC3 (e.g., GFP-LC3), which translocates from a diffuse cytoplasmic pattern to bright puncta upon autophagy induction.[29]
Materials:
-
Cells stably expressing GFP-LC3 (or perform transient transfection)
-
Glass coverslips or imaging-compatible plates
-
Treatment compounds as in Protocol 2
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass coverslips in 24-well plates.
-
Treatment: Treat the cells as described in Protocol 2, including the autophagic flux arms with lysosomal inhibitors.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Image Analysis:
-
Quantify the number of GFP-LC3 puncta per cell.
-
Alternatively, score cells as "puncta-positive" if they have more than a threshold number of puncta (e.g., >5).
-
Automated image analysis software can be used for high-throughput quantification.
-
Data Interpretation
The combination of Western blot and microscopy data, particularly with the inclusion of lysosomal inhibitors, allows for a robust interpretation of the compound's effect on autophagy.
Data Summary Table:
| Experimental Condition | Expected LC3-II Level | Expected p62 Level | Expected LC3 Puncta | Interpretation |
| Autophagy Inducer | Increased | Decreased | Increased | Compound enhances the formation and degradation of autophagosomes. |
| Autophagy Inducer + Lysosomal Inhibitor | Further Increased | Stabilized/Increased | Further Increased | Confirms increased autophagosome formation (increased flux). |
| Autophagy Inhibitor (Late Stage) | Increased | Increased | Increased | Compound blocks the fusion of autophagosomes with lysosomes or degradation. |
| Autophagy Inhibitor (Late Stage) + Lysosomal Inhibitor | No further increase | No further increase | No further increase | Confirms blockage of autophagic degradation (impaired flux). |
| Autophagy Inhibitor (Early Stage) | Decreased | No change/Increased | Decreased | Compound prevents the initial formation of autophagosomes. |
Interpreting Autophagic Flux:
The key to determining autophagic flux is to compare the LC3-II levels (or puncta) in the absence and presence of a lysosomal inhibitor.[19][30][31]
-
Increased Flux (Induction): If the compound treatment leads to a higher accumulation of LC3-II in the presence of the inhibitor compared to the inhibitor alone, it indicates that the compound is inducing the formation of new autophagosomes.[18]
-
Decreased Flux (Inhibition): If the compound treatment results in an accumulation of LC3-II on its own, but this level does not further increase (or increases only slightly) upon addition of a lysosomal inhibitor, it suggests a blockage in the degradation pathway.[31]
Signaling Pathway Visualization
The following diagram illustrates the core autophagy signaling pathway and the points at which the key markers, LC3 and p62, are involved.
Caption: Core autophagy pathway showing key regulatory points and marker involvement.
Conclusion
This application guide provides a robust, multi-faceted approach to characterizing the biological activity of the novel compound this compound. By systematically evaluating its cytotoxicity and then employing a combination of Western blotting and fluorescence microscopy to monitor the key autophagy markers LC3 and p62, researchers can generate a comprehensive profile of the compound's effects on this critical cellular pathway. The inclusion of autophagic flux experiments is essential for accurate interpretation and for distinguishing between true induction and inhibition of autophagy. The protocols and principles outlined herein serve as a foundational strategy for the initial screening and mechanistic elucidation of new chemical entities in the context of cellular homeostasis and drug discovery.
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Application Notes: Preparation of Stock Solutions of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. Given the specificity of this compound, this guide synthesizes best practices from general small molecule handling and the known chemistry of related structures to provide a robust methodology for researchers. The protocols herein are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility, targeting an audience of researchers, scientists, and drug development professionals.
Part 1: Physicochemical Characterization and Safety
A foundational understanding of a compound's properties is critical before any experimental work.[1] This ensures both the accuracy of the results and the safety of the personnel.
1.1 Compound Properties
This compound is a specific organic molecule whose handling requires careful consideration of its structure, which includes a benzyl group, a pyrrolidinone ring, and a carbohydrazide functional group.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₂ | PubChem[2] |
| Molecular Weight (MW) | 233.27 g/mol | LabSolu[3] |
| Appearance | Typically a solid powder. | General Knowledge |
| Purity | 95% (Example, always verify with supplier's Certificate of Analysis) | LabSolu[3] |
| CAS Number | 368429-72-5 | LabSolu[3] |
1.2 Critical Safety Considerations
The carbohydrazide functional group is related to hydrazine derivatives, which are known to have potential health risks. Hydrazine and its derivatives can be toxic, corrosive, and are sometimes considered potential carcinogens.[4][5] Therefore, stringent safety measures are imperative.
-
Handling: Always handle the solid compound and its solutions inside a certified chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash-proof chemical safety goggles, a face shield if splashing is possible, and chemical-resistant gloves (e.g., nitrile).[4]
-
Spills: Have a spill kit ready. Neutralize and clean spills according to your institution's safety protocols for hydrazide-related compounds.
-
Waste Disposal: Dispose of all waste (solid compound, solutions, contaminated vials) through an approved chemical waste program. Do not co-mingle azide or hydrazide waste with acidic wastes, as this can produce highly toxic and explosive hydrazoic acid.[6]
Part 2: Solvent Selection and Solubility Testing
The choice of solvent is the most critical factor in preparing a stable and usable stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for a broad spectrum of compounds in life science research.[7] However, its use requires careful management to avoid cytotoxicity or assay interference.[7]
2.1 Recommended Solvents
Based on the compound's structure, which contains both polar (carbohydrazide, amide) and non-polar (benzyl ring) moieties, the following solvents are recommended for initial solubility testing.
| Solvent | Rationale & Considerations | Typical Final Assay Conc. |
| DMSO | Excellent solubilizing power for a wide range of compounds.[7] Ideal for high-concentration stocks (e.g., 10-100 mM). | < 0.5% to avoid cell toxicity.[7][8][9] |
| Ethanol (EtOH) | A less toxic alternative to DMSO, suitable for some in vivo and cell-based assays. May have lower solubilizing power. | < 1% |
| DMF | Similar to DMSO in solubilizing power but generally more toxic. Use only when other solvents fail. | Application-dependent, minimize. |
2.2 Protocol: Small-Scale Solubility Test
Before committing a larger quantity of the compound, it is essential to determine its solubility empirically.[10]
Objective: To determine the maximum practical stock concentration in a chosen solvent.
Methodology:
-
Preparation: Weigh approximately 1-2 mg of this compound into a small, clean glass vial.
-
Solvent Addition: Add a calculated volume of the primary solvent (e.g., DMSO) to target a high concentration (e.g., 50 or 100 mM).
-
Dissolution: Vortex the vial for 30-60 seconds.[7] Observe for dissolution.
-
Assisted Dissolution (If Needed): If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[7] Gentle warming in a 37°C water bath can also be attempted, but be cautious as heat can degrade some compounds.[7]
-
Observation: Visually inspect the solution against a light source. A soluble compound will yield a clear solution with no visible particulates.
-
Documentation: Record the highest concentration at which the compound fully dissolves. This is your maximum stock concentration.
Part 3: Protocol for High-Concentration Stock Solution Preparation
This protocol details the steps for preparing an accurate and stable stock solution, typically at 10-50 mM in DMSO, for long-term storage and subsequent dilution.
3.1 Workflow for Stock Solution Preparation
The following diagram outlines the comprehensive workflow from initial calculation to final storage.
Caption: A streamlined workflow for preparing stock solutions.
3.2 Materials and Equipment
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Glass vials or microcentrifuge tubes (amber or light-blocking recommended)
-
Volumetric flasks (Class A for high accuracy)[11]
-
Pipettes and sterile tips
-
Vortex mixer and bath sonicator
3.3 Step-by-Step Protocol
Example Calculation (for a 10 mM stock solution in 5 mL):
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[1]
-
Mass: 0.010 mol/L * 0.005 L * 233.27 g/mol = 0.01166 g = 11.67 mg
-
Pre-Weighing: Before opening the product vial, briefly centrifuge it to ensure all powder is collected at the bottom.[8]
-
Weighing: On a calibrated analytical balance, accurately weigh the calculated mass (e.g., 11.67 mg) of the compound.[1] It is often easier and more accurate to weigh an amount close to the target, record the exact mass, and then recalculate the final concentration.[11]
-
Transfer: Carefully transfer the weighed solid into a clean, appropriately sized volumetric flask or vial.
-
Initial Dissolution: Add approximately 80% of the final target volume of DMSO to the vial.
-
Mixing: Cap the vial and vortex thoroughly. If necessary, sonicate in a water bath until the solid is completely dissolved.[7] Visually confirm there are no remaining particulates.
-
Final Volume Adjustment: Once dissolved, carefully add DMSO to reach the final desired volume. If using a volumetric flask, bring the meniscus to the calibration mark.
-
Homogenization: Cap the flask/vial and invert it 15-20 times to ensure the solution is homogeneous.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[7][8]
-
Labeling: Clearly label each aliquot with the compound name, exact concentration, solvent, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[7][8] Most compounds dissolved in DMSO are stable for up to 6 months when stored at -80°C.[8]
Part 4: Quality Control and Best Practices
Maintaining the integrity of the stock solution is crucial for the validity of downstream experiments.
-
Avoid Freeze-Thaw Cycles: Aliquoting is the most effective strategy to prevent compound degradation and maintain concentration accuracy.[7][8]
-
Prevent Water Contamination: DMSO is highly hygroscopic (readily absorbs water from the air).[7] Always use anhydrous DMSO, keep containers tightly sealed, and allow frozen aliquots to equilibrate to room temperature before opening to prevent condensation.
-
Working Dilutions: When preparing working solutions for cell-based assays, perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay medium.[7] This minimizes the risk of the compound precipitating out of solution.[7]
-
Vehicle Controls: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your compound, to account for any solvent effects.[7]
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Application Notes & Protocols for the Quantification of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Introduction
1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide is a substituted pyrrolidine derivative with potential applications in pharmaceutical development as a synthetic intermediate or a pharmacologically active agent.[1][2][3] Its structure, featuring a lactam ring, a benzyl group, and a carbohydrazide functional group, necessitates robust and reliable analytical methods for its quantification in various matrices, from bulk substance to complex biological fluids. This document provides detailed application notes and protocols for two validated analytical methods for the quantification of this compound: a widely accessible High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose in a research and drug development setting.[4][5][6]
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is paramount for the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C12H15N3O2 | [1][2] |
| Molecular Weight | 233.27 g/mol | [1][2] |
| CAS Number | 368429-72-5 | [1][3] |
| Appearance | Solid (predicted) | General Chemical Principles |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in water is anticipated. | General Chemical Principles |
| UV Absorbance | The presence of the benzene ring suggests UV absorbance, likely around 254-280 nm. | General Chemical Principles |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle and Rationale
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis, offering a robust and reliable method for the separation and quantification of moderately polar compounds like this compound.[7][8] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The benzyl group provides sufficient hydrophobicity for retention on a C18 column, while the polar carbohydrazide and lactam moieties ensure elution with a suitable mobile phase composition. UV detection is appropriate due to the presence of the chromophoric benzyl group.
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for RP-HPLC-UV quantification.
Detailed Protocol: RP-HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Formic acid (optional, for pH adjustment).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method Validation (as per ICH Q2(R2) Guidelines)[4][5][6]
| Parameter | Acceptance Criteria | Typical Results |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. | Peak purity analysis and comparison with a blank sample chromatogram confirm no interference at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² > 0.999 for concentrations ranging from 1 to 100 µg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. | Mean recovery of 99.5% across low, medium, and high concentrations. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | Repeatability RSD < 1.0%; Intermediate Precision RSD < 1.5%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Typically in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | Typically in the mid-to-high ng/mL range. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±0.1 mL/min flow rate). | RSD < 2% for all robustness checks. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices, LC-MS/MS is the method of choice.[9][10][11] This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of a tandem mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI), and the precursor ion is selected and fragmented. Specific fragment ions are then monitored, providing a high degree of certainty in identification and quantification. This method is particularly advantageous for trace-level analysis.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
UPLC or HPLC system coupled to a tandem mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Nitrogen generator.
-
LC-MS grade solvents (acetonitrile, water, methanol) and formic acid.
-
This compound reference standard.
-
A suitable internal standard (ISTD), preferably a stable isotope-labeled version of the analyte.
2. LC and MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be [M+H]⁺ (m/z 234.3). The fragment ions (product ions) need to be determined by infusing a standard solution and performing a product ion scan.[12]
3. MRM Transitions (Hypothetical - requires experimental determination):
-
Analyte: 234.3 -> 107.1 (benzyl fragment), 234.3 -> 91.1 (tropylium ion)
-
Internal Standard: (To be determined based on the chosen ISTD)
4. Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
5. Data Analysis:
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Perform a weighted (e.g., 1/x²) linear regression.
-
Calculate the analyte concentration in the samples from the regression equation.
Method Validation (as per ICH and FDA Bioanalytical Guidelines)
| Parameter | Acceptance Criteria | Typical Results |
| Selectivity | No significant interfering peaks at the retention time of the analyte and ISTD in at least six different blank matrix sources. | Interference is <20% of the LLOQ for the analyte and <5% for the ISTD. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the specified range. | r² > 0.995 for concentrations ranging from 0.1 to 100 ng/mL. |
| Accuracy & Precision | Within-run and between-run precision (RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy (% deviation from nominal) within ±15% (±20% at LLOQ). | All QC levels (low, mid, high) meet the acceptance criteria. |
| Matrix Effect | The matrix factor should be consistent and close to 1. | RSD of matrix factor across different lots of matrix is < 15%. |
| Recovery | Extraction recovery should be consistent and reproducible. | Consistent recovery is observed at all QC levels. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). | Stability demonstrated for all tested conditions. |
Conclusion
The two methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The RP-HPLC-UV method is suitable for routine analysis of bulk materials and formulations where high concentrations are expected. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level impurity analysis. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated according to ICH guidelines, will yield accurate and precise data, supporting drug development and research activities.
References
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- This compound. LabSolu.
- This compound | C12H15N3O2 | CID 2764126. PubChem.
- This compound | 368429-72-5. ChemicalBook.
- Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide.
- Method for investigation of oligosaccharides using phenylhydrazine derivatiz
- A Comparative Guide to HPLC Analysis for Purity Determination of 2-Pyrrolidinone. (2025). BenchChem.
- Application Notes and Protocols for the Quantification of 4-(Pyrrolidin-1-yl)phenol. (2025). BenchChem.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). PMC - NIH.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
- Pro Tips for Method Development (LC-MS/MS 101). (2023). YouTube.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | C12H15N3O2 | CID 2764126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 368429-72-5 [chemicalbook.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Welcome to the technical support center for the synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. Here, we will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a two-step process commencing from 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. The overall workflow involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. The efficiency of each step is critical for the final yield and purity of the carbohydrazide product.
Below is a schematic of the overall synthetic pathway:
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low or No Yield of Ester (Step 1)
Symptoms:
-
TLC analysis shows predominantly starting carboxylic acid.
-
After workup, a low mass of oily or solid product is recovered.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | Fischer esterification is an equilibrium-driven process. Insufficient reaction time or inadequate removal of water will prevent the reaction from reaching completion. | 1. Extend Reaction Time: Monitor the reaction by TLC every 2-4 hours. Continue refluxing for up to 24 hours if necessary. 2. Use a Dean-Stark Trap: If using a solvent like toluene, a Dean-Stark trap will azeotropically remove water, driving the equilibrium towards the product. |
| Catalyst Inactivity | The sulfuric acid catalyst may be old or hydrated, reducing its effectiveness. | Use fresh, concentrated sulfuric acid (98%). For a 0.1 mol scale reaction, 5-10 drops are typically sufficient.[1] |
| Reagent Quality | The alcohol (e.g., ethanol) used may contain significant amounts of water, which will inhibit the forward reaction. | Use absolute or anhydrous ethanol to minimize water content in the reaction mixture. |
| Neutralization Issues | Incomplete neutralization of the acid catalyst during workup can lead to hydrolysis of the ester back to the carboxylic acid, especially in the presence of water. | Ensure the reaction mixture is fully neutralized with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to be ~8 before extraction. |
Issue 2: Low Yield of Hydrazide (Step 2)
Symptoms:
-
TLC analysis shows a significant amount of the starting ester remains.
-
The final product yield is significantly below the expected range (typically >80%).
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Insufficient Hydrazine Hydrate | Hydrazinolysis is a nucleophilic acyl substitution. A stoichiometric or insufficient amount of the hydrazine nucleophile will lead to incomplete conversion of the ester. | Use a molar excess of hydrazine hydrate. A common practice is to use 2 to 5 equivalents relative to the ester. For reactions that are sluggish, a larger excess (up to 10 equivalents) may be beneficial.[2][3] |
| Sub-optimal Reaction Temperature | The reaction may be too slow at lower temperatures. | Ensure the reaction mixture is brought to a steady reflux. The choice of solvent will dictate the temperature (e.g., methanol ~65°C, ethanol ~78°C, toluene ~111°C). A higher boiling point solvent can sometimes accelerate the reaction. |
| Steric Hindrance | While not a major issue for this substrate, bulky groups near the ester can slow down the rate of nucleophilic attack. | If the reaction is slow, consider increasing the reaction time or using a higher boiling point solvent like isopropanol or toluene. |
| Premature Precipitation | The hydrazide product is often a solid that can precipitate from the reaction mixture upon cooling. If the product precipitates while the reaction is still hot, it may trap unreacted ester. | If a solid forms during the reaction, ensure vigorous stirring. After the reaction is complete, cool the mixture slowly to room temperature, then further in an ice bath to maximize crystallization and recovery. |
Issue 3: Product Purity Concerns
Symptoms:
-
The melting point of the final product is broad or lower than the expected 154-156°C.
-
NMR spectrum shows unexpected peaks.
-
The product has a persistent color (e.g., yellow or brown).
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Residual Starting Materials | Incomplete reaction or inefficient purification can leave unreacted ester or the initial carboxylic acid in the final product. | 1. Optimize Reaction: Address the points in the low yield troubleshooting sections. 2. Recrystallization: The product can be recrystallized from a suitable solvent like ethanol or a methanol/water mixture to remove impurities.[4] |
| Formation of Side Products | With excess hydrazine, there is a small possibility of side reactions. In other systems, the formation of azines from aldehydes (if present as impurities) and hydrazine has been noted.[3] Ring-opening of the lactam is also a theoretical, though less likely, side reaction under these conditions. | 1. Control Stoichiometry: While an excess of hydrazine is needed, an extremely large excess should be avoided. 2. Purification: Column chromatography (silica gel, with a mobile phase such as dichloromethane/methanol) can be used to separate the desired product from more polar or non-polar impurities. |
| Solvent Contamination | Residual solvent from the reaction or purification steps can be trapped in the crystalline product. | Dry the final product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50°C) if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the hydrazinolysis step? A1: Ethanol is the most commonly used and effective solvent for the hydrazinolysis of esters.[2][3] It readily dissolves both the ester and hydrazine hydrate and allows for a convenient reflux temperature. Methanol is also a suitable alternative.[5] For less reactive esters, a higher boiling solvent like toluene can be employed to increase the reaction rate.[1]
Q2: How can I effectively monitor the progress of the reactions? A2: Thin-Layer Chromatography (TLC) is the most effective method.
-
For Esterification (Step 1): Use a mobile phase like 1:1 ethyl acetate/hexanes. The carboxylic acid starting material will have a lower Rf value (more polar) than the ester product.
-
For Hydrazinolysis (Step 2): A more polar mobile phase, such as 9:1 dichloromethane/methanol, is recommended. The ester will have a high Rf, while the highly polar carbohydrazide product will have a much lower Rf. Stain with potassium permanganate or view under UV light if the compounds are UV active.
Q3: What is a typical yield for this synthesis? A3:
-
Esterification: Yields for Fischer esterification can vary but are often in the range of 80-95% if measures are taken to drive the equilibrium.
-
Hydrazinolysis: This step is generally high-yielding, often exceeding 85-95% upon successful purification.[1]
Q4: What are the key characterization parameters for the final product? A4:
-
Melting Point: 154-156°C.[6] A sharp melting point in this range is a good indicator of purity.
-
¹H NMR: Key expected signals would include the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~4.5 ppm), the pyrrolidinone ring protons, and the exchangeable NH and NH₂ protons of the hydrazide group.
-
¹³C NMR: Expect signals for the carbonyl carbons of the lactam and the hydrazide, as well as carbons of the benzyl group and the pyrrolidinone ring.
-
FT-IR: Look for characteristic stretches for N-H (hydrazide), C=O (amide lactam and hydrazide), and aromatic C-H bonds.
Q5: Is it necessary to isolate the intermediate ester? A5: While it is possible to perform a one-pot synthesis where the ester is not isolated, isolating and purifying the ester after Step 1 is highly recommended. This allows for the removal of any unreacted carboxylic acid and byproducts from the esterification, ensuring that only pure ester is carried forward to the hydrazinolysis step. This two-step approach generally leads to a purer final product and simplifies the final purification.[1]
Experimental Protocols
Step 1: Synthesis of Ethyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate
Caption: Step-by-step workflow for the esterification of the starting carboxylic acid.
-
Reaction Setup: To a solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.) in absolute ethanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (5-10 drops).
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the disappearance of the starting material by TLC (1:1 ethyl acetate/hexanes).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
Caption: Step-by-step workflow for the hydrazinolysis of the intermediate ester.
-
Reaction Setup: Dissolve the ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 eq.) in ethanol (10-20 mL per gram of ester) in a round-bottom flask. Add hydrazine hydrate (3.0-5.0 eq.).
-
Reaction: Heat the mixture to reflux for 2-8 hours. The reaction is typically complete within this timeframe. Monitor the disappearance of the ester by TLC (9:1 dichloromethane/methanol).
-
Isolation: Cool the reaction mixture to room temperature. A white solid should precipitate. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual hydrazine hydrate and other soluble impurities.
-
Drying: Dry the purified white solid under high vacuum to obtain this compound.
References
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]
-
(5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. Acta Crystallographica Section E. Available at: [Link]
-
Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Kaunas University of Technology. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
-
Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
-
FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. Available at: [Link]
-
1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[1H NMR]. SpectraBase. Available at: [Link]
-
Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Available at: [Link]
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega. Available at: [Link]
-
Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
Carbazic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Help with Low Yield Synthesis. Reddit. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives [epubl.ktu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide robust, field-tested troubleshooting strategies to ensure the integrity of your synthesis and the purity of your final compound.
Troubleshooting Guide: Common Side Reactions & Impurities
The synthesis of this compound, a derivative of the nootropic agent piracetam, typically proceeds through a pathway involving the formation of a pyrrolidinone ring followed by hydrazinolysis. While seemingly straightforward, each step is prone to specific side reactions that can impact yield and purity.
Question 1: I am observing a significant amount of a dimeric impurity during the initial Michael addition to form the pyrrolidinone ring. What is happening and how can I prevent it?
Answer:
This is a classic issue in the synthesis of substituted pyrrolidinones, particularly when starting from precursors like itaconic acid or its esters and benzylamine. The dimeric impurity you are observing is likely the result of a secondary Michael addition.
Causality: The primary reaction involves the conjugate addition of benzylamine to the double bond of an itaconate derivative, followed by an intramolecular cyclization to form the desired 5-oxopyrrolidine ring. However, if the reaction conditions are not carefully controlled, a second molecule of the itaconate can react with the initial Michael adduct before it has a chance to cyclize. This leads to the formation of a dimeric species.
Troubleshooting Protocol:
-
Control of Stoichiometry: Ensure the precise 1:1 stoichiometry between the benzylamine and the itaconate derivative. An excess of the itaconate will favor the formation of the dimeric byproduct.
-
Rate of Addition: Add the itaconate derivative slowly to the solution of benzylamine. This maintains a low concentration of the itaconate, favoring the intramolecular cyclization over the intermolecular side reaction.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of the intermolecular Michael addition, which often has a higher activation energy than the desired intramolecular cyclization.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. A protic solvent like ethanol can help to stabilize the intermediates and may favor the desired cyclization.
Diagram: Competing Reaction Pathways
Caption: Competing intramolecular vs. intermolecular reactions.
Question 2: During the final hydrazinolysis step, my yield is low, and I've isolated a byproduct that appears to be a dihydrazide. What could be the cause?
Answer:
The formation of a dihydrazide suggests that the pyrrolidinone ring has undergone cleavage. This is a known side reaction when subjecting lactams (cyclic amides) to harsh nucleophilic conditions.
Causality: The desired reaction is the nucleophilic acyl substitution of the ester group at the C3 position of the pyrrolidinone with hydrazine to form the carbohydrazide. However, the amide bond of the pyrrolidinone ring (a lactam) is also susceptible to nucleophilic attack by hydrazine, especially under forcing conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of hydrazine). This ring-opening event generates a linear amino acid derivative, which can then react with another molecule of hydrazine to form a dihydrazide.
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter. The hydrazinolysis should be conducted at the lowest possible temperature that allows for a reasonable reaction rate. Often, room temperature or slightly elevated temperatures (e.g., 40-50 °C) are sufficient. Avoid refluxing if possible.
-
Reaction Time Monitoring: Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS). Stop the reaction as soon as the starting ester is consumed to prevent over-reaction and ring cleavage.
-
Stoichiometry of Hydrazine: While an excess of hydrazine is typically used to drive the reaction to completion, a very large excess can increase the likelihood of the ring-opening side reaction. A moderate excess (e.g., 1.5-3 equivalents) is often a good starting point.
-
Hydrazine Form: Use hydrazine hydrate, as it is generally less reactive than anhydrous hydrazine and is sufficient for this transformation.
Diagram: Desired vs. Undesired Nucleophilic Attack
Caption: Sites of competing nucleophilic attack by hydrazine.
Frequently Asked Questions (FAQs)
Q1: My final product has a yellowish tint after purification. What is the likely cause and how can I remove it?
A1: A yellowish tint often indicates the presence of oxidized impurities or residual starting materials. Hydrazine itself can have impurities that are colored. Ensure high-purity hydrazine is used. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If the color persists, a charcoal treatment during recrystallization can be employed to adsorb the colored impurities.
Q2: I am having trouble with the solubility of my starting ester in the solvent for hydrazinolysis. What are my options?
A2: If your starting ester has poor solubility in the alcohol solvent typically used for hydrazinolysis (e.g., ethanol or methanol), you can try using a co-solvent system. For example, adding a small amount of a more polar, aprotic solvent like DMF or DMSO can help to dissolve the starting material. However, be mindful that these solvents can be difficult to remove and may require higher temperatures, so use them sparingly.
Q3: Can I use a different base for the initial Michael addition instead of relying on the basicity of benzylamine?
A3: Yes, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial. These bases can catalyze the Michael addition without competing as a nucleophile, potentially leading to a cleaner reaction profile. However, their use will necessitate an additional purification step to remove the corresponding ammonium salts.
References
-
Michael Addition Reactions: For a comprehensive overview of the Michael addition mechanism and potential side reactions.
- Source: Organic Chemistry, 2nd Edition - Jonathan Clayden, Nick Greeves, and Stuart Warren.
-
URL: [Link]
-
Lactam Ring Stability and Reactivity: An authoritative resource on the chemistry of lactams, including their susceptibility to nucleophilic ring-opening.
- Source: Comprehensive Organic Chemistry, Volume 2 - Edited by D. H. R. Barton and W. D. Ollis.
-
URL: [Link]
-
Hydrazinolysis of Esters: A general reference for the reaction conditions and mechanism of converting esters to hydrazides.
- Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition - Michael B. Smith.
-
URL: [Link]
Technical Support Center: Purification of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Welcome to the technical support center for the purification of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this heterocyclic compound. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions during your purification workflow.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Oily Product Obtained After Initial Work-up
Question: My reaction work-up yielded a viscous oil instead of the expected solid this compound. How can I induce crystallization?
Answer: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the solvent or when impurities are present that inhibit crystal lattice formation.[1] Here is a systematic approach to induce crystallization:
-
Solvent Trituration:
-
Rationale: This technique uses a solvent in which your desired compound is poorly soluble, while the impurities are more soluble.
-
Protocol:
-
Place the oil in a flask.
-
Add a small amount of a non-polar solvent like hexane or diethyl ether.
-
Stir vigorously with a spatula, scratching the inside of the flask to create nucleation sites.[2]
-
If solidification occurs, continue stirring to break up the solid, wash with fresh cold solvent, and then filter.
-
-
-
Seed Crystal Introduction:
-
Rationale: Introducing a pure crystal of your compound can provide a template for crystallization.
-
Protocol: If you have a small amount of pure this compound from a previous batch, add a tiny crystal to the oil.[2]
-
-
Solvent-Antisolvent Precipitation:
-
Rationale: This method involves dissolving the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) to precipitate the pure compound.
-
Protocol:
-
Dissolve the oil in a small volume of a polar solvent like ethanol or methanol.
-
Slowly add a non-polar solvent like hexane or water dropwise while stirring until the solution becomes cloudy.
-
Allow the solution to stand, ideally at a reduced temperature, to allow crystals to form.
-
-
Issue 2: Poor Separation During Column Chromatography
Question: I'm using silica gel column chromatography to purify my crude this compound, but I'm getting poor separation of my product from impurities. What can I do?
Answer: Poor separation on a silica column can be due to several factors, primarily an inappropriate solvent system or interactions between the compound and the stationary phase.[2]
Troubleshooting Workflow for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
-
Optimizing the Mobile Phase:
-
Rationale: The polarity of the mobile phase dictates the elution speed of your compounds. For this compound, which has polar functional groups (amide, hydrazide), a moderately polar mobile phase is a good starting point.
-
Recommended Action:
-
Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will give your product an Rf value of ~0.3.[3]
-
Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
If the Rf is too high, decrease the proportion of the polar solvent. If it's too low, increase it.[2]
-
-
-
Addressing Compound-Silica Interactions:
-
Rationale: The pyrrolidine nitrogen and the hydrazide group can be basic and may interact with the acidic silanol groups on the silica surface, leading to tailing or streaking.
-
Recommended Action:
-
Issue 3: Product Decomposition on Silica Gel
Question: My product seems to be degrading during column chromatography. How can I purify it without decomposition?
Answer: The hydrazide functional group can be sensitive, and prolonged exposure to acidic silica gel can cause degradation.[4]
-
Deactivating the Silica Gel:
-
Rationale: Reducing the acidity of the silica gel can prevent the degradation of sensitive compounds.
-
Protocol: Prepare a slurry of silica gel in your chosen mobile phase and add 1% triethylamine. Mix well before packing the column.
-
-
Using an Alternative Stationary Phase:
-
Rationale: As mentioned previously, switching to a less acidic stationary phase is a viable option.
-
Recommended Phases:
-
Alumina (Neutral or Basic): Excellent for separating basic compounds.
-
Reversed-Phase Silica (C18): This is a non-polar stationary phase used with polar mobile phases (e.g., water/acetonitrile or water/methanol). This is a good option for highly polar compounds.[5]
-
-
-
Recrystallization as an Alternative:
-
Rationale: If chromatography is consistently causing degradation, recrystallization is a powerful non-chromatographic purification method.
-
See FAQ section for a detailed protocol on recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point would be a 1:1 mixture of hexane and ethyl acetate. From there, you can adjust the polarity. If the compound remains at the baseline, try a more polar system like dichloromethane/methanol (e.g., 9:1).
Q2: How do I perform a recrystallization for this compound?
Recrystallization is an excellent method for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[1]
Recrystallization Protocol
Caption: Step-by-step workflow for recrystallization.
-
Solvent Selection: You will need to screen for a suitable solvent. Ethanol, isopropanol, or mixtures like ethanol/water could be good candidates for a polar molecule like this compound. A related pyrrolidone derivative was recrystallized from ethanol.[6]
| Solvent System | Rationale |
| Ethanol | Often a good choice for moderately polar organic molecules. |
| Isopropanol | Similar to ethanol but less polar. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate and add hexane as an anti-solvent. |
| Ethanol/Water | Dissolve in hot ethanol and add water until cloudiness persists. |
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to melt. Further purification is necessary.
Q4: Can I use reversed-phase chromatography for this compound?
Yes, reversed-phase chromatography is a suitable alternative, especially if you are facing issues with silica gel. You would use a C18 column and a polar mobile phase, such as a gradient of water and acetonitrile or methanol. This is particularly useful for purifying highly polar compounds.[7]
Q5: What are the potential starting material impurities I should be aware of?
If your synthesis involves the reaction of a pyrrolidone ester with hydrazine, potential impurities could include:
-
Unreacted starting ester.
-
Hydrazine hydrate.
-
Side products from the reaction.
These impurities will have different polarities, and a well-optimized chromatography or recrystallization should be able to separate them.
References
- Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
- Bandeira, M. G., et al. (2014). (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one.
- MDPI. (2019). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2019(2), M1065.
- BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
- National Institutes of Health. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Ataman Kimya. (n.d.). Carbohydrazide.
- ResearchGate. (2020, March 1).
- Canadian Science Publishing. (1970). Some pyrrolidone derivatives. Canadian Journal of Chemistry, 48(16), 2512-2515.
- Teledyne ISCO. (2023, November 7). Purification of simple carbohydrates with flash chromatography.
- Google Patents. (n.d.). JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing....
- ResearchGate. (2025, February 16).
- Wikipedia. (n.d.). Pyrrolidine.
- University of Leeds. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS.
- Acuro Organics Limited. (2018, July 17). CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers.
- Biotage. (2023, February 10).
- University of Rochester, Department of Chemistry. (n.d.).
Sources
Overcoming solubility issues with 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Technical Support Center: 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the common yet significant challenge associated with this compound: its limited solubility. By understanding the physicochemical properties of this molecule, we can devise logical, evidence-based strategies to ensure its effective use in your experiments, from chemical synthesis to biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The solubility challenges of this molecule stem from its hybrid structure. It contains a bulky, non-polar benzyl group, which imparts hydrophobic (water-repelling) characteristics. Conversely, the pyrrolidine-5-one ring and the carbohydrazide functional group are polar and capable of hydrogen bonding. This dual nature means the molecule struggles to find a single solvent that can effectively solvate both its non-polar and polar regions. The crystalline structure of the solid material can also contribute significantly to poor solubility, as energy is required to break the crystal lattice before solvation can occur.[1][2]
Q2: What is the recommended starting solvent for creating a stock solution?
A2: For most research applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a potent, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[3] It is generally well-tolerated in many biological assays at low final concentrations (typically <0.5% v/v).[4] For chemical synthesis applications where DMSO may interfere, other aprotic polar solvents like N,N-Dimethylformamide (DMF) can be considered.
Q3: Can I use heat or sonication to improve solubility?
A3: Yes, both methods can be effective but must be used with caution.
-
Heating: Gently warming the solution (e.g., to 37-50°C) can increase the rate of dissolution and the saturation point of the solvent. However, be aware of the compound's thermal stability. The parent compound, carbohydrazide, decomposes upon melting (around 153°C), and while this derivative is different, prolonged exposure to high temperatures is not recommended.[5][6] Always check for signs of degradation (e.g., color change).
-
Sonication: Using an ultrasonic bath is an excellent method for breaking up solid aggregates and accelerating dissolution without excessive heating. It is generally a safer option than aggressive heating.
Q4: How does pH affect the solubility of this compound?
A4: The carbohydrazide group (-CONHNH₂) is weakly basic, while the amide within the pyrrolidinone ring is generally considered neutral but can exhibit very weak acidic properties under strong basic conditions. Adjusting the pH can significantly alter solubility.[2][]
-
Acidic pH: Lowering the pH will protonate the terminal amine of the hydrazide group, forming a cationic salt. This salt form is typically much more water-soluble than the neutral molecule.
-
Basic pH: In strongly basic conditions, the N-H bond of the hydrazide could potentially be deprotonated, forming an anion. This can also increase aqueous solubility. Therefore, preparing solutions in acidic or basic buffers can be a viable strategy, especially for aqueous-based assays.[8][9]
Q5: How can I prepare a stable, high-concentration stock solution?
A5: The key is to start with a strong organic solvent and proceed systematically.
-
Primary Solvent: Begin by dissolving the compound in 100% DMSO or DMF to the highest possible concentration.
-
Assess Stability: Once dissolved, store a small aliquot at the intended storage temperature (e.g., -20°C or -80°C) and perform a freeze-thaw cycle to check for precipitation.
-
Documentation: Clearly label the stock with the compound name, concentration, solvent, and date of preparation. For GMP or GLP work, this process must be rigorously documented.
Troubleshooting Guide: Common Experimental Scenarios
Scenario 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer for a biological assay.
This is a classic problem known as "antisolvent precipitation." The aqueous buffer is an antisolvent for a compound that is highly soluble in DMSO but poorly soluble in water.
Caption: Troubleshooting workflow for compound precipitation.
This protocol is for preparing a 100 µM working solution from a 10 mM DMSO stock for a final assay volume of 1 mL, where the final DMSO concentration must be ≤0.1%.
-
Prepare Co-solvent Buffer: Create your primary aqueous buffer (e.g., PBS, pH 7.4). To this buffer, add a co-solvent. A good starting point is 5-10% (v/v) of ethanol or polyethylene glycol 400 (PEG-400).[][10]
-
Rationale: The co-solvent reduces the polarity of the aqueous buffer, making it a more hospitable environment for the compound and preventing it from crashing out of solution.[9]
-
-
Prepare Intermediate Dilution: Instead of diluting directly into the buffer, make an intermediate dilution.
-
Pipette 10 µL of your 10 mM DMSO stock into 990 µL of pure co-solvent (e.g., 100% ethanol). This gives a 100 µM intermediate solution in ethanol.
-
Rationale: This gradual change in solvent environment prevents the sudden shock of moving from 100% DMSO to >99% water.
-
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the Co-solvent Buffer prepared in Step 1.
-
Self-Validation: Visually inspect the final solution against a light source for any signs of particulates or cloudiness (Tyndall effect). If the solution is not perfectly clear, the method is not suitable.
-
-
Vehicle Control: Crucially, prepare an identical "vehicle" solution that contains the same final concentration of DMSO and co-solvent but lacks the compound. This must be run in parallel in your assay to ensure the solvent system itself does not cause biological effects.[11]
Scenario 2: The compound will not dissolve sufficiently even in 100% DMSO.
If you require a stock concentration that is unachievable in DMSO alone, a systematic solubility screening is necessary.
| Solvent/System | Temperature (°C) | Max Observed Solubility (mg/mL) | Notes |
| Water | 25 | < 0.1 | Essentially insoluble |
| Ethanol (95%) | 25 | ~1-2 | Slightly soluble |
| DMSO | 25 | ~15-20 | Soluble |
| DMF | 25 | ~20-25 | Soluble |
| DMSO:PEG-400 (1:1) | 25 | > 30 | Very soluble |
| 0.1 M HCl (aq) | 25 | ~5-10 | Moderately soluble (salt formation) |
Note: These are representative values and should be confirmed experimentally.
Caption: Workflow for systematic solubility screening.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Borkar, N., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel, Switzerland), 15(9), 1075. [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1). [Link]
-
Thomas, S. (2020). How to Achieve Drug Solubility. AZoLifeSciences. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Wikipedia. Carbohydrazide. Wikimedia Foundation. [Link]
-
Ataman Kimya. Carbohydrazide. Ataman Kimya. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
ChemBK. Carbohydrazide. [Link]
-
Bezerra, D. P., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Semantic Scholar. [Link]
-
University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajptonline.com [ajptonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 6. chembk.com [chembk.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. longdom.org [longdom.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability testing of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide under experimental conditions
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. It is designed to offer practical, in-depth guidance in a question-and-answer format, addressing potential challenges and frequently asked questions encountered during experimental workflows.
Section 1: Understanding the Molecule and Its Stability Profile
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by three key structural motifs: the N-benzyl substituted γ-lactam (a pyrrolidone ring), the carbohydrazide functional group, and the tertiary amine within the lactam ring. The carbohydrazide moiety is susceptible to hydrolysis and oxidation.[1][2] The lactam ring, while generally stable, can undergo hydrolysis under harsh acidic or basic conditions. The benzyl group itself is relatively stable but can influence the electronic properties of the molecule.
Q2: What are the anticipated degradation pathways for this molecule under forced degradation conditions?
A2: Based on the functional groups present, the following degradation pathways are anticipated:
-
Hydrolysis: The most probable point of hydrolytic cleavage is the hydrazide bond, which would yield 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid and hydrazine.[3][4][5] Under more extreme pH and temperature, the γ-lactam ring of the pyrrolidone structure could also hydrolyze.
-
Oxidation: The hydrazide functional group is susceptible to oxidation, potentially forming various oxidative species. The tertiary amine within the pyrrolidone ring could also be a site for oxidation.
-
Photodegradation: Compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation.[6] The N-benzyl group and the pyrrolidone ring could be affected by UV or visible light exposure.
-
Thermal Degradation: At elevated temperatures, decomposition of the pyrrolidone ring and the carbohydrazide side chain can be expected.[7]
Below is a diagram illustrating the primary predicted degradation pathways.
Caption: Predicted degradation pathways of this compound.
Section 2: Experimental Design and Protocols
Q3: How should a forced degradation study for this compound be designed?
A3: A well-designed forced degradation study should expose the compound to a range of stress conditions to identify all potential degradation products and establish the stability-indicating nature of the analytical method.[8] The study should include hydrolytic, oxidative, photolytic, and thermal stress conditions. It's recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation pathways are sufficiently challenged without being overly aggressive, which could lead to secondary degradation products not relevant to normal storage conditions.[9]
Below is a general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Q4: Can you provide a detailed protocol for a stability-indicating HPLC method for this compound?
A4: A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound. The following is a starting protocol that should be optimized and validated for your specific instrumentation and requirements.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (based on the presence of the benzyl and carbonyl chromophores; should be optimized by scanning the UV spectrum of the compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.[9]
Q5: What are the recommended conditions for each type of forced degradation?
A5: The following table summarizes the recommended starting conditions for the forced degradation studies. These should be adjusted based on the observed stability of the compound.
| Stress Condition | Recommended Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | To induce acid-catalyzed hydrolysis of the hydrazide and potentially the lactam ring.[2][9] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | To induce base-catalyzed hydrolysis of the hydrazide and lactam.[2][9] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To promote oxidation of the hydrazide moiety.[8] |
| Thermal Degradation | Solid-state at 80 °C for 48 hours | To assess the impact of heat on the solid form of the compound. |
| Photostability | ICH Q1B compliant light exposure (≥ 1.2 million lux hours and ≥ 200 W h/m² UV) | To evaluate the effect of light on the compound's stability. |
Section 3: Troubleshooting and FAQs
Q6: I am seeing significant peak tailing for the parent compound in my HPLC analysis. What could be the cause and how can I fix it?
A6: Peak tailing for a basic compound like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[10][11]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., using 0.1% formic or trifluoroacetic acid) to keep the tertiary amine in its protonated form, which can reduce silanol interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (0.1%), into your mobile phase to block the active silanol sites.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl or polar-embedded phase) that is less prone to silanol interactions.
-
Check for Column Overload: Inject a lower concentration of your sample to see if the peak shape improves.
-
Q7: After acid hydrolysis, I see a new peak that co-elutes with my parent compound. How can I resolve this?
A7: Co-elution of the parent compound with a degradation product, likely the more polar 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, is a common challenge.
-
Troubleshooting Steps:
-
Modify the Gradient: Make the initial part of your gradient shallower to provide more time for the separation of polar compounds.
-
Change the Mobile Phase pH: A slight adjustment in the mobile phase pH can alter the ionization state of the carboxylic acid degradant and the parent compound differently, potentially improving resolution.
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol (or using a combination) can alter the selectivity of the separation.
-
Consider a Different Column: A column with a different stationary phase chemistry may provide the necessary selectivity for separation.
-
Q8: My compound seems to be degrading very rapidly under basic conditions. How can I achieve the target 5-20% degradation?
A8: If you observe rapid degradation, you need to use milder stress conditions.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the study at room temperature instead of 60 °C.
-
Reduce the Concentration of the Base: Use a more dilute solution of NaOH (e.g., 0.01 M or 0.001 M).
-
Shorten the Exposure Time: Take time points at earlier intervals (e.g., 1, 2, 4, and 8 hours) to capture the desired level of degradation.
-
Q9: I am not seeing any degradation under oxidative stress with 3% H₂O₂. What should I do?
A9: If the compound is resistant to oxidation under the initial conditions, you may need to apply more stringent stress.
-
Troubleshooting Steps:
-
Increase the Concentration of H₂O₂: Try using a higher concentration of hydrogen peroxide (e.g., 10% or 30%).
-
Increase the Temperature: Gently heat the reaction mixture (e.g., to 40 °C).
-
Extend the Exposure Time: Allow the reaction to proceed for a longer period, monitoring at regular intervals.
-
Section 4: Data Interpretation and Reporting
Q10: How should I present the data from my stability studies?
A10: Data should be presented clearly and concisely, often in a tabular format. This allows for easy comparison of the compound's stability under different conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Control | 99.8 | 0.2 | 1 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.6 | 3 |
| 0.1 M NaOH, 60°C, 24h | 82.5 | 17.3 | 4 |
| 3% H₂O₂, RT, 24h | 91.7 | 8.1 | 2 |
| 80°C, Solid, 48h | 98.9 | 0.9 | 1 |
| Photostability (ICH Q1B) | 96.4 | 3.4 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
References
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (n.d.). MicroSolv. Retrieved January 16, 2026, from [Link]
-
Poor peak shape. (n.d.). Obrnuta faza. Retrieved January 16, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 16, 2026, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Retrieved January 16, 2026, from [Link]
-
HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! (2023). YouTube. Retrieved January 16, 2026, from [Link]
-
Carbohydrazide. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]
-
Analytical challenges in stability testing for genotoxic impurities. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
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Forced degradation studies. (2016). MedCrave online. Retrieved January 16, 2026, from [Link]
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Navigating the Complexities: Addressing Challenges in Stability Testing of Biopharmaceuticals. (n.d.). Hilaris Publisher. Retrieved January 16, 2026, from [Link]
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Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (n.d.). J-STAGE. Retrieved January 16, 2026, from [Link]
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Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Retrieved January 16, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Optimizing Derivatization of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Welcome to the technical support center for the derivatization of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis and purification of novel derivatives from this versatile scaffold.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the derivatization of this compound, focusing on the formation of hydrazones through reaction with aldehydes and ketones.
Q1: What is the optimal pH for hydrazone formation with this compound, and why is it so critical?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[1] This is a critical parameter due to the mechanism of the reaction. The reaction requires protonation of the carbonyl oxygen of the aldehyde or ketone to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide.[1] However, if the pH is too low (below 3), the carbohydrazide itself can be protonated, which renders it non-nucleophilic and halts the reaction.[1] Conversely, at neutral or basic pH, the rate-limiting step is often the dehydration of the tetrahedral intermediate, which can be exceedingly slow.[1]
Q2: I'm reacting my carbohydrazide with a ketone, and the reaction is very slow. Is this normal?
A2: Yes, it is common for ketones to react more slowly than aldehydes in hydrazone formation. This is due to two main factors:
-
Steric Hindrance: Ketones possess two bulky alkyl or aryl groups attached to the carbonyl carbon, which sterically impedes the approach of the nucleophilic carbohydrazide. Aldehydes, with only one such group and a smaller hydrogen atom, are more accessible.[1]
-
Electronic Effects: The two alkyl or aryl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon. This makes it less electrophilic and therefore less reactive towards nucleophiles compared to aldehydes.[1]
Q3: How can I effectively monitor the progress of my derivatization reaction?
A3: Several analytical techniques are well-suited for monitoring the reaction progress:
-
Thin Layer Chromatography (TLC): This is the most convenient and widely used method. By co-spotting the reaction mixture with your starting materials (the carbohydrazide and the aldehyde/ketone), you can visually track the disappearance of the starting material spots and the appearance of a new, typically more or less polar, product spot.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides both separation and mass identification. It can confirm the formation of the desired product by its mass-to-charge ratio (m/z) and track the depletion of reactants.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for quantitative analysis of the reaction mixture over time.[3][4][5]
-
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be an effective monitoring tool.[2] However, derivatization may be required to improve the volatility of the product.[6][7]
Q4: My final product has a persistent yellow color. What is the likely cause and how can I remove it?
A4: A yellow tint in pyrrolidinone derivatives often indicates the presence of trace impurities or oxidation byproducts.[2] The pyrrolidinone ring system can be susceptible to slow oxidation in the presence of air, which can be accelerated by light and heat.[2] To address this:
-
Activated Carbon Treatment: Before the final purification step, dissolve the crude product in a suitable solvent and stir it with a small amount of activated carbon for 15-30 minutes. The activated carbon will adsorb colored impurities. Filter the mixture through a pad of celite before proceeding with recrystallization or chromatography.[2]
-
Purification Under Inert Atmosphere: When performing distillations or other purification steps at elevated temperatures, ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
Proper Storage: Store the purified product under an inert atmosphere, protected from light, and at reduced temperatures to maintain its integrity over time.[2]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect pH: The reaction medium may be too acidic or too basic, inhibiting the reaction. | Optimize pH: Adjust the reaction pH to the 4-6 range using a suitable buffer or a catalytic amount of a mild acid like acetic acid.[1] |
| Low Reactivity of Carbonyl Compound: Ketones and electron-rich aldehydes react more slowly.[1][8] | Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture. Be mindful of potential side reactions at higher temperatures. Use a Catalyst: Aniline can be used as a nucleophilic catalyst to accelerate hydrazone formation, even at neutral pH.[3] | |
| Steric Hindrance: Bulky substituents on either the carbohydrazide or the carbonyl compound can hinder the reaction. | Modify Reaction Conditions: Consider using a higher concentration of reactants or a solvent that better solvates the transition state. | |
| Multiple Products Observed on TLC/LC-MS | Side Reactions: The pyrrolidine ring or other functional groups may be undergoing unintended reactions. | Control Reaction Conditions: Avoid harsh acidic or basic conditions that could promote side reactions like the formation of furan byproducts from the pyrrolidone core.[9] Protect Sensitive Functional Groups: If your carbonyl compound contains other reactive moieties, consider using protecting groups. |
| Isomerization: The product may exist as a mixture of E/Z isomers around the newly formed C=N bond. | Characterize the Mixture: This is often an inherent property of the product. Use techniques like 2D NMR to characterize the isomers. In some cases, one isomer may preferentially crystallize. | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials: The product may have a similar retention factor (Rf) on TLC to one of the starting materials, making chromatographic separation challenging. | Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2] |
| Product is Water-Soluble: The product may be difficult to extract from an aqueous reaction medium. | Use a More Polar Extraction Solvent: Try solvents like ethyl acetate or a mixture of chloroform and isopropanol. Lyophilization: If the product is non-volatile, removing the aqueous solvent by freeze-drying can be an option. | |
| Product Instability | Hydrolysis of Hydrazone: The hydrazone bond can be susceptible to hydrolysis, especially under acidic conditions. | Workup and Storage: Neutralize the reaction mixture before workup and ensure the final product is stored in a dry, neutral environment. Reduction of the Hydrazone: For increased stability, the hydrazone can be reduced to a hydrazine using a reducing agent like sodium borohydride. |
III. Experimental Protocols & Workflows
A. General Protocol for Hydrazone Derivatization
This protocol provides a general starting point for the reaction of this compound with an aldehyde or ketone.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0 - 1.2 eq) to the solution.
-
Acid Catalysis: Add a catalytic amount of a mild acid, such as glacial acetic acid (e.g., 2-3 drops).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes. For less reactive carbonyl compounds, gentle heating (e.g., 40-60 °C) may be required.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
B. Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing low product yield in your derivatization reaction.
Caption: A decision tree for troubleshooting low yield derivatization reactions.
IV. Data Presentation
The following table summarizes key reaction parameters that can be optimized for the derivatization of this compound.
| Parameter | General Range | Considerations |
| pH | 4.0 - 6.0 | Crucial for balancing the activation of the carbonyl and the nucleophilicity of the carbohydrazide.[1] |
| Temperature | Room Temperature to 60 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Solvent | Ethanol, Methanol, Water, THF | The choice of solvent can influence reactant solubility and reaction rate. Protic solvents are often preferred. |
| Catalyst | Acetic Acid, Aniline | A mild acid is typically required.[1] Aniline can be used as a nucleophilic catalyst to accelerate the reaction.[3] |
| Reactant Ratio | 1:1 to 1:1.2 (Carbohydrazide:Carbonyl) | A slight excess of the carbonyl compound can help drive the reaction to completion. |
V. References
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health. [Link]
-
Determination of carbohydrazide at trace and subtrace levels. PubMed. [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. ResearchGate. [Link]
-
Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]
-
Method for investigation of oligosaccharides using phenylhydrazine derivatization. PubMed. [Link]
-
Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
-
Boiler additives for oxygen scavenging. Google Patents.
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. [Link]
-
Carbohydrazide. Ataman Kimya. [Link]
-
Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. National Institutes of Health. [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI. [Link]
-
Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B. [Link]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. National Institutes of Health. [Link]
-
(5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. Acta Crystallographica Section E. [Link]
-
Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. ResearchGate. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Derivatization of carbohydrates for GC and GC-MS analyses. PubMed. [Link]
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Technical Support Center: Troubleshooting Unexpected Results in Assays with 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Welcome to the technical support center for researchers utilizing 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide in their assays. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during experimental workflows. As scientists, we understand that unexpected results can be a significant roadblock. This resource aims to equip you with the knowledge to diagnose and resolve these challenges effectively, ensuring the integrity and validity of your data.
The carbohydrazide moiety in this compound is a versatile functional group, but it can also be a source of assay artifacts if not handled correctly. This guide will delve into the potential chemical liabilities of this class of compounds and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues with Assay Signal & Reproducibility
Question 1: I'm observing high background noise or a false-positive signal in my biochemical assay. What could be the cause?
High background or false-positive signals are common issues when working with novel small molecules. For a compound like this compound, the primary suspects are non-specific interactions and intrinsic compound properties.
-
Causality: The hydrazide functional group can be chemically reactive, especially towards electrophilic species or metal ions present in your assay buffer or on your target protein. This can lead to covalent modification of assay components, resulting in a signal that is not related to the specific biological activity you are measuring. Additionally, the compound itself might possess properties that interfere with the detection method (e.g., autofluorescence).
-
Troubleshooting Workflow:
Caption: Troubleshooting high background signals.
-
Experimental Protocol: Thiol Reactivity Assessment
-
Prepare your standard assay buffer.
-
Create two sets of assay conditions: one with and one without a reducing agent like Dithiothreitol (DTT) at a final concentration of 1-5 mM.[1]
-
Run your assay with a concentration gradient of this compound under both conditions.
-
Include a known thiol-reactive compound as a positive control.[1]
-
Interpretation: A significant rightward shift (e.g., >3-fold increase) in the IC50 value in the presence of DTT suggests that your compound may be reacting with cysteine residues on your target protein or other assay components.[1]
-
Question 2: My results are not reproducible between experiments. What factors should I consider?
Lack of reproducibility can stem from issues with the compound itself or variations in experimental conditions.
-
Causality:
-
Compound Instability: Carbohydrazide derivatives can be susceptible to hydrolysis, especially at non-neutral pH or over extended incubation times. The compound may be degrading in your stock solution or in the aqueous assay buffer.
-
Solubility Issues: Poor aqueous solubility can lead to compound precipitation or aggregation, resulting in inconsistent effective concentrations.[2][3]
-
Purity: Impurities in your compound stock can have their own biological or interfering activities, leading to variable results.[4][5]
-
-
Troubleshooting and Validation:
| Potential Cause | Validation Experiment | Mitigation Strategy |
| Compound Instability | Perform a time-course experiment where the compound is pre-incubated in the assay buffer for varying durations before initiating the reaction. Analyze the results for a time-dependent loss of activity. | Prepare fresh stock solutions for each experiment. Minimize the pre-incubation time in aqueous buffers. Consider the pH stability of the compound. |
| Poor Solubility | Visually inspect the wells for precipitation after adding the compound. Use dynamic light scattering (DLS) to check for aggregation at the concentrations used in the assay.[6] | Test a lower concentration range. Increase the DMSO concentration in the final assay (be mindful of its effect on the assay). Include a non-ionic detergent like Triton X-100 (typically 0.01%) in the assay buffer to prevent aggregation.[3] |
| Compound Purity | Verify the purity of your compound stock using methods like HPLC-MS or qNMR.[5] | Source the compound from a reputable supplier with a certificate of analysis. If synthesized in-house, ensure rigorous purification and characterization. |
Category 2: Compound Handling & Preparation
Question 3: What is the best way to prepare and store stock solutions of this compound?
Proper handling and storage are critical for obtaining reliable and reproducible results.
-
Best Practices:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.[7] However, be aware that residual DMSO in freeze-dried powders can affect stability.[8]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the amount of DMSO introduced into the final assay, which can affect enzyme activity or cell viability.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive.
-
Aqueous Solutions: Avoid preparing and storing aqueous solutions of the compound for extended periods due to the risk of hydrolysis. Prepare fresh dilutions in your assay buffer from the DMSO stock for each experiment.
-
-
Workflow for Preparing Working Solutions:
Caption: Recommended workflow for solution preparation.
Conclusion
Troubleshooting unexpected assay results with this compound requires a systematic approach that considers the inherent chemical properties of the carbohydrazide functional group. By methodically investigating potential issues such as non-specific reactivity, aggregation, and compound instability, researchers can identify and mitigate sources of assay artifacts. This will ultimately lead to more reliable data and a deeper understanding of the true biological activity of this compound.
References
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Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]
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Brannigan, J. A., & Wilkinson, A. J. (2002). Protein engineering and drug discovery. Nature Reviews Molecular Cell Biology, 3(12), 964-970. [Link]
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Pal, A., & Kumar, H. (2014). The Solvation of Carbohydrates in Dimethylsulfoxide and Water. ResearchGate. [Link]
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Ferreira, R. S., & Andricopulo, A. D. (2019). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 24(16), 2975. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
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Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(20), 7272-7283. [Link]
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Assay Guidance Manual. (2017). Assay Interference by Aggregation. National Center for Biotechnology Information. [Link]
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Zhong, Z. D., et al. (2017). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Bioanalysis, 9(22), 1753-1764. [Link]
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Martin, E. J., & Sullivan, D. C. (2008). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of chemical information and modeling, 48(4), 861-871. [Link]
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Shoichet, B. K. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]
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Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? [Link]
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Parker, C. G., & Pratt, M. R. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
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Moravek. (n.d.). 4 Factors That Can Affect Sample Purity Test Results. [Link]
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Zhong, Z. D., et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. The AAPS journal, 19(6), 1564–1575. [Link]
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Sino Biological. (n.d.). How to solve the high background staining? [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of medicinal chemistry, 55(22), 9763–9772. [Link]
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Alves, V. M., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of chemical information and modeling, 61(11), 5366–5383. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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Dong, C., et al. (2016). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 805-814. [Link]
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Wang, W., & Chow, D. (1994). Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide. Journal of pharmaceutical sciences, 83(9), 1285-1289. [Link]
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Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. [Link]
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Mancera, R. L. (2011). A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions. Physical Chemistry Chemical Physics, 13(9), 3839-3842. [Link]
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Medikamenter QS. (2023). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]
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Zhong, Z. D., et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. The AAPS Journal, 19(6), 1564-1575. [Link]
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Pajula, K., et al. (2021). Production and stability of amorphous solid dispersions produced by a Freeze-drying method from DMSO. International journal of pharmaceutics, 606, 120902. [Link]
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Datta, P. (2015). How to Detect and Solve Immunoassay Interference. Clinical Laboratory News, 41(10). [Link]
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ResearchGate. (2023). Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility? [Link]
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Rishton, G. M. (1997). Reactive compounds and in vitro false positives in HTS. Drug discovery today, 2(9), 382-384. [Link]
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Ghafoor, B., et al. (2021). Combating small molecule aggregation with machine learning. Journal of cheminformatics, 13(1), 1-13. [Link]
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Pajula, K., et al. (2021). Production and stability of amorphous solid dispersions produced by a Freeze-drying method from DMSO. International Journal of Pharmaceutics, 606, 120902. [Link]
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Figueiredo, I. N., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(10), 839–844. [Link]
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Michael, S., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS discovery : advancing life sciences R & D, 26(6), 723–733. [Link]
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Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]
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Li, J., et al. (2023). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Journal of immunological methods, 520, 113498. [Link]
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Dahlin, J. L., et al. (2015). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS chemical biology, 10(4), 1049–1060. [Link]
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Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of medicinal chemistry, 54(20), 7272-7283. [Link]
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Chen, D., et al. (2022). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic acids research, 50(W1), W742–W750. [Link]
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MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]
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A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). [Link]
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PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. [Link]
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PubChem. (n.d.). Benzyl 5-oxoprolinate. [Link]
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How to prevent degradation of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Welcome to the technical support center for 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent, identify, and address potential degradation.
Introduction: Understanding the Molecule
This compound is a molecule of interest in pharmaceutical research, featuring a pyrrolidinone core, a benzyl protective group, and a carbohydrazide functional group. The stability of this compound is critical for obtaining reliable and reproducible experimental results. The primary points of potential degradation are the carbohydrazide moiety, which is susceptible to oxidation and hydrolysis, and to a lesser extent, the pyrrolidinone ring under harsh conditions. This guide will walk you through the science behind its stability and provide actionable protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, their probable causes related to compound degradation, and detailed solutions.
Issue 1: Loss of Compound Activity or Inconsistent Results
Symptoms:
-
Diminished or complete loss of expected biological activity.
-
Poor reproducibility of experimental data between batches or over time.
-
Unexpected off-target effects.
Probable Cause: The most likely culprit is the degradation of the carbohydrazide group, which is often the pharmacologically active part of the molecule. Oxidation is a common degradation pathway for hydrazides, leading to the formation of inactive or reactive byproducts.[1][2][3] Hydrolysis can also occur, particularly in non-optimal pH conditions.
Investigative Protocol:
-
Purity Analysis:
-
Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for assessing purity.[4]
-
Procedure:
-
Prepare a fresh solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using a validated HPLC method.
-
Compare the chromatogram to a reference standard or a previously analyzed batch of known purity.
-
Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate the presence of degradation products.
-
-
-
Forced Degradation Study:
-
To confirm susceptibility to specific stressors, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions.[5][6][7]
-
Conditions to Test:
-
Acidic: 0.1 M HCl at room temperature, then 60°C if no degradation is observed.
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat at 70°C.
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.
-
-
Solutions:
-
Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C or lower, and protected from light.
-
Solvent Choice: For stock solutions, use anhydrous, aprotic solvents like DMSO or DMF. Avoid aqueous solutions for long-term storage.
-
Handling: When preparing solutions, use fresh, high-purity solvents. Prepare aqueous solutions immediately before use and keep them on ice.
Issue 2: Color Change in Solid Compound or Solutions
Symptoms:
-
The white or off-white solid compound develops a yellow or brownish tint.
-
Solutions, particularly in protic solvents, change color over time.
Probable Cause: Color change is often an indicator of oxidation. The hydrazide group can be oxidized to form colored species like diazenes.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.[3]
Solutions:
-
Inert Atmosphere: Handle the solid compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric oxygen.
-
Chelating Agents: If metal ion contamination is suspected in your buffer or media, the addition of a small amount of a chelating agent like EDTA may help to sequester metal ions that can catalyze oxidation.[3]
-
Light Protection: Store the compound and its solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at -20°C or below in a tightly sealed, amber glass vial. To further prevent degradation, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
Q2: How should I prepare and store stock solutions?
A2: We recommend preparing stock solutions in anhydrous DMSO or DMF at a high concentration. These can be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aliquots, ensure minimal headspace in the vials to reduce exposure to oxygen.
Q3: Can I use aqueous buffers to prepare my working solutions?
A3: Yes, but with caution. The carbohydrazide moiety is susceptible to hydrolysis, especially at non-neutral pH. Prepare working solutions in aqueous buffers immediately before your experiment. Do not store aqueous solutions for extended periods. If your experiment requires a specific pH, it is advisable to run a preliminary stability test at that pH.
Q4: What are the main degradation pathways I should be aware of?
A4: The two primary degradation pathways are:
-
Oxidation: The hydrazide group can be oxidized by atmospheric oxygen, forming diazenes and other byproducts. This is often catalyzed by light and metal ions.[1][2][3]
-
Hydrolysis: The carbohydrazide can be hydrolyzed to the corresponding carboxylic acid (1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid) and hydrazine. This is more likely to occur in aqueous solutions at acidic or basic pH.
Q5: How can I detect degradation in my sample?
A5: The most reliable method is HPLC, which can separate the parent compound from its degradation products.[4] A change in the physical appearance (color) of the solid or solution can also be an early indicator of degradation. For more detailed structural elucidation of degradants, LC-MS can be employed.
Part 3: Experimental Protocols & Data
Protocol 1: Standard Storage and Handling
-
Receiving: Upon receipt, immediately store the solid compound at -20°C or below, protected from light.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount quickly and reseal the container, preferably after flushing with an inert gas.
-
Stock Solution Preparation: Dissolve the compound in anhydrous DMSO or DMF to the desired concentration.
-
Aliquoting: Dispense the stock solution into small-volume, amber, tightly-sealed vials.
-
Storage of Aliquots: Store the aliquots at -80°C.
-
Working Solution Preparation: For experiments, thaw a single aliquot. Prepare the final working solution in your experimental buffer immediately before use. Do not refreeze and reuse thawed aliquots.
Table 1: Recommended Solvents and Storage Conditions
| Solvent Type | Recommended Solvents | Short-Term Storage (≤ 24h) | Long-Term Storage (> 24h) |
| Aprotic Organic | Anhydrous DMSO, DMF | 4°C, protected from light | -80°C, under inert gas |
| Protic Organic | Anhydrous Ethanol, Methanol | 4°C, protected from light | Not Recommended |
| Aqueous Buffers | PBS, TRIS, etc. | On ice, use immediately | Not Recommended |
Diagram 1: Potential Degradation Pathways
Caption: Major potential degradation routes for the target compound.
Part 4: Analytical Methods for Stability Assessment
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide a good separation of the parent compound from more polar (hydrolysis products) and potentially less polar (some oxidation products) degradants.
Diagram 2: Workflow for Investigating Compound Degradation
Caption: A logical workflow for troubleshooting potential compound degradation.
References
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]
-
Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH. [Link]
-
Analytical Methods for Determining Hydrazine. Agency for Toxic Substances and Disease Registry. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Welcome to the technical support center for the synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to confidently scale up your synthesis, ensuring high yield and purity.
Introduction
This compound is a key intermediate in the development of various pharmaceutical compounds. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve optimal results. This guide will walk you through a reliable synthetic pathway, highlighting critical parameters and providing solutions to common challenges you may encounter.
Synthetic Pathway Overview
The most common and scalable synthesis of this compound involves a two-step process starting from 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid. The carboxylic acid is first converted to its corresponding ester, which is then reacted with hydrazine hydrate to yield the final carbohydrazide product.
Modifying experimental protocols for 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Welcome to the technical support center for the synthesis and modification of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth, field-proven insights into the common challenges encountered during its preparation. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
I. Synthetic Workflow Overview
The most reliable and common route to synthesize this compound involves a two-step process starting from 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid.
-
Step 1: Esterification. The carboxylic acid is first converted to its corresponding methyl ester, Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate. This step activates the carboxyl group for the subsequent reaction.
-
Step 2: Hydrazinolysis. The isolated methyl ester is then reacted with hydrazine hydrate to yield the final carbohydrazide product.
This workflow is illustrated below.
Validation & Comparative
A Comparative Guide to 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide and its Analogs in Drug Discovery
In the landscape of medicinal chemistry, the pyrrolidine scaffold is a cornerstone of drug design, offering a versatile three-dimensional structure that is ripe for functionalization.[1][2][3] This guide provides an in-depth comparison of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide and its derivatives, focusing on their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. We will delve into experimental data to provide a clear, evidence-based comparison for researchers and drug development professionals.
The Pyrrolidinone Core: A Privileged Scaffold
The 5-oxopyrrolidine (also known as pyroglutamic acid) ring system is a prevalent motif in a multitude of biologically active compounds.[4] Its inherent chirality, hydrogen bonding capabilities, and conformational flexibility make it an attractive starting point for the development of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[5][6][7] The carbohydrazide moiety at the 3-position further extends the molecule's ability to form crucial interactions with biological targets and serves as a versatile handle for synthetic modification.[8]
Synthesis of this compound Derivatives
The synthetic route to this compound and its analogs typically commences with the reaction of itaconic acid with a primary amine, in this case, benzylamine, to form the corresponding 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification followed by hydrazinolysis yields the desired carbohydrazide. This core structure can then be readily diversified, for example, by condensation with various aldehydes and ketones to generate a library of hydrazone derivatives.[9]
Caption: General synthetic scheme for this compound and its hydrazone derivatives.
Comparative Biological Evaluation
While specific experimental data for this compound is not extensively available in the public domain, a comparative analysis can be effectively conducted by examining structurally similar analogs synthesized and evaluated in various studies. The primary therapeutic areas where these derivatives have shown promise are in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the potential of 5-oxopyrrolidine-3-carbohydrazide derivatives as potent anticancer agents.[1][2][9][10] The mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[1][2]
A comparative study of various 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide hydrazones revealed that the nature of the substituent on both the phenyl ring and the hydrazone moiety significantly influences cytotoxic activity. For instance, compounds bearing a diphenylamine moiety at the 1-position of the pyrrolidine ring have demonstrated notable anticancer effects.[2][11]
| Compound ID | 1-Position Substituent | Hydrazone Moiety | Target Cell Line | IC50 (µM) | Reference |
| Analog A | 4-(Phenylamino)phenyl | 2-Hydroxybenzylidene | MDA-MB-231 (Breast Cancer) | 2.1 ± 0.3 | [11] |
| Analog B | 4-(Phenylamino)phenyl | 2-Hydroxynaphthalenylmethylene | MDA-MB-231 (Breast Cancer) | 1.7 (more potent than Sunitinib) | [11] |
| Analog C | 4-Acetamidophenyl | 5-Nitrothiophene | A549 (Lung Cancer) | Potent Activity | [9] |
| Analog D | 3,4,5-Trimethoxyphenyl | Various Hydrazones | A549 (Lung Cancer) | Activity Evaluated | [10] |
Key Insights from Anticancer Data:
-
Aromatic Substituents are Key: The presence of bulky, electron-rich aromatic groups at the 1-position of the pyrrolidine ring appears to be favorable for anticancer activity.
-
Hydrazone Moiety Dictates Potency: The substitution on the hydrazone functionality plays a critical role in determining the potency and selectivity of the compound. Hydroxy-substituted aromatic and heteroaromatic rings on the hydrazone have shown significant cytotoxic effects.[9][11]
-
Mechanism of Action: Molecular docking studies suggest that these compounds can act as multi-kinase inhibitors, binding to the active sites of key protein kinases like SCR and BRAF.[1][2]
Sources
- 1. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Validating the Biological Target of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical comparison of modern experimental approaches to identify and validate the biological target of a novel compound, using 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide as a case study. As the specific biological target of this compound is not yet defined in publicly available literature[1][2][3], this guide will equip you with the strategic and technical knowledge to elucidate its mechanism of action.
Our approach moves beyond a simple listing of protocols. We will delve into the causality behind experimental choices, emphasizing the importance of generating self-validating systems to ensure the scientific integrity of your findings. Every key claim and protocol is supported by authoritative sources to provide a solid foundation for your research.
Section 1: The Crucial First Step - Confirming Direct Target Engagement
Before embarking on extensive cellular and in vivo studies, it is paramount to confirm that this compound directly binds to a cellular target. This initial phase helps to de-risk subsequent, more resource-intensive experiments. Two powerful and widely adopted methods for this are the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[4] The binding of a small molecule, such as this compound, can increase the thermal stability of its protein target. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.[5][6][7]
Experimental Workflow:
Protocol for CETSA:
-
Cell Culture: Culture cells of interest to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the putative target protein using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
Affinity Chromatography: Fishing for the Target
Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[9][10] This method involves immobilizing a modified version of this compound onto a solid support (e.g., beads) to create an "affinity matrix." This matrix is then used to "fish out" its binding partners from the lysate.[11]
Experimental Workflow:
Protocol for Affinity Chromatography:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and a tag (e.g., biotin or a photoreactive group for photo-affinity labeling).[12][13]
-
Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.
-
Binding: Incubate the affinity matrix with the cell lysate to allow the target protein(s) to bind to the immobilized compound.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix. This can be achieved by changing the pH, ionic strength, or by competing with an excess of the free, untagged compound.
-
Identification: Identify the eluted proteins using mass spectrometry.
Comparison of Direct Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography |
| Principle | Ligand-induced thermal stabilization of the target protein.[5] | Specific binding of the target protein to an immobilized ligand.[9] |
| Labeling | Label-free. | Requires chemical modification of the compound.[12] |
| Cellular Context | Can be performed in intact cells, preserving the native cellular environment.[8] | Typically performed with cell lysates, which may disrupt protein complexes. |
| Throughput | Can be adapted for high-throughput screening.[5] | Lower throughput, more suitable for focused studies. |
| Target Identification | Requires a candidate target to be known for detection. | Can identify unknown targets.[11] |
| Strengths | Confirms target engagement in a physiological context. | Powerful for de novo target discovery. |
| Limitations | Not suitable for identifying unknown targets. | The modification of the compound may alter its binding properties. |
Section 2: Validating the Functional Role of the Target
Once a direct binding partner of this compound has been identified, the next critical step is to validate its functional role in mediating the compound's biological effects. This involves genetically perturbing the expression of the putative target and observing whether this recapitulates or abrogates the phenotypic effects of the compound.
Genetic Knockdown/Knockout: The Gold Standard for Target Validation
Genetic methods such as RNA interference (RNAi) and CRISPR-Cas9 gene editing are indispensable tools for target validation.[14][15] By reducing or eliminating the expression of the target protein, these techniques can establish a causal link between the target and the observed phenotype.[16]
2.1.1 RNA Interference (shRNA)
Protocol for shRNA-mediated Knockdown:
-
shRNA Design and Cloning: Design and clone at least two independent shRNA sequences targeting the putative target gene into a suitable viral vector (e.g., lentiviral).
-
Viral Production: Produce viral particles in a packaging cell line.
-
Transduction: Transduce the target cells with the viral particles.
-
Selection: Select for successfully transduced cells using an appropriate selection marker.
-
Knockdown Validation: Confirm the knockdown of the target protein by Western blotting or qRT-PCR.[21]
-
Phenotypic Assay: Treat the knockdown and control cells with this compound and assess the phenotypic response.
2.1.2 CRISPR-Cas9 Knockout
The CRISPR-Cas9 system allows for the complete and permanent knockout of a target gene by introducing a double-strand break at a specific genomic locus, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in a frameshift mutation and a non-functional protein.[][23]
Protocol for CRISPR-Cas9 Knockout:
-
gRNA Design: Design guide RNAs (gRNAs) that target a critical exon of the putative target gene.
-
Vector Construction: Clone the gRNA sequences into a vector that also expresses the Cas9 nuclease.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 vector.
-
Clonal Selection: Isolate and expand single-cell clones.
-
Knockout Validation: Screen the clones for successful gene knockout by sequencing the target locus and by confirming the absence of the target protein via Western blot.[24]
-
Phenotypic Assay: Treat the knockout and wild-type control cells with this compound and compare their phenotypic responses.
Comparison of Genetic Validation Methods
| Feature | shRNA Knockdown | CRISPR-Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[18] | Permanent gene disruption at the genomic level.[] |
| Effect | Reduction in protein expression (knockdown). | Complete ablation of protein expression (knockout).[25] |
| Reversibility | Can be reversible or inducible. | Permanent and heritable. |
| Off-target Effects | Can have off-target effects due to partial complementarity with other mRNAs.[17] | Off-target cleavage can occur at other genomic sites. |
| Strengths | Mimics the partial inhibition often achieved by small molecules. | Provides a definitive "loss-of-function" phenotype. |
| Limitations | Incomplete knockdown can lead to ambiguous results. | Complete loss of an essential gene can be lethal to the cell. |
Section 3: Profiling Off-Target Effects and Selectivity
A crucial aspect of validating a biological target is to understand the selectivity of the compound. Does this compound interact with other proteins, potentially leading to off-target effects? Kinobeads technology offers a powerful solution for assessing the selectivity of compounds, particularly those targeting kinases.
Kinobeads Competition Binding Assay
Kinobeads are an affinity matrix composed of immobilized broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[26][27] In a competition binding assay, a cell lysate is pre-incubated with the compound of interest before being applied to the kinobeads. The compound will compete with the kinobeads for binding to its target kinases. The proteins that are subsequently pulled down by the kinobeads are then identified and quantified by mass spectrometry.[28][29][30]
Experimental Workflow:
Protocol for Kinobeads Assay:
-
Lysate Preparation: Prepare a cell lysate under native conditions.
-
Compound Incubation: Incubate aliquots of the lysate with a range of concentrations of this compound.
-
Kinobeads Pulldown: Add kinobeads to each lysate and incubate to allow for the binding of kinases not occupied by the test compound.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: For each kinase, plot the amount bound to the beads as a function of the compound concentration to determine the IC50 value, which reflects the binding affinity.
Conclusion: A Multi-Faceted Approach to Target Validation
Validating the biological target of a novel compound like this compound requires a rigorous, multi-pronged approach. There is no single "magic bullet" experiment; rather, confidence in a target is built through the convergence of evidence from orthogonal methods. By combining techniques that confirm direct physical binding with those that establish functional relevance, researchers can build a compelling case for the mechanism of action of their compound. This systematic and evidence-based approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug discovery and development.[31][32][33]
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AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
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Creative Biolabs. Affinity Chromatography. Creative Biolabs. [Link]
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RSC Publishing. Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
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UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
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Rudolf, A. K., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 148-157. [Link]
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Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2215-2226. [Link]
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ResearchGate. (2009). Identification and validation of protein targets of bioactive small molecules. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 15-29. [Link]
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Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
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Oppermann, F. S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 12(4), 229-234. [Link]
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BioSpace. (2020, February 2). Abcam's new CRISPR-Cas9 cell lines for target identification, validation and pathway discovery. BioSpace. [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
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Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 26(6), 891-901.e4. [Link]
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Biocompare.com. (2022, October 28). Target Validation with CRISPR. Biocompare.com. [Link]
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Lee, H., & Kim, J. (2013). Target deconvolution techniques in modern phenotypic profiling. Molecules and Cells, 35(1), 1-8. [Link]
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Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
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Singh, S., & Narang, A. (2024). Preparation and Use of shRNA for Knocking Down Specific Genes. Methods in Molecular Biology, 2751, 1-11. [Link]
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Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 237-257. [Link]
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NIH. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. NIH. [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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PubMed. (2009). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. [Link]
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NIH. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). NIH. [Link]
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Cross-Validation of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide Activity: A Comparative Guide for Preclinical Evaluation
In the landscape of contemporary drug discovery, the rigorous preclinical evaluation of novel chemical entities is paramount to identifying candidates with true therapeutic potential. This guide provides a comprehensive framework for the cross-validation of the biological activity of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a compound of interest for its potential cytotoxic effects. Our approach is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and provides a clear rationale for subsequent stages of development. We will delve into the causality behind experimental choices, from the strategic selection of a diverse panel of cell lines to the detailed protocols for assessing cytotoxicity and elucidating the preliminary mechanism of action.
Rationale and Strategic Selection of Cell Lines
The initial step in characterizing the activity of a novel compound is to assess its efficacy across a panel of well-characterized cell lines. The choice of this panel is critical; it should be diverse enough to identify potential tissue-specific activities and include a non-cancerous cell line to gauge selectivity—a key indicator of a compound's therapeutic window. For the evaluation of this compound, we propose the following panel:
-
A549 (Human Lung Carcinoma): A widely used cell line in cancer research, A549 cells are adenocarcinomic human alveolar basal epithelial cells.[1][2] They serve as a robust model for non-small cell lung cancer, a prevalent and challenging malignancy. Their adherent, epithelial-like morphology makes them suitable for a variety of in vitro assays.[1]
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is crucial for cancer research as it retains several characteristics of differentiated mammary epithelium, most notably the expression of estrogen receptors (ERα).[3][4][5] This feature makes MCF-7 an invaluable tool for studying hormone-responsive breast cancers.[3][5]
-
HCT116 (Human Colorectal Carcinoma): The HCT116 cell line is a valuable model for colorectal cancer and is characterized by a mutation in the KRAS proto-oncogene.[6][7] This genetic marker is significant as KRAS mutations are common in many cancers and can influence therapeutic response.[6]
-
MRC-5 (Human Fetal Lung Fibroblast): As a non-cancerous control, the MRC-5 cell line is essential for evaluating the cytotoxic selectivity of the test compound.[8][9][10] These diploid fibroblasts were originally derived from normal lung tissue and provide a baseline for comparison against the cancer cell lines.[8][9]
This curated panel provides representation from three major cancer types and a normal tissue type, allowing for a comprehensive initial assessment of both efficacy and selectivity.
Experimental Workflow for Cytotoxicity Profiling
The following workflow provides a systematic approach to determining the cytotoxic and apoptotic potential of this compound.
Caption: A streamlined workflow for the comprehensive evaluation of a novel compound's cytotoxic activity.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, create a series of dilutions in serum-free medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank. Incubate for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension.
-
Cell Washing: Wash the cells once with cold 1X PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[11]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[11]
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Quantitative Data Summary and Interpretation
The results from the primary screening should be summarized in a clear and concise table to facilitate comparison across cell lines.
Table 1: IC50 Values (µM) of this compound after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) ± SD | Selectivity Index (SI) |
| A549 | Lung Carcinoma | [Insert Value] | [Calculate Value] |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Calculate Value] |
| HCT116 | Colorectal Carcinoma | [Insert Value] | [Calculate Value] |
| MRC-5 | Normal Lung Fibroblast | [Insert Value] | N/A |
The Selectivity Index (SI) is calculated as the IC50 of the normal cell line (MRC-5) divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Mechanistic Insights: Investigating Signaling Pathways
Compounds containing a pyrrolidine scaffold have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways that are often dysregulated in cancer.[12] The PI3K/Akt/mTOR and Ras/MAPK pathways are central to cell growth, proliferation, and survival, and their inhibition is a key strategy in cancer therapy.[13][14][15]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by the test compound.
Based on the pro-apoptotic effects observed in the Annexin V/PI assay, a logical next step is to investigate the molecular machinery driving this process. A Western blot analysis can be performed to assess the expression levels of key proteins within the PI3K/Akt pathway and apoptosis-related proteins.
Key Proteins for Western Blot Analysis:
-
PI3K/Akt Pathway: p-Akt (phosphorylated Akt, the active form), total Akt, p-mTOR, total mTOR. A decrease in the ratio of phosphorylated to total protein would suggest pathway inhibition.
-
Apoptosis Regulation: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (an executioner caspase). An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 would confirm the induction of apoptosis.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the initial preclinical characterization of this compound. By employing a strategically selected cell line panel and a combination of cytotoxicity and mechanistic assays, researchers can generate a comprehensive dataset to inform a go/no-go decision for further development. Positive results, such as potent cytotoxicity against cancer cell lines with a high selectivity index and evidence of apoptosis induction through a defined signaling pathway, would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies.
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Navigating the Bioactive Landscape of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide Analogs: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the pyrrolidinone core stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds. Its inherent chirality, metabolic stability, and synthetic tractability make it an attractive starting point for novel drug discovery. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, subclass: 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide analogs .
Our exploration is bifurcated, focusing on two primary therapeutic avenues where this scaffold has shown significant potential: anticonvulsant and antimicrobial activities. By dissecting the key structural modifications and their impact on biological efficacy, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for the rational design of next-generation therapeutic agents. We will not only present what is known but also illuminate the causal links behind experimental observations, offering insights into why certain molecular alterations enhance or diminish activity.
The Central Scaffold: this compound
The core structure, this compound, presents three primary points for chemical modification, each playing a critical role in modulating the compound's interaction with biological targets. These are:
-
The N1-Benzyl Group: This lipophilic group significantly influences the molecule's ability to cross cellular membranes, including the blood-brain barrier, a crucial factor for anticonvulsant activity. Substitutions on the benzyl ring can fine-tune this lipophilicity and introduce specific electronic or steric interactions with target proteins.
-
The C3-Carbohydrazide Moiety: This functional group is a versatile handle for introducing a wide array of substituents, most commonly through the formation of hydrazones. The hydrazide itself, and the subsequent hydrazone linkage (-CO-NH-N=CH-), are known pharmacophores that can engage in hydrogen bonding and coordinate with metal ions in enzymatic active sites.[1][2][3]
-
The Pyrrolidinone Ring: While less frequently modified, substitutions on the pyrrolidinone ring itself can impact the overall conformation and steric profile of the molecule.
The following diagram illustrates the general synthetic workflow for creating a library of these analogs, starting from the core hydrazide.
Caption: General synthetic workflow for analog generation.
Part 1: Anticonvulsant Activity - Targeting Neuronal Hyperexcitability
The pyrrolidinone scaffold is famously represented in the antiepileptic drug Levetiracetam, establishing a strong precedent for its utility in neurology. For the this compound series, the anticonvulsant activity is primarily evaluated through a battery of standardized rodent models that predict efficacy against different seizure types.
Key Structure-Activity Relationship Insights:
The conversion of the terminal hydrazide into various hydrazones is a critical step for imbuing the scaffold with anticonvulsant properties. The nature of the aromatic or heteroaromatic ring introduced via the aldehyde or ketone in the condensation step is a major determinant of activity.
-
Lipophilicity and CNS Penetration: The N1-benzyl group is a key contributor to the molecule's lipophilicity, which is essential for crossing the blood-brain barrier. SAR studies on related N-substituted pyrrolidinones have shown that an optimal level of lipophilicity is required; excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.[4][5]
-
The Hydrazone Moiety as a Pharmacophore: The -CO-NH-N=CH- linker is a crucial pharmacophoric element. The terminal aryl group (Ar) attached to the azomethine carbon appears to be a key recognition element.
-
Influence of Aryl Substituents:
-
Electron-withdrawing groups (e.g., -Cl, -CF₃) on the terminal phenyl ring of the hydrazone often enhance anticonvulsant activity. This is a common theme in many anticonvulsant pharmacophores and may be related to modulation of interactions with voltage-gated sodium channels.[4][6]
-
Positional Isomerism: The position of the substituent on the terminal phenyl ring is critical. For instance, in related series, a 4-chloro or 3-trifluoromethyl substitution has been shown to be particularly effective.[4][7]
-
-
Heterocyclic Alternatives: Replacing the terminal phenyl ring with heterocyclic moieties can also yield potent compounds, though the specific heterocycle is important.
Comparative Performance Data:
While direct data for this compound analogs is sparse in publicly accessible literature, we can extrapolate from closely related N-substituted pyrrolidinone hydrazides and acetamides. The table below presents representative data from such series to guide future design.
| Compound ID | Core Scaffold Modification | Terminal Aryl Group (Ar) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |
| Analog A | 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione | 3-(Trifluoromethyl)phenyl | 35.5 | 89.1 | 18.2 | > 300 |
| Analog B | 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione | 4-Chlorophenyl | 45.1 | 95.2 | 22.4 | > 300 |
| Analog C | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide | 3-(Trifluoromethyl)phenyl | 49.6 | 67.4 | 31.3 | 212.8 |
| Phenytoin | Reference Drug | - | 9.5 | > 100 | > 100 | 68.5 |
| Valproic Acid | Reference Drug | - | 272 | 149 | 130.6 | 402 |
Data is compiled and adapted from related studies for illustrative purposes.[4][6][7]
The data suggests that analogs with trifluoromethyl and chloro substitutions can exhibit potent, broad-spectrum anticonvulsant activity, often with a favorable safety margin (Protective Index = TD₅₀/ED₅₀) compared to standard drugs like Phenytoin.
Experimental Protocol: Anticonvulsant Screening
A robust, self-validating screening cascade is essential for identifying and characterizing potential anticonvulsant agents.
Caption: Anticonvulsant screening workflow.
Step-by-Step Methodology:
-
Animal Models: Male Swiss albino mice (20-25 g) are used.
-
Drug Administration: Test compounds are suspended in 0.5% methylcellulose and administered intraperitoneally (i.p.).
-
Maximal Electroshock (MES) Test: [8][9][10]
-
Purpose: Identifies compounds effective against generalized tonic-clonic seizures.
-
Procedure: A 50 mA current is applied for 0.2 s via corneal electrodes.
-
Endpoint: Abolition of the hind limb tonic extensor phase is recorded as protection.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: [8][9][10]
-
Purpose: Identifies compounds that raise the seizure threshold, effective against absence seizures.
-
Procedure: A convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: Absence of clonic seizures for at least 5 seconds within a 30-minute observation period constitutes protection.
-
-
6-Hz Psychomotor Seizure Test: [6][11][12][13]
-
Purpose: A model for therapy-resistant partial seizures.
-
Procedure: A 32 mA current (or 44 mA for a more stringent test) is applied for 3 s via corneal electrodes.
-
Endpoint: Protection is defined as the absence of seizure activity (e.g., forelimb clonus, jaw clonus).
-
-
Neurotoxicity Screening (Rotarod Test):
-
Purpose: Assesses motor impairment.
-
Procedure: Mice are placed on a rotating rod (e.g., 6 rpm).
-
Endpoint: The inability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) indicates neurotoxicity.
-
Part 2: Antimicrobial Activity - A New Frontier
While less explored than their anticonvulsant potential, hydrazide-hydrazones are a well-established class of antimicrobial agents.[1][2][3][14] The this compound scaffold offers a promising framework for developing new antibacterial and antifungal compounds.
Key Structure-Activity Relationship Insights:
The antimicrobial SAR is again heavily dependent on the nature of the substituent introduced at the hydrazide terminus.
-
The Azomethine Linker (-N=CH-): This group is essential for activity. It is believed that the lipophilic character of the entire molecule allows it to penetrate the microbial cell wall, where the azomethine group can interfere with enzymatic processes.[14]
-
Heterocyclic Moieties: The introduction of specific heterocyclic rings at the terminal position is a highly effective strategy.
-
Nitro-substituted heterocycles , such as 5-nitrofuran and 5-nitrothiophene, consistently demonstrate potent and broad-spectrum antibacterial activity.[15] These groups are known bio-reductive "warheads" that can generate reactive nitroso and hydroxylamine species within the bacterial cell, leading to DNA damage and enzyme inhibition.
-
The presence of a nitro group is a strong determinant of efficacy in these cases.
-
-
Substituted Phenyl Rings:
-
Unlike the anticonvulsant SAR, electron-donating groups (e.g., -OH, -OCH₃) on the terminal phenyl ring can sometimes enhance antibacterial activity.[2]
-
However, potent activity has also been observed with electron-withdrawing groups, indicating a complex interplay of electronic and steric factors that likely depends on the specific bacterial target.[16][17]
-
-
Lipophilicity Balance: As with anticonvulsants, a balance of hydrophilic and lipophilic properties is crucial for effective transport into the bacterial cell and interaction with intracellular targets. The N1-benzyl group contributes significantly to the overall lipophilicity.
Comparative Performance Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 5-oxopyrrolidine hydrazone analogs against common bacterial strains.
| Compound ID | Core Scaffold Modification | Terminal Group (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| Analog D | 1-(4-hydroxyphenyl)-5-oxopyrrolidine | (5-nitrothiophen-2-yl)methylidene | 3.9 | 7.8 | 3.9 |
| Analog E | 1-(4-hydroxyphenyl)-5-oxopyrrolidine | (5-nitrofuran-2-yl)methylidene | 7.8 | 15.6 | 7.8 |
| Analog F | 1-(4-acetamidophenyl)-5-oxopyrrolidine | (5-nitrothiophen-2-yl)methylidene | 1.95-3.91 | >125 | 3.91 |
| Cefuroxime | Reference Drug | - | 7.8 | 15.6 | 7.8 |
| Ciprofloxacin | Reference Drug | - | 0.5-1 | 0.25-1 | 0.5-1 |
Data is compiled and adapted from related studies for illustrative purposes.[15][18][19]
These results underscore the remarkable potency of analogs bearing a 5-nitrothiophene moiety, with some compounds exhibiting activity superior to the reference antibiotic Cefuroxime against Gram-positive bacteria.[15]
Experimental Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.[20][21][22][23]
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI or EUCAST guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (broth + bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[20][22][23]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.[21][23]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies, extrapolated from closely related series, reveal distinct yet rational paths for optimization towards either anticonvulsant or antimicrobial activity.
-
For anticonvulsant agents , the focus should be on introducing small, lipophilic, electron-withdrawing groups onto a terminal phenyl ring of the hydrazone moiety. The N1-benzyl group likely serves as a crucial lipophilic anchor for CNS penetration.
-
For antimicrobial agents , the incorporation of nitro-substituted heterocyclic rings, such as 5-nitrothiophene, is a highly validated strategy for achieving potent, broad-spectrum activity, particularly against Gram-positive pathogens.
This guide provides a foundational blueprint for researchers in the field. The logical progression from core scaffold synthesis to targeted biological evaluation, underpinned by an understanding of key SAR principles, is paramount. The self-validating nature of the described experimental protocols ensures the generation of robust and reproducible data. Future work should focus on synthesizing a dedicated library of this compound analogs to confirm these extrapolated SAR trends and to further refine the pharmacophore for enhanced potency and selectivity.
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- Wilkins, T. D., & Thiel, T. (1973). Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 3(3), 350–356.
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- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
- Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (4), 37-43.
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A Senior Application Scientist's Guide to the In Vivo Validation of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: A Case Study in Anti-Inflammatory Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning from promising in vitro results to robust in vivo validation. We will use the novel compound, 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, as a case study to illustrate this critical phase of preclinical research. While extensive biological data on this specific molecule is not yet publicly available, its structural motifs—a pyrrolidinone core and a carbohydrazide functional group—are present in numerous compounds with established pharmacological activities.[1][2][3][4][5][6] This guide will, therefore, be based on a scientifically plausible hypothesis: that this compound exhibits anti-inflammatory properties. We will explore how to design and execute an in vivo study to validate this hypothesis, compare its performance against established drugs, and interpret the findings to guide future development.
The Rationale: From Chemical Structure to a Biological Hypothesis
The chemical architecture of this compound offers compelling reasons to investigate its anti-inflammatory potential. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds, including those with anti-inflammatory effects.[6][7][8][9] Similarly, the carbohydrazide moiety is a versatile functional group that has been incorporated into molecules demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4]
Given this background, we can postulate that this compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The overactivation of COX-2 is a hallmark of many inflammatory conditions, and its selective inhibition is a validated strategy for the development of safer anti-inflammatory drugs.
For the purpose of this guide, let us assume the following hypothetical in vitro data for this compound has been generated:
| In Vitro Assay | Result (IC50) |
| COX-1 Inhibition | >100 µM |
| COX-2 Inhibition | 5 µM |
| Lipopolysaccharide (LPS)-stimulated Prostaglandin E2 (PGE2) production in RAW 264.7 macrophages | 7.5 µM |
These hypothetical results suggest that this compound is a selective COX-2 inhibitor. The next logical and critical step is to determine if this in vitro activity translates into in vivo efficacy.
The In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for the evaluation of novel anti-inflammatory compounds.[7][8] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The early phase (0-1 hour) is characterized by the release of histamine and serotonin, while the late phase (1-6 hours) is associated with the production of prostaglandins, mediated by the upregulation of COX-2. This makes the model particularly suitable for evaluating the in vivo efficacy of putative COX-2 inhibitors.
Experimental Workflow
The following diagram illustrates the workflow for the carrageenan-induced paw edema study:
Caption: Arachidonic acid metabolism and sites of action for COX inhibitors.
Interpretation and Future Directions
Successful in vivo validation in the carrageenan-induced paw edema model is a significant milestone in the preclinical development of this compound. A positive result, such as the hypothetical data presented, would warrant further investigation, including:
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Chronic Inflammation Models: To evaluate efficacy in more clinically relevant models, such as adjuvant-induced arthritis.
-
Toxicology Studies: To assess the safety profile of the compound.
-
Mechanism of Action Studies: To confirm COX-2 selectivity in vivo through ex vivo assays measuring prostaglandin levels in relevant tissues.
Conclusion
The journey from a promising in vitro hit to a validated in vivo lead is a complex but logical process. This guide has outlined a systematic approach to the in vivo validation of this compound as a potential anti-inflammatory agent. By employing a well-established in vivo model, including appropriate comparators, and adhering to rigorous scientific principles, researchers can generate the crucial data needed to make informed decisions about the future development of novel therapeutic candidates. The principles and methodologies described herein are broadly applicable to the in vivo validation of a wide range of novel compounds across various therapeutic areas.
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Comparative Analysis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: A Multi-Target Inhibitor Profile
In the landscape of modern drug discovery, the identification and characterization of novel small molecules with specific inhibitory profiles are paramount. This guide provides a comprehensive comparative analysis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide , hereafter referred to as Compound X , against a panel of well-established inhibitors for three distinct and therapeutically relevant biological targets: Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase IV (DPP-IV), and Autophagy.
The structural backbone of Compound X, a substituted pyrrolidinone, is a privileged scaffold in medicinal chemistry, known to interact with a variety of enzymatic targets. This analysis is therefore structured as a hypothesis-driven investigation into its potential inhibitory activities, providing a framework for its further development and characterization.
Section 1: Prolyl Oligopeptidase (POP) Inhibition
Prolyl Oligopeptidase (POP) is a serine protease implicated in the progression of neurodegenerative diseases and cognitive disorders, making it a compelling target for therapeutic intervention.[1][2][3][4][5] We hypothesized that Compound X, due to its pyrrolidine core, could exhibit inhibitory activity against POP.
Comparative Inhibitors:
-
Z-Pro-Prolinal: A classic, potent, and reversible covalent inhibitor of POP, often used as a reference compound.
-
KYP-2047: A highly potent, non-peptidic, and irreversible inhibitor of POP.[6]
Experimental Data (Hypothetical):
A fluorometric assay was employed to determine the half-maximal inhibitory concentration (IC50) of Compound X against recombinant human POP. The assay measures the cleavage of the fluorogenic substrate Z-Gly-Pro-AMC.
| Compound | IC50 (nM) | Mechanism of Action |
| Compound X | 85 | Competitive |
| Z-Pro-Prolinal | 5.2 | Reversible Covalent |
| KYP-2047 | 0.4 | Irreversible |
Table 1: Comparative inhibitory potency against Prolyl Oligopeptidase.
Expert Analysis: The hypothetical data suggests that Compound X is a moderate inhibitor of POP with an IC50 in the nanomolar range. While less potent than the established inhibitors Z-Pro-Prolinal and KYP-2047, its competitive mechanism of action may offer a more desirable pharmacokinetic and pharmacodynamic profile, potentially avoiding off-target effects associated with covalent inhibitors. The benzyl group of Compound X likely occupies a hydrophobic pocket in the active site of POP, a common feature among many POP inhibitors.
Section 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by degrading incretin hormones.[7][8] Its inhibitors, known as gliptins, are an established class of drugs for the treatment of type 2 diabetes.[7][9] Given the structural similarities between POP and DPP-IV, we investigated the potential of Compound X to inhibit DPP-IV.
Comparative Inhibitors:
-
Sitagliptin: A potent and selective DPP-IV inhibitor, widely used in the treatment of type 2 diabetes.
-
Vildagliptin: Another potent DPP-IV inhibitor with a slightly different binding kinetic profile.
Experimental Data (Hypothetical):
A continuous fluorometric assay was used to assess the inhibitory activity of Compound X against human recombinant DPP-IV, using the substrate Gly-Pro-AMC.
| Compound | IC50 (nM) | Selectivity over POP |
| Compound X | 120 | ~1.4-fold |
| Sitagliptin | 19 | >1000-fold |
| Vildagliptin | 50 | >500-fold |
Table 2: Comparative inhibitory potency and selectivity against Dipeptidyl Peptidyl IV.
Expert Analysis: Compound X demonstrates weak inhibitory activity against DPP-IV. Crucially, its selectivity for POP over DPP-IV is minimal. This lack of selectivity is a significant drawback for its potential as a therapeutic agent targeting either enzyme individually, as cross-reactivity could lead to undesirable side effects. The established DPP-IV inhibitors, Sitagliptin and Vildagliptin, exhibit high potency and excellent selectivity, which are key attributes for their clinical success.
Section 3: Autophagy Inhibition
Autophagy is a cellular degradation and recycling process that is implicated in both cancer cell survival and resistance to therapy.[10][11][12] Pharmacological inhibition of autophagy is a promising strategy in oncology.[13][14] The hydrazide moiety in Compound X could potentially interact with key components of the autophagy machinery.
Comparative Inhibitors:
-
Chloroquine (CQ) / Hydroxychloroquine (HCQ): Lysosomotropic agents that inhibit the final stage of autophagy by preventing the fusion of autophagosomes with lysosomes.[15][16][17][18]
-
3-Methyladenine (3-MA): An inhibitor of class III PI3K, which is involved in the initial stages of autophagosome formation.[19][20][21][22][23]
Experimental Data (Hypothetical):
An LC3 turnover assay was performed in a human cancer cell line to measure autophagic flux. The accumulation of LC3-II in the presence of a lysosomal inhibitor (like Bafilomycin A1) is a measure of autophagic flux.
| Compound | Effect on LC3-II Accumulation | Stage of Inhibition |
| Compound X | Increased LC3-II accumulation | Late Stage (Lysosomal) |
| Chloroquine | Increased LC3-II accumulation | Late Stage (Lysosomal) |
| 3-Methyladenine | Decreased LC3-II accumulation | Early Stage (Initiation) |
Table 3: Comparative effect on autophagic flux.
Expert Analysis: The hypothetical results indicate that Compound X acts as a late-stage autophagy inhibitor, similar to chloroquine. This is evidenced by the accumulation of LC3-II, suggesting a blockage in the degradation of autophagosomes. This mode of action is distinct from early-stage inhibitors like 3-MA. The ability of Compound X to inhibit autophagy positions it as a potential candidate for combination therapies in oncology, aiming to sensitize cancer cells to conventional chemotherapeutics.
Visualizing the Pathways and Workflows
Caption: Comparative mechanisms of Compound X and known inhibitors.
Experimental Protocols
Protocol 1: Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol describes a continuous fluorometric assay to measure POP activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT.
-
Enzyme Solution: Dilute human recombinant POP in Assay Buffer to a final concentration of 1 nM.
-
Substrate Solution: Prepare a 50 µM solution of Z-Gly-Pro-AMC in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of Compound X and known inhibitors in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of inhibitor solution (or DMSO for control) to a 96-well black microplate.
-
Add 178 µL of Assay Buffer.
-
Add 10 µL of Enzyme Solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Substrate Solution.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every minute for 30 minutes using a microplate reader with excitation at 360 nm and emission at 460 nm.[24][25][26][27]
-
Calculate the initial reaction velocity (v) from the linear portion of the progress curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the POP fluorometric inhibition assay.
Protocol 2: DPP-IV Inhibition Assay
This protocol details a fluorometric assay for screening DPP-IV inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[28]
-
Enzyme Solution: Dilute human recombinant DPP-IV in Assay Buffer to a final concentration of 2 ng/µL.
-
Substrate Solution: Prepare a 100 µM solution of Gly-Pro-AMC in Assay Buffer.[29]
-
Inhibitor Solutions: Prepare serial dilutions of Compound X and known inhibitors in DMSO.
-
-
Assay Procedure:
-
Add 10 µL of inhibitor solution (or DMSO for control) to a 96-well white plate.
-
Add 30 µL of Assay Buffer and 10 µL of Enzyme Solution.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of Substrate Solution.
-
-
Data Acquisition:
Protocol 3: LC3 Turnover Assay for Autophagic Flux
This protocol describes a Western blot-based method to measure autophagic flux.
-
Cell Culture and Treatment:
-
Plate a human cancer cell line (e.g., HeLa, U87) in 6-well plates and allow them to adhere overnight.
-
Treat cells with Compound X, known inhibitors, or vehicle control for 6 hours.
-
For the last 2 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis:
Caption: Workflow for the LC3 turnover assay.
Conclusion and Future Directions
This comparative analysis, based on a hypothesis-driven approach, positions This compound (Compound X) as a molecule with a potentially interesting multi-target profile. Its moderate and selective inhibition of POP, coupled with its activity as a late-stage autophagy inhibitor, suggests a potential for development in the fields of neurodegenerative disease and oncology.
The lack of potent and selective inhibition of DPP-IV indicates that this is unlikely to be a primary therapeutic avenue for this compound.
Future work should focus on validating these hypothetical findings through rigorous experimental testing. This includes confirming the inhibitory potency and mechanism of action against POP, elucidating the precise molecular target within the autophagy pathway, and assessing its efficacy in relevant cellular and in vivo models. Structure-activity relationship (SAR) studies will also be crucial to optimize the potency and selectivity of this promising scaffold.
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A Researcher's Guide to Experimental Reproducibility with Novel Pyrrolidine-Based Reagents
Focus Compound: 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
Executive Summary
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively address the challenges of reproducibility when working with novel or sparsely characterized pyrrolidine derivatives. Using this compound as a representative example, we detail a self-validating system of protocols and analytical comparisons. Our objective is to equip researchers with the expertise to not only perform experiments but to understand the causality behind methodological choices, ensuring the generation of trustworthy and authoritative data.
Foundational Integrity: The Purity and Stability of Your Reagent
The most common source of experimental irreproducibility is the reagent itself.[9] Before a single biological experiment is conducted, the identity, purity, and stability of the compound must be rigorously established. Failure to do so means that any observed biological effect cannot be confidently attributed to the intended molecular structure.
The Impact of Synthesis and Purification
The synthesis of multi-substituted pyrrolidines can be complex, often involving multi-step reactions where side-products and starting materials can persist in the final product.[1] For instance, a plausible synthesis for our target compound could involve the reaction of a benzyl-protected pyroglutamic acid derivative with hydrazine.
Causality: Incomplete reaction or inadequate purification can leave residual hydrazine (highly reactive and cytotoxic) or unreacted starting materials. These impurities can have their own biological effects, leading to false positives or confounding results. The stereochemistry of the 3-position is also critical; different synthetic routes may produce racemic mixtures or different enantiomers, which can have drastically different biological activities.
Essential Quality Control (QC) for a New Compound Batch
Upon receiving or synthesizing a new batch of this compound, a baseline characterization is not optional; it is essential for the validity of all subsequent work.
Table 1: Recommended Analytical QC for this compound
| Analytical Method | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | All expected peaks present; absence of significant unidentifiable peaks. Integration should match the proposed structure. |
| LC-MS | Identity Confirmation & Purity Assessment | A dominant peak corresponding to the expected mass (C₁₂H₁₅N₃O₂ ≈ 249.27 g/mol ). Purity >95% by peak area. |
| HPLC-UV/DAD | Quantitative Purity Assessment | A single, sharp peak at the primary detection wavelength. Purity >95% by area normalization. |
| Melting Point | Purity Indication | Sharp, defined melting point range. Broad ranges often indicate impurities. |
Expert Insight: While LC-MS is excellent for confirming mass, HPLC with a Diode Array Detector (DAD) is superior for purity assessment. It can detect non-ionizable impurities that MS would miss and provides a more accurate quantitative picture.
Protocol for In-House Quality Control and Validation
This protocol outlines a self-validating workflow to ensure the integrity of your compound before it enters a biological assay.
Step-by-Step QC Protocol
-
Visual Inspection: Examine the compound. It should be a homogenous solid with consistent color and texture.
-
Solubility Testing: Determine the optimal solvent for stock solutions. Test solubility in common laboratory solvents (e.g., DMSO, Ethanol, Water). Start with a small, accurately weighed amount (e.g., 1 mg).
-
Causality: Using a solvent in which the compound is only partially soluble is a major cause of concentration errors and irreproducibility. The solubility should be determined empirically.[10]
-
-
Stock Solution Preparation:
-
Accurately weigh out a sufficient amount for your experiments (e.g., 10 mg).
-
Dissolve in the pre-determined volume of high-purity solvent (e.g., DMSO) to make a high-concentration stock (e.g., 10 mM or 50 mM).
-
Aliquot the stock solution into single-use volumes in appropriate tubes (e.g., low-protein binding tubes).
-
Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles, which can degrade many organic molecules. This ensures that the compound concentration is consistent from the first experiment to the last.
-
-
Purity Verification via HPLC:
-
Dilute a sample of the newly prepared stock solution to an appropriate concentration for HPLC analysis.
-
Run the sample on a calibrated HPLC system using a standard gradient method (e.g., C18 column, Water/Acetonitrile mobile phase).
-
Confirm the presence of a single major peak with the expected retention time. Quantify the purity.
-
-
Storage: Store aliquots at -20°C or -80°C, protected from light. Reserve one aliquot for a stability check after 1-2 months.
Visualization of the QC Workflow
The following diagram illustrates the logical flow for validating a new batch of a research compound.
Caption: Workflow for ensuring the quality of a new research compound batch.
Comparative Analysis: Choosing Your Alternative
No compound works perfectly in every system. It is crucial to understand the alternatives to contextualize your results and have a backup plan if reproducibility issues with your primary compound cannot be resolved. The choice of an alternative depends entirely on the biological target or pathway being studied.
Assuming this compound is being investigated as an inhibitor of enzyme "X," suitable alternatives would be other known inhibitors of "X" with different chemical scaffolds.
Table 2: Hypothetical Comparison of Enzyme "X" Inhibitors
| Feature | Compound X (Pyrrolidinecarbohydrazide) | Alternative A (Thiazole Derivative) | Alternative B (Commercial Inhibitor) |
| Potency (IC₅₀) | To Be Determined | 1.5 µM | 50 nM |
| Mechanism | Unknown | Competitive Inhibitor | Allosteric Modulator |
| Known Reproducibility | None (Novel Compound) | High (Published in multiple papers) | Very High (Industry Standard) |
| Source | In-house Synthesis / Custom Vendor | In-house Synthesis | Commercially Available |
| Advantages | Novel chemical space, potentially new IP | Well-understood mechanism, good benchmark | Potent, reliable positive control |
| Disadvantages | High risk of unforeseen issues | May not represent a novel mechanism | May mask subtle effects due to high potency |
Expert Insight: Always include a well-characterized, commercially available alternative as a positive control in your experiments.[11] This helps validate that the assay itself is working correctly, independent of the performance of your novel compound. It provides an essential benchmark for comparing potency and efficacy.
Mitigating Variability in Biological Assays
Even with a pure, stable compound, the design of the biological experiment is a critical control point for ensuring reproducibility.
The Principle of Self-Validating Assays
Every experiment should be designed to validate itself through the inclusion of proper controls.[12]
-
Positive Control: An alternative compound or treatment known to produce the expected effect (e.g., Alternative B from Table 2). This confirms the assay is capable of detecting the effect.
-
Negative Control: A vehicle-only control (e.g., 0.1% DMSO). This establishes the baseline and controls for any effects of the solvent.
-
Blank Control: No cells or no key reagent. This measures the background signal of the assay components themselves.[13]
-
Dose-Response Curve: Never test a compound at a single concentration. A full dose-response curve provides crucial information about potency (EC₅₀/IC₅₀), efficacy (maximal effect), and potential toxicity (hook effect).
Troubleshooting Common Reproducibility Problems
The following diagram provides a decision-making framework for troubleshooting inconsistent experimental results.
Caption: A decision tree for troubleshooting irreproducible experimental data.
Conclusion
Achieving reproducible data with novel research compounds like this compound is not a matter of chance, but a result of a systematic and rigorous approach to quality control and experimental design. The core principles are to first trust but verify the integrity of the chemical matter itself through analytical chemistry, and second, to design biological experiments that are self-validating through the diligent use of controls. By treating the compound as a variable to be controlled, rather than a given constant, researchers can build a foundation of trust in their data, accelerate the pace of their discoveries, and contribute to the robust and reliable body of scientific knowledge.
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A Comparative Benchmarking Guide: Preclinical Evaluation of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (BPC) Against Standard-of-Care Anticonvulsants
Abstract
This guide outlines a comprehensive preclinical framework for evaluating the novel chemical entity 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (BPC) as a potential anticonvulsant. Recognizing the therapeutic importance of the pyrrolidine core in existing pharmacotherapies, this document details a head-to-head benchmarking strategy against two established standard-of-care anti-epileptic drugs (AEDs): Levetiracetam, which shares a structural motif, and Valproic Acid, a broad-spectrum agent with multiple mechanisms of action.[1][2][3] We present a logical progression of in vitro and in vivo assays designed to elucidate BPC's mechanism of action, efficacy, and preliminary safety profile. This guide is intended for researchers, scientists, and drug development professionals in the field of epilepsy treatment.
Introduction and Rationale
The pyrrolidine ring is a foundational scaffold in numerous pharmacologically active compounds, recognized for a wide range of biological activities, including anticonvulsant properties.[4][5][6] The investigational compound, this compound (BPC), features this privileged structure. Its similarity to the widely-prescribed AED Levetiracetam, which also contains a pyrrolidinone core, provides a strong rationale for its investigation as a novel anticonvulsant.[4]
Levetiracetam's primary mechanism involves binding to the Synaptic Vesicle Glycoprotein 2A (SV2A), modulating neurotransmitter release and reducing neuronal hyperexcitability.[7][8][9][10] Valproic Acid, in contrast, exerts its effects through multiple pathways, including the enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels.[11][12][13][14][15]
This guide proposes a rigorous benchmarking protocol to determine if BPC offers a potentially improved therapeutic window or a differentiated mechanism compared to these established agents. The core objective is to generate a robust preclinical data package to support a go/no-go decision for further development.
Proposed Experimental Workflow
The evaluation of BPC will proceed through a tiered approach, beginning with target engagement and culminating in integrated efficacy and safety assessments in established animal models.
Caption: Proposed preclinical benchmarking workflow for BPC.
Phase 1: Mechanism of Action (MoA) Elucidation
The initial phase aims to determine if BPC shares Levetiracetam's affinity for SV2A, a key protein in the regulation of neurotransmitter release.[16][17]
Experiment: SV2A Radioligand Binding Assay
Causality: This experiment is the most direct method to test the hypothesis that BPC's pyrrolidinone structure confers affinity for SV2A. A positive result would strongly suggest a Levetiracetam-like mechanism and provide a quantitative measure of target engagement (Ki).
Protocol:
-
Preparation of Membranes: Isolate brain cortical membranes from adult Sprague-Dawley rats.
-
Radioligand Incubation: Incubate membrane preparations (100 µg protein) with a specific SV2A radioligand, [³H]-ucb 30889 (1.8 nM), in the presence of increasing concentrations of BPC, Levetiracetam (positive control), or vehicle.[18]
-
Assay Termination: Terminate the binding reaction by rapid filtration through GF/B filter plates.
-
Quantification: Measure radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibitory constant (Ki) for each compound by nonlinear regression analysis of the competition binding curves.
Hypothetical MoA: BPC Modulation of Synaptic Transmission
Assuming BPC binds to SV2A, its mechanism would involve modulating the function of synaptic vesicles, thereby stabilizing synaptic transmission and reducing the excessive neuronal firing that underlies seizures.[8]
Caption: Hypothetical mechanism of BPC binding to SV2A.
Phase 2: In Vivo Efficacy Assessment
This phase utilizes two gold-standard, acute seizure models to assess the anticonvulsant efficacy of BPC across different seizure types.
Experiment: Maximal Electroshock (MES) Seizure Model
Causality: The MES test is a model for generalized tonic-clonic seizures.[19][20] It assesses a compound's ability to prevent the spread of a seizure after neuronal circuits are maximally activated.[19][21][22][23] Efficacy in this model suggests activity against generalized seizures.
Protocol:
-
Animal Model: Adult male CF-1 mice (N=8-10 per group).
-
Drug Administration: Administer BPC, Levetiracetam, Valproic Acid, or vehicle via intraperitoneal (i.p.) injection at various doses.
-
Seizure Induction: At the time of peak drug effect (predetermined), deliver an electrical stimulus (50 mA, 60 Hz, 0.2 sec) via corneal electrodes.[19][21]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[21][22] An animal is considered protected if this phase is absent.
-
Data Analysis: Calculate the median effective dose (ED50) using probit analysis.
Experiment: Subcutaneous Pentylenetetrazole (PTZ) Seizure Model
Causality: The PTZ model is used to evaluate drugs effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist, and this test identifies compounds that can raise the threshold for seizure induction.[24]
Protocol:
-
Animal Model: Adult male CF-1 mice (N=8-10 per group).
-
Drug Administration: Administer test compounds or vehicle as described for the MES test.
-
Seizure Induction: At the time of peak drug effect, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg), a dose calculated to induce clonic seizures in >95% of vehicle-treated animals.
-
Observation: Observe animals for 30 minutes post-injection.[25]
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Calculate the ED50 for each compound.
Phase 3: Preliminary Safety and Therapeutic Index
A critical component of drug development is assessing the separation between efficacy and adverse effects. The Rotarod test is a standard method for evaluating motor impairment, a common side effect of centrally-acting drugs.
Experiment: Rotarod Motor Coordination Test
Causality: This test assesses motor coordination, balance, and neurological deficit.[26][27] A compound's tendency to cause sedation or ataxia will result in a decreased ability of the animal to remain on the rotating rod.[28][29][30]
Protocol:
-
Apparatus: Use an accelerating rotarod apparatus.
-
Animal Model: Adult male CF-1 mice (N=8-10 per group), pre-trained to stay on the rod for a minimum duration.
-
Drug Administration: Administer a range of doses of BPC, Levetiracetam, Valproic Acid, or vehicle (i.p.).
-
Testing: At the time of peak effect, place each mouse on the rod as it accelerates (e.g., from 4 to 40 rpm over 300 seconds).[26][28]
-
Endpoint: Record the latency to fall from the rod.
-
Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment (defined as falling below a baseline time).
Data Presentation and Comparative Analysis
The data generated from these experiments will be compiled to provide a direct comparison of BPC against the standard-of-care drugs. The Therapeutic Index (TI), a critical measure of a drug's safety margin, is calculated as TD50 / ED50.
Table 1: Hypothetical In Vitro and In Vivo Benchmarking Data
| Compound | SV2A Binding Ki (nM) | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) |
|---|---|---|---|---|
| BPC (Investigational) | 15 | 12 | 25 | >300 |
| Levetiracetam | 20 | 17 | 30 | >400 |
| Valproic Acid | >10,000 | 250 | 150 | 450 |
Table 2: Hypothetical Therapeutic Index Comparison
| Compound | MES TI (TD50/ED50) | PTZ TI (TD50/ED50) |
|---|---|---|
| BPC (Investigational) | >25.0 | >12.0 |
| Levetiracetam | >23.5 | >13.3 |
| Valproic Acid | 1.8 | 3.0 |
Note: Data presented is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a structured, scientifically-grounded framework for the initial preclinical evaluation of this compound (BPC). Based on the hypothetical data, BPC demonstrates potent target engagement at SV2A and robust efficacy in both the MES and PTZ seizure models, comparable to or exceeding Levetiracetam. Crucially, its high therapeutic index suggests a favorable safety profile.
These preliminary findings would strongly support advancing BPC into more complex preclinical studies, including chronic seizure models, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formal IND-enabling toxicology studies. The ultimate goal is to determine if BPC represents a meaningful therapeutic advancement for patients with epilepsy.
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(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. (2025, August 9). Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to the Statistical Analysis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: A Framework for Investigating a Novel Bioactive Scaffold
Introduction: Unveiling the Potential of a Novel Pyrrolidinone-Hydrazide
To the dedicated researcher, the emergence of a novel chemical entity is a gateway to uncharted therapeutic possibilities. 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide stands as one such molecule of interest. While direct studies on this specific compound are not yet prevalent in the public domain, its structural motifs—the pyrrolidinone core and the carbohydrazide functional group—are well-established pharmacophores associated with a diverse range of biological activities. This guide, therefore, serves as a proactive and comprehensive framework for researchers aiming to investigate the therapeutic potential of this compound. We will delve into a proposed series of in vitro studies, focusing on the robust experimental design and rigorous statistical analysis necessary to yield high-confidence data.
The pyrrolidinone (or 2-oxopyrrolidine) ring is a privileged scaffold in medicinal chemistry, famously represented by nootropic agents like piracetam and the antiepileptic drug levetiracetam.[1] This ring system is also being explored for its neuroprotective, anticancer, and antimicrobial properties.[2][3][4] The hydrazide-hydrazone moiety is equally compelling, with numerous derivatives exhibiting a wide spectrum of bioactivity, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[5][6][7] The strategic combination of these two pharmacophores in this compound warrants a thorough investigation into its potential as a novel therapeutic agent.
This guide will provide a structured approach to designing and analyzing experiments to probe the anticancer, antimicrobial, and neuroprotective activities of this compound. We will emphasize the importance of sound statistical practices to ensure the integrity and reproducibility of the findings.
I. Proposed Investigational Arms and In Vitro Screening
Given the established activities of its constituent moieties, a logical starting point for the investigation of this compound is to screen for anticancer, antimicrobial, and neuroprotective effects.
A. Anticancer Activity Screening
The 5-oxopyrrolidine scaffold has been incorporated into various compounds demonstrating potent anticancer activity.[8][9][10][11][12] Therefore, a primary investigational arm should focus on evaluating the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, Panc-1 - pancreatic) and a non-cancerous control cell line (e.g., fibroblasts) should be cultured in their respective recommended media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are treated with these concentrations for 24, 48, and 72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
Data Presentation: IC50 Values
The results of the MTT assay should be summarized in a table presenting the half-maximal inhibitory concentration (IC50) values.
| Cell Line | Incubation Time (h) | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| A549 | 24 | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | |
| 72 | Experimental Data | Experimental Data | |
| MDA-MB-231 | 24 | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | |
| 72 | Experimental Data | Experimental Data | |
| Panc-1 | 24 | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | |
| 72 | Experimental Data | Experimental Data | |
| Fibroblasts | 24 | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | |
| 72 | Experimental Data | Experimental Data |
Caption: Hypothetical table for summarizing IC50 values from MTT assays.
B. Antimicrobial Activity Screening
Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activities.[5][6][7][13][14] A systematic evaluation of this compound against a panel of pathogenic bacteria and fungi is therefore a critical step.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism with no compound), negative (broth only), and standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) controls are included.
-
Incubation: The plates are incubated under appropriate conditions for each microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation: MIC Values
The antimicrobial activity should be presented in a table of MIC values.
| Microorganism | Strain | This compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Experimental Data | Ciprofloxacin Data |
| Escherichia coli | ATCC 25922 | Experimental Data | Ciprofloxacin Data |
| Candida albicans | ATCC 90028 | Experimental Data | Fluconazole Data |
Caption: Template for presenting Minimum Inhibitory Concentration (MIC) data.
C. Neuroprotective Activity Screening
The pyrrolidinone core is a key feature of several neuroprotective and nootropic agents.[1][15] Investigating the potential of this compound to protect neurons from oxidative stress-induced cell death is a promising avenue.
Experimental Protocol: In Vitro Oxidative Stress Model
An in vitro model of oxidative stress can be established using a neuronal cell line (e.g., SH-SY5Y) and an inducing agent like hydrogen peroxide (H₂O₂).
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and may be differentiated to a more mature neuronal phenotype.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period.
-
Oxidative Insult: Cells are then exposed to a predetermined concentration of H₂O₂ to induce oxidative stress and cell death.
-
Controls: A vehicle control, a H₂O₂-only control, and a positive control (e.g., N-acetylcysteine) are included.
-
Viability Assessment: Cell viability is assessed using an appropriate method, such as the MTT assay or lactate dehydrogenase (LDH) release assay.
Data Presentation: Neuroprotection Assay Results
The neuroprotective effect can be quantified and presented in a table.
| Compound Concentration (µM) | Cell Viability (%) after H₂O₂ exposure |
| Vehicle Control | Experimental Data |
| H₂O₂ Control | Experimental Data |
| Positive Control | Experimental Data |
| 1 | Experimental Data |
| 10 | Experimental Data |
| 100 | Experimental Data |
Caption: Example data table for a neuroprotection assay.
II. Experimental Design and Statistical Analysis: A Guide to Rigor
Workflow for In Vitro Screening and Analysis
Caption: A streamlined workflow for in vitro screening and statistical analysis.
Statistical Methodologies
The choice of statistical test is contingent on the experimental design and the nature of the data.[19][20][21]
-
Normality and Homogeneity of Variance: Before performing parametric tests, it is crucial to assess whether the data follows a normal distribution (e.g., using the Shapiro-Wilk test) and whether the variances between groups are equal (e.g., using Levene's test).[21]
-
Comparing Two Groups: For comparing the means of two groups (e.g., treated vs. vehicle control), a Student's t-test is appropriate, provided the assumptions of normality and homogeneity of variance are met. If these assumptions are violated, a non-parametric alternative like the Mann-Whitney U test should be used.[19]
-
Comparing More Than Two Groups: To compare the means of three or more groups (e.g., different concentrations of the test compound and controls), a one-way analysis of variance (ANOVA) is the standard method.[20]
-
If the ANOVA yields a statistically significant result (p < 0.05), a post-hoc test (e.g., Tukey's HSD, Dunnett's test) is necessary to determine which specific groups differ from one another.
-
If the assumptions for ANOVA are not met, the non-parametric Kruskal-Wallis test should be employed, followed by a suitable post-hoc test if significance is found.[19]
-
-
Dose-Response Analysis: For determining IC50 values from dose-response data, a non-linear regression analysis is performed, fitting the data to a sigmoidal dose-response curve.
Logical Flow for Statistical Test Selection
Caption: Decision tree for selecting the appropriate statistical test for group comparisons.
Conclusion: A Call for Rigorous Investigation
This compound represents a promising, yet unexplored, chemical entity. Its structural heritage suggests a high probability of discovering interesting biological activities. This guide provides a comprehensive, albeit prospective, framework for the initial in vitro investigation of this compound. By adhering to robust experimental design, incorporating appropriate controls, and applying rigorous statistical analysis, researchers can generate high-quality, reproducible data. Such a meticulous approach is fundamental to unveiling the true therapeutic potential of novel compounds and paving the way for future drug development endeavors.
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An In-Depth Technical Guide to 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: Exploring Therapeutic Potential Through Comparative Analysis and Experimental Design
A Foreword for the Research Community: The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the pyrrolidine scaffold has emerged as a privileged structure, gracing numerous biologically active compounds. This guide focuses on a specific, yet under-investigated derivative: 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide . In the absence of extensive peer-reviewed efficacy studies on this particular molecule, this document adopts an exploratory and comparative framework. It serves as a roadmap for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to unlock its potential. By synthesizing data from structurally related compounds and detailing robust experimental protocols, we aim to provide the foundational knowledge necessary to embark on a thorough investigation of this promising chemical entity.
The Scientific Premise: Unpacking the Therapeutic Potential of the Pyrrolidine and Hydrazide Moieties
The therapeutic promise of this compound stems from the well-established biological activities of its core components: the 5-oxopyrrolidine ring and the carbohydrazide functional group.
The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates. Its prevalence in medicinal chemistry can be attributed to its ability to serve as a versatile scaffold, providing three-dimensional diversity that facilitates optimal interactions with biological targets. Derivatives of the 5-oxopyrrolidine (also known as the pyroglutamic acid) core have demonstrated a wide array of pharmacological activities, including notable anticancer and antimicrobial properties [1].
Similarly, the carbohydrazide moiety (-CONHNH2) and its derivatives, particularly hydrazones, are recognized as important pharmacophores. These functional groups are known to participate in hydrogen bonding and can coordinate with metal ions, features that contribute to a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities . The mechanism of action for many hydrazone-containing compounds has been linked to the inhibition of key enzymes, such as DNA gyrase in bacteria[2][3].
The combination of these two pharmacologically active fragments in this compound suggests a high probability of discovering significant biological activity. The benzyl group attached to the pyrrolidine nitrogen further enhances the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
A Proposed Research Program: A Step-by-Step Guide to Efficacy Validation
To systematically evaluate the therapeutic efficacy of this compound, a multi-tiered research program is proposed. This program encompasses synthesis, in vitro screening against relevant disease models, and preliminary mechanism of action studies.
Synthesis and Characterization
The initial and critical step is the synthesis and purification of the target compound. A plausible synthetic route begins with the commercially available 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid .
Experimental Protocol: Synthesis of this compound
-
Esterification: Convert 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid to its corresponding methyl or ethyl ester. This can be achieved by refluxing the carboxylic acid in an excess of methanol or ethanol with a catalytic amount of a strong acid, such as sulfuric acid.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. This reaction is typically carried out in a suitable solvent like ethanol or methanol at reflux temperature. The carbohydrazide product will precipitate out of the solution upon cooling.
-
Purification: The crude product should be purified by recrystallization from an appropriate solvent to ensure high purity for biological testing.
-
Characterization: The structure and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Anticancer Activity Screening
Based on the known anticancer properties of pyrrolidine derivatives, an initial screening against a panel of cancer cell lines is warranted.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity Screening
The presence of the carbohydrazide moiety suggests potential antimicrobial activity. A standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Strains: Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well plate containing appropriate broth media.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[4][5].
Comparative Analysis: Benchmarking Against Established and Structurally Related Compounds
To contextualize the potential efficacy of this compound, its hypothetical performance should be compared with that of established drugs and other experimental compounds bearing similar structural motifs.
Anticancer Activity Comparison
The following table presents a comparative overview of the IC50 values of various pyrrolidine and carbohydrazide derivatives against different cancer cell lines. This provides a benchmark for evaluating the potential potency of our target compound.
| Compound/Drug | Chemical Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical: this compound | Pyrrolidine-Carbohydrazide | A549 (Lung) | To be determined | - |
| Hypothetical: this compound | Pyrrolidine-Carbohydrazide | MCF-7 (Breast) | To be determined | - |
| Hypothetical: this compound | Pyrrolidine-Carbohydrazide | HCT116 (Colon) | To be determined | - |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative | Pyrrolidone-Hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | [6] |
| Spiro[pyrrolidine-3,3-oxindole] Derivative | Spiro-pyrrolidine | MCF-7 (Breast) | 3.53 | [7] |
| Pyrazole Carbohydrazide Derivative | Carbohydrazide | B16F10 (Skin) | 6.75 | [8] |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Hydrazide-Hydrazone | LN-229 (Glioblastoma) | 0.77 | [9] |
| Cisplatin (Standard Drug) | Platinum-based | A549 (Lung) | ~5-10 | (General Knowledge) |
| Doxorubicin (Standard Drug) | Anthracycline | MCF-7 (Breast) | ~0.5-2 | (General Knowledge) |
| 5-Fluorouracil (Standard Drug) | Pyrimidine analogue | HCT116 (Colon) | ~2-10 | (General Knowledge) |
Antimicrobial Activity Comparison
Similarly, the following table provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine and carbohydrazide derivatives against representative bacterial strains.
| Compound/Drug | Chemical Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Hypothetical: this compound | Pyrrolidine-Carbohydrazide | S. aureus | To be determined | - |
| Hypothetical: this compound | Pyrrolidine-Carbohydrazide | E. coli | To be determined | - |
| 5-Oxopyrrolidine Derivative 21 | 5-Oxopyrrolidine | S. aureus (MRSA) | 1-8 | [1] |
| Pyridine-Carbohydrazide Derivative 6 | Carbohydrazide | S. aureus | 2 | [10] |
| Hydrazide-Hydrazone Derivative 21 | Hydrazide-Hydrazone | S. aureus | 55.5 | [3] |
| Hydrazide-Hydrazone Derivative 21 | Hydrazide-Hydrazone | E. coli | 7.81 | [3] |
| Vancomycin (Standard Drug) | Glycopeptide | S. aureus (MRSA) | ~1-2 | (General Knowledge) |
| Ciprofloxacin (Standard Drug) | Fluoroquinolone | E. coli | ~0.015-1 | (General Knowledge) |
Delving Deeper: Investigating the Mechanism of Action
Should initial screenings reveal significant biological activity, the subsequent and crucial phase of research is to elucidate the mechanism of action (MOA).
Proposed Experimental Workflow for MOA Elucidation
A systematic approach is essential to unravel the molecular pathways through which this compound exerts its effects.
Caption: A proposed experimental workflow for elucidating the mechanism of action.
Hypothetical Signaling Pathway: Targeting Apoptosis in Cancer
Many anticancer agents, including some pyrrolidine derivatives, function by inducing apoptosis (programmed cell death). A plausible mechanism for this compound could involve the modulation of the intrinsic apoptotic pathway.
Caption: A hypothetical signaling pathway for apoptosis induction.
Conclusion and Future Directions
While direct experimental validation of the efficacy of this compound is currently lacking in peer-reviewed literature, a comprehensive analysis of its structural components strongly suggests its potential as a valuable lead compound for drug discovery. The outlined research program provides a clear and scientifically rigorous path forward for its evaluation. The comparative data presented offers a framework for interpreting future experimental results. Should this compound demonstrate significant anticancer or antimicrobial activity, further studies, including in vivo efficacy and toxicity assessments in animal models, would be the logical next steps in its development as a potential therapeutic agent.
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Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - MDPI. Available from: [Link]
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. Available from: [Link]
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IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide
For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the benchtop and into the responsible management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a compound that, while integral to many research endeavors, necessitates careful handling due to its chemical properties. This document is designed to empower you with the knowledge to manage this substance safely, ensuring the protection of yourself, your colleagues, and the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound, a thorough understanding of its potential hazards is paramount. Based on data from similar carbohydrazide and hydrazine compounds, it is prudent to assume this compound may be harmful if swallowed, cause skin irritation, and potentially trigger allergic skin reactions.[2][3]
Table 1: Assumed Hazard Profile and Required PPE
| Potential Hazard | Rationale based on Analogous Compounds | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Carbohydrazides can be harmful if ingested.[2][3] | Standard laboratory PPE (lab coat, closed-toe shoes). |
| Skin Irritation/Sensitization | Direct contact may cause irritation or allergic reactions.[2][3] | Nitrile gloves (or other chemically resistant gloves).[4] |
| Eye Irritation | As with most chemical powders, airborne particles can irritate the eyes. | Safety glasses with side shields or chemical splash goggles.[2][5] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[6] | Work in a well-ventilated area, preferably a chemical fume hood.[1][4] |
It is crucial to always wash hands thoroughly after handling the compound, even if gloves were worn.[2] Contaminated clothing should be removed and laundered separately.[7]
II. Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[8] Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol: Waste Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[9]
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[10][11]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect un-used or contaminated solid material in the designated container. This includes contaminated personal protective equipment such as gloves and weighing papers.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. The label must include the names and percentages of all components.
-
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10][11] The container must be kept closed at all times except when adding waste.[9]
III. Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][12] Your institution's EHS office will be your primary resource for specific procedures and scheduling waste pickups.
Step 1: Waste Characterization As a first step, your institution's trained professionals will make a hazardous waste determination.[13] Given its chemical nature as a carbohydrazide, it is likely to be classified as hazardous waste.
Step 2: Accumulation in a Satellite Accumulation Area (SAA) Collect the waste in your laboratory's designated SAA.[10][11] Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons).[11]
Step 3: Request for Waste Pickup Once your waste container is approaching full (a general rule of thumb is 90% capacity to prevent spills[12]), or before the mandated storage time limit is reached, contact your institution's EHS office to schedule a waste pickup.
Step 4: Transport to Central Accumulation Area (CAA) Trained EHS personnel will transport the waste from your lab's SAA to a central accumulation area (CAA) for temporary storage before it is transported off-site.[10]
Step 5: Off-Site Disposal The hazardous waste will be transported by a licensed hazardous waste vendor to a permitted treatment, storage, and disposal facility (TSDF).[12] Common disposal methods for chemical waste include incineration or other forms of chemical neutralization.[10]
Diagram 1: Disposal Workflow for this compound
Caption: A flowchart illustrating the key steps in the proper disposal of laboratory chemical waste.
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup:
-
Evacuate and Notify: In the event of a significant spill, evacuate the immediate area and notify your supervisor and your institution's EHS office.
-
Small Spills: For minor spills of solid material, and if you are trained to do so, you can gently sweep up the material using a dustpan and brush, minimizing dust generation.[6] Place the collected material into your designated hazardous waste container.
-
Personal Protection: Always wear the appropriate PPE, including gloves, safety goggles, and a lab coat, during cleanup.
First Aid for Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
In all cases of exposure, it is crucial to seek prompt medical advice and to provide the medical personnel with the name of the chemical.
V. Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a regulatory requirement but a fundamental aspect of a robust safety culture. By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while also upholding your professional responsibility to protect the wider environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your location.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Management: The New Regulations.
- Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide. Benchchem.
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- Carbohydrazide Safety D
- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.
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- Material Safety Data Sheet - 1H-indole-7-carbohydrazide, 97%. Cole-Parmer.
- Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
